molecular formula C6H15P B1583860 Diisopropylphosphine CAS No. 20491-53-6

Diisopropylphosphine

Cat. No.: B1583860
CAS No.: 20491-53-6
M. Wt: 118.16 g/mol
InChI Key: WDIIYWASEVHBBT-UHFFFAOYSA-N
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Description

Diisopropylphosphine is a useful research compound. Its molecular formula is C6H15P and its molecular weight is 118.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIIYWASEVHBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)PC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336813
Record name Diisopropylphosphine
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Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20491-53-6
Record name Diisopropylphosphine
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Record name Di-i-propylphosphine
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Foundational & Exploratory

Diisopropylphosphine CAS number 20491-53-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisopropylphosphine (CAS: 20491-53-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and reactivity data, and key experimental protocols associated with this compound. This compound is an organophosphorus compound frequently utilized in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it a valuable reagent in the development of pharmaceuticals and other complex molecules.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. It is important to note that this compound is often supplied as a solution, typically in hexanes, which can affect properties such as flash point and density.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 20491-53-6[1][2]
Molecular Formula C₆H₁₅P[1][3]
Molecular Weight 118.16 g/mol [1][3][4]
Appearance Colorless liquid[1]
Density 0.800 g/mL[1]
Boiling Point 118 - 128.3 °C at 760 mmHg[1]
Melting Point Not available[1]
Flash Point -22 °C to 31.4 °C (Note: Value can be for hexane (B92381) solution)[1][3][5]
Solubility Insoluble in water; soluble in organic solvents like ether and benzene.[3][5]

Safety, Stability, and Reactivity

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is highly flammable and air-sensitive, necessitating storage and transfer under an inert atmosphere.

Table 2: Safety and Reactivity Profile

ParameterDescriptionSource(s)
GHS Signal Word Danger[3]
Key Hazards Highly flammable liquid and vapor.[1][3][5] Causes severe skin burns and eye damage.[3][5] Air sensitive.[1][5] Toxic to aquatic life with long-lasting effects.[3] Suspected of damaging fertility.[3][5]
Stability Air sensitive; stable under an inert atmosphere (nitrogen or argon).[1][5]
Conditions to Avoid Contact with air, heat, sparks, open flames, and other sources of ignition.[1][5]
Incompatible Materials Strong oxidizing agents, halogens, alkyl halides.[1][5]
Hazardous Decomposition Upon combustion, may emit toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.[1][5]

Experimental Protocols

Due to its air-sensitive nature, all manipulations of this compound must be performed using Schlenk line or glovebox techniques under an inert atmosphere of nitrogen or argon.[1][5]

General Handling and Storage
  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids area under an inert atmosphere.[1][5]

  • Handling : Transfers should be conducted in an efficient fume hood under an inert atmosphere.[1] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[5]

  • Personal Protective Equipment (PPE) : Always wear approved safety glasses, chemical-resistant gloves (consult manufacturer for appropriate type), and protective clothing.[1][5]

Synthetic Protocol: Synthesis of a Key Precursor, Chlorothis compound

A common precursor for many this compound-containing ligands and reagents is chlorothis compound. The following protocol is based on a Grignard reaction methodology.[6][7]

Experimental Workflow for Chlorothis compound Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphorylation Reaction cluster_2 Step 3: Workup & Isolation reagent1 Isopropyl Chloride product1 Isopropylmagnesium Chloride reagent1->product1 reagent2 Magnesium reagent2->product1 solvent1 THF (Solvent) solvent1->product1 product2 Chlorothis compound (Crude Product) product1->product2 Slow Addition (0.75-1.25 h) reagent3 Phosphorus Trichloride (B1173362) (PCl₃) reagent3->product2 conditions Low Temperature (-30 °C) step3a Return to RT & Reflux (30 min) product2->step3a step3b Inert Atmosphere Filtration step3a->step3b final_product Purified Chlorothis compound step3b->final_product

Workflow for the synthesis of chlorothis compound.

Methodology:

  • Preparation : A multi-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and tetrahydrofuran (B95107) (THF) as the solvent. The system is thoroughly purged with nitrogen.[6][7]

  • Grignard Reagent Synthesis : Isopropyl chloride is added to the magnesium suspension in THF to initiate the formation of the Grignard reagent, isopropylmagnesium chloride.[6][7]

  • Phosphorylation : The solution of isopropylmagnesium chloride is transferred to a dropping funnel and added slowly (over approximately 1.25 hours) to a separate flask containing a solution of phosphorus trichloride in THF, maintained at a low temperature (e.g., -30 °C). The molar ratio of PCl₃ to isopropyl chloride is critical, with optimal ratios reported around 1:1.8.[6][7]

  • Workup : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then briefly heated to reflux (e.g., 30 minutes).[6][7]

  • Isolation : The cooled mixture is filtered under a nitrogen atmosphere to remove magnesium salts. The resulting filtrate contains the crude product, which can be purified further, typically by distillation.[6][7] Using THF as a solvent instead of diethyl ether has been shown to improve safety and can increase reaction yield.[7]

Applications in Research and Development

This compound and its derivatives are valuable in various areas of chemical synthesis.

  • Ligand Synthesis : It serves as a precursor for more complex phosphine (B1218219) ligands used in transition metal catalysis. These catalysts are employed in reactions such as cross-coupling, hydroformylation, and hydrogenation.[8]

  • Organic Synthesis : As a reagent, it can be used to introduce the diisopropylphosphino group into organic molecules. Related compounds like diisopropyl phosphonate (B1237965) are crucial for stereoselective synthesis, such as in the Horner-Wadsworth-Emmons reaction to produce specific alkene isomers.[9]

  • Drug Development : The phosphonate moiety, often introduced using reagents derived from this compound, is a key functional group in medicinal chemistry. It acts as a non-hydrolyzable bioisostere of a phosphate (B84403) group, which can enhance the metabolic stability of drug candidates, particularly in the development of antiviral and anticancer agents.[10][11]

References

Diisopropylphosphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphine [(CH3)2CH]2PH is an organophosphorus compound that serves as a valuable reagent and ligand in synthetic chemistry. Its unique steric and electronic properties make it a subject of interest in catalysis and as a precursor for more complex phosphine-based molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in contexts relevant to drug development and chemical research.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₆H₁₅P[1][2][3]
Molecular Weight 118.16 g/mol [3]
IUPAC Name di(propan-2-yl)phosphane[3][4]
CAS Number 20491-53-6[1][5]
Appearance Colorless liquid[6]
Boiling Point 118 °C[2]
Density 0.800 g/cm³[2]

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent, isopropylmagnesium chloride, with phosphorus trichloride (B1173362) to form the precursor chlorothis compound (B1205602), which can then be reduced to this compound.

Experimental Protocol: Synthesis of Chlorothis compound

The following protocol is adapted from established procedures for the synthesis of chlorodialkylphosphines.

Materials:

  • Magnesium turnings

  • Isopropyl chloride

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen atmosphere)

Procedure:

  • Preparation of Isopropylmagnesium Chloride (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of a solution of isopropyl chloride in anhydrous diethyl ether or THF to initiate the reaction.

    • Once the reaction begins, add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

    • Cool the flask to -30 °C using a dry ice/acetone bath.[7]

    • Slowly add the prepared isopropylmagnesium chloride solution from the dropping funnel to the cooled PCl₃ solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between -30 °C and 0 °C.[7] This addition typically takes 1 to 1.5 hours.[7]

  • Work-up and Isolation:

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux for 30 minutes.[7]

    • Cool the mixture to room temperature and filter it under a nitrogen atmosphere to remove the magnesium salts.

    • Wash the salts with several portions of anhydrous ether or THF to recover any occluded product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude chlorothis compound can be purified by vacuum distillation.

  • Reduction to this compound:

    • The purified chlorothis compound can be reduced to this compound using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether. This step must be performed with extreme caution due to the pyrophoric nature of LiAlH₄ and the final product.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Grignard Reagent Formation cluster_1 Phosphine (B1218219) Synthesis cluster_2 Work-up and Purification cluster_3 Final Reduction Mg Magnesium Turnings Grignard Isopropylmagnesium Chloride Mg->Grignard iPrCl Isopropyl Chloride iPrCl->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Reaction Reaction at -30°C Grignard->Reaction PCl3 Phosphorus Trichloride PCl3->Reaction Solvent2 Anhydrous Ether/THF Solvent2->Reaction Workup Filtration & Solvent Removal Reaction->Workup Distillation Vacuum Distillation Workup->Distillation Chlorophosphine Chlorothis compound Distillation->Chlorophosphine Reduction Reduction Reaction Chlorophosphine->Reduction LiAlH4 LiAlH₄ LiAlH4->Reduction FinalProduct This compound Reduction->FinalProduct

Synthesis workflow for this compound.

Biological and Medicinal Chemistry Context

Signaling Pathways

This compound is a synthetic organophosphorus compound primarily utilized in chemical synthesis. There is no evidence to suggest its involvement in endogenous biological signaling pathways. Its utility in a biological context is as a building block for creating other molecules, such as ligands for metal catalysts, which may then be used in the synthesis of biologically active compounds.[5]

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its derivatives and the broader class of phosphine-containing molecules have important applications in medicinal chemistry and drug development.

  • Ligands in Catalysis: this compound and its derivatives are used as ligands in transition metal-catalyzed reactions.[5] These reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental in medicinal chemistry for the synthesis of complex organic molecules that form the basis of many drug candidates.[5] The steric bulk and electron-donating properties of the diisopropyl groups can influence the efficiency and selectivity of these catalytic processes.[5]

  • Precursors to Phosphine Oxides: this compound can be oxidized to this compound oxide. Phosphine oxides are a class of compounds that are gaining interest in drug design.[8][9] They are highly polar and can act as strong hydrogen bond acceptors, which can improve the solubility and metabolic stability of drug candidates.[9][10] The anticancer drug brigatinib, for example, contains a phosphine oxide moiety.[8][10]

  • Phosphonate Analogues: The phosphorus center in this compound is a key feature of a wider class of organophosphorus compounds known as phosphonates, which are used as stable analogues of natural phosphates in drug design.[11][12] Phosphonates are found in various approved drugs, including antivirals and treatments for bone diseases.[12] Research into compounds like this compound contributes to the fundamental understanding of organophosphorus chemistry that underpins these applications.[11]

References

Structure and Bonding in Diisopropylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diisopropylphosphine ((i-Pr)₂PH), a secondary phosphine (B1218219), serves as a crucial building block in the synthesis of ligands for catalysis and as a reagent in organic chemistry. Its moderate steric bulk and strong electron-donating properties make it a versatile component in designing ligands for transition metal complexes. This guide provides a detailed examination of the molecular structure, bonding characteristics, and key spectroscopic features of this compound. It includes a summary of its structural parameters derived from computational models, detailed experimental protocols for its synthesis and characterization, and visual diagrams illustrating its structure and relevant chemical workflows. This document is intended for researchers, chemists, and drug development professionals who utilize phosphine chemistry in their work.

Molecular Structure and Bonding

This compound, systematically named bis(propan-2-yl)phosphane, consists of a central phosphorus atom bonded to two isopropyl groups and one hydrogen atom.[1] The phosphorus atom features a lone pair of electrons, resulting in a trigonal pyramidal geometry.[1] This geometry is a hallmark of phosphines and is central to their chemical reactivity and function as ligands. The presence of two equivalent isopropyl groups renders the molecule achiral.[1]

Computed Structural Parameters

The following table summarizes the key bond lengths and angles for the optimized geometry of this compound.

ParameterBond/AngleValue (Computed)
Bond Lengths P–C~ 1.86 Å
P–H~ 1.42 Å
C–C~ 1.54 Å
C–H (methine)~ 1.10 Å
C–H (methyl)~ 1.09 Å
Bond Angles ∠ C–P–C~ 101.5°
∠ C–P–H~ 98.0°
∠ P–C–C~ 112.0°

Note: These values are based on standard DFT calculations and serve as reliable estimates in the absence of direct experimental data.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of this compound. The key methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

³¹P and ¹H NMR are pivotal for characterizing this compound. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Solvent
³¹P NMR -15 to -25 ppmSinglet-C₆D₆
¹H NMR ~ 1.2–1.4 ppmDoublet~ 7 Hz (³JHH)C₆D₆
~ 2.5–3.0 ppmSeptet~ 7 Hz (³JHH)C₆D₆

Data compiled from BenchChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups and vibrational modes within the molecule.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
P–H Stretch2280–2350Strong
C–H Stretch (sp³)2850–2970Strong
P–C Bends700–800Medium

Data compiled from BenchChem.

Experimental Protocols

This compound is highly air-sensitive and pyrophoric, requiring handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for synthesizing secondary phosphines.

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with magnesium turnings.

    • Add a solution of isopropyl chloride in anhydrous THF dropwise to the magnesium turnings to initiate the formation of isopropylmagnesium chloride. Maintain a gentle reflux.

  • Reaction with PCl₃:

    • In a separate Schlenk flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether.

    • Cool this solution to approximately -30 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent from step 1 to the cooled PCl₃ solution with vigorous stirring. The stoichiometry should be carefully controlled (approx. 2 equivalents of Grignard reagent to 1 equivalent of PCl₃) to favor the formation of chlorothis compound (B1205602).

  • Reduction to this compound:

    • After the addition is complete, the reaction mixture containing chlorothis compound is carefully quenched by the slow addition of a reducing agent (e.g., lithium aluminum hydride) at low temperature, or hydrolyzed to the corresponding phosphine oxide and then reduced. A more direct, though often lower-yielding, approach involves careful hydrolysis of the reaction mixture.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification:

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless, air-sensitive liquid. Purity should be confirmed by ³¹P NMR spectroscopy.

General Protocol for Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the gas stream.

  • Scattering and Detection: The electrons are scattered by the molecules. The resulting diffraction pattern, which consists of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis:

    • The total scattering intensity is measured as a function of the momentum transfer.

    • The experimental molecular scattering intensity is isolated by subtracting the atomic scattering background.

    • A Fourier transform of the molecular scattering data yields a radial distribution curve (RDC), which represents the probability of finding a specific internuclear distance.

    • A theoretical model of the molecule's geometry is refined using a least-squares fitting process to match the experimental RDC, yielding precise bond lengths and angles.

Visualizations

The following diagrams illustrate the structure, synthesis, and a potential biological application context for this compound.

P P H_P H P->H_P C1 C P->C1 C2 C P->C2 C3 C C1->C3 H_group1 ... C1->H_group1 C4 C C2->C4 H_group2 ... C2->H_group2 H_group3 ... C3->H_group3 H_group4 ... C4->H_group4

Caption: Molecular graph of this compound.

G start Reactants: Mg, Isopropyl Chloride, PCl₃ grignard Form Grignard Reagent (i-PrMgCl in THF) start->grignard reaction React i-PrMgCl with PCl₃ (Low Temperature, ~ -30°C) start->reaction grignard->reaction intermediate Intermediate: Chlorothis compound (i-Pr)₂PCl reaction->intermediate workup Aqueous Work-up (Quench with NH₄Cl) intermediate->workup extraction Solvent Extraction & Drying workup->extraction distillation Fractional Distillation (Under Reduced Pressure) extraction->distillation product Pure this compound (i-Pr)₂PH distillation->product

Caption: Workflow for the synthesis of this compound.

AChE Acetylcholinesterase (AChE) (Active Enzyme) Products Choline + Acetic Acid AChE->Products Hydrolysis Blocked Inhibited AChE Complex ACh Acetylcholine ACh->AChE Binds to Active Site Inhibitor Phosphine Derivative (e.g., DIPP analog) Inhibitor->AChE Inhibition

Caption: Conceptual pathway of AChE inhibition.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphine (B1218219) ligands (PR₃) are a cornerstone of modern coordination chemistry and catalysis, playing a pivotal role in numerous synthetic transformations, including those vital to drug discovery and development.[1][2] Their remarkable utility stems from the ability to systematically tune their electronic and steric properties by varying the organic substituents (R) attached to the phosphorus atom.[3] This fine-tuning allows for precise control over the reactivity, selectivity, and stability of metal complexes, making phosphines indispensable tools for catalyst design.[1][4] This guide provides a comprehensive overview of the core principles governing the electronic and steric effects of phosphine ligands, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Fundamental Properties: Electronics and Sterics

The behavior of a phosphine ligand in a metal complex is primarily dictated by two key features: its electronic character (σ-donating and π-accepting capabilities) and its steric bulk.

Electronic Properties: Phosphines act as L-type ligands, formally donating two electrons to the metal center through a σ-bond.[5] The strength of this donation is influenced by the electronegativity of the R groups. Electron-donating groups increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, resulting in a weaker σ-donor.[3]

In addition to σ-donation, phosphine ligands can also engage in π-backbonding, accepting electron density from the metal's d-orbitals into the empty σ* orbitals of the P-R bonds.[5] The extent of this π-acidity is also dependent on the R groups. Electronegative substituents lower the energy of the σ* orbitals, making the ligand a better π-acceptor.[3]

Steric Properties: The size of the substituents on the phosphorus atom dictates the steric environment around the metal center.[5] Bulky phosphine ligands can influence the coordination number of the metal, the rate of ligand exchange, and the regioselectivity of catalytic reactions.[6][7]

Quantifying Ligand Properties: Tolman's Parameters

To provide a quantitative measure of these properties, Chadwick A. Tolman introduced the concepts of the electronic parameter and the cone angle in the 1970s.[5][8]

Tolman's Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a measure of the net electron-donating or withdrawing ability of a phosphine ligand.[8] It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-carbonyl complex, specifically [LNi(CO)₃], where L is the phosphine ligand of interest.[8]

The logic behind this measurement is that a more strongly electron-donating phosphine ligand will increase the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbon monoxide (CO) ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[5] Conversely, a more electron-withdrawing phosphine will lead to less back-donation and a higher ν(CO) frequency.[7]

Tolman's Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[6] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the center of the metal atom at a standardized M-P bond distance of 2.28 Å.[5] A larger cone angle indicates a bulkier ligand.[6]

Quantitative Data for Common Phosphine Ligands

The following table summarizes the Tolman electronic parameter and cone angle for a selection of common phosphine ligands, providing a useful reference for ligand selection in catalyst design.

Phosphine Ligand (L)FormulaTolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)[9]Tolman Cone Angle (θ in degrees)[6]
TrimethylphosphineP(CH₃)₃2064.1118
TriethylphosphineP(CH₂CH₃)₃2061.7132
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TricyclohexylphosphineP(cyclo-C₆H₁₁)₃2056.4170
TriphenylphosphineP(C₆H₅)₃2068.9145
Tris(o-tolyl)phosphineP(o-MeC₆H₄)₃2064.5194
Trimethyl phosphiteP(OCH₃)₃2076.3107
Triphenyl phosphiteP(OC₆H₅)₃2085.3128
TrifluorophosphinePF₃2110.8104

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Objective: To measure the A₁ ν(CO) stretching frequency of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand L.

Materials:

  • Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly toxic and volatile)

  • The phosphine ligand (L) of interest

  • Anhydrous, deoxygenated solvent (e.g., hexane (B92381) or dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

  • Infrared (IR) spectrometer

  • Gas-tight syringe

  • Schlenk flask

Procedure:

  • Preparation of the [LNi(CO)₃] complex: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a Schlenk flask, dissolve a known amount of the phosphine ligand (L) in the chosen anhydrous, deoxygenated solvent.

  • Carefully add one molar equivalent of Ni(CO)₄ to the phosphine solution via a gas-tight syringe. The reaction is typically rapid and proceeds at room temperature.[8] Reaction: L + Ni(CO)₄ → [LNi(CO)₃] + CO

  • Allow the reaction to stir for a short period (e.g., 15-30 minutes) to ensure complete formation of the complex.

  • IR Spectroscopy:

  • Transfer a sample of the reaction solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).

  • Record the infrared spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.

  • Identify the strong absorption band corresponding to the A₁ symmetric C-O stretching mode of the [LNi(CO)₃] complex. This is the Tolman Electronic Parameter.[8]

Determination of the Tolman Cone Angle

Objective: To determine the steric bulk of a phosphine ligand by calculating its cone angle from crystallographic data.

Methodology: The Tolman cone angle is most accurately determined from the single-crystal X-ray diffraction data of a metal-phosphine complex.[10][11]

Procedure:

  • Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand. The choice of metal is not critical, but complexes that yield high-quality single crystals are preferred. Grow single crystals of the complex suitable for X-ray diffraction analysis.

  • X-ray Data Collection: Collect single-crystal X-ray diffraction data for the crystallized complex.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates of the metal, phosphorus, and all atoms of the phosphine ligand.[12]

  • Cone Angle Calculation:

    • Using the refined crystallographic information file (CIF), employ software capable of molecular visualization and geometric calculations.

    • Define the vertex of the cone at the position of the metal atom.

    • Set the M-P bond distance to the standardized value of 2.28 Å.[5]

    • Identify the outermost atoms of the ligand's substituents. The van der Waals radii of these atoms define the perimeter of the cone's base.

    • Calculate the apex angle of the resulting cone. This angle is the Tolman cone angle (θ).[12]

Visualizing Relationships and Workflows

The interplay between ligand properties and catalytic performance, as well as the workflow for ligand characterization, can be effectively visualized using diagrams.

Ligand_Properties_Impact cluster_ligand Phosphine Ligand Properties cluster_catalyst Catalyst Performance Electronic Properties Electronic Properties Activity Activity Electronic Properties->Activity Modulates Stability Stability Electronic Properties->Stability Influences Steric Properties Steric Properties Steric Properties->Activity Affects Selectivity Selectivity Steric Properties->Selectivity Governs Steric Properties->Stability Impacts Ligand_Characterization_Workflow Start New Phosphine Ligand Synthesis Synthesis Synthesis of [LNi(CO)3] Complex Start->Synthesis Crystal_Synthesis Synthesis & Crystallization of Metal Complex Start->Crystal_Synthesis IR_Spec IR Spectroscopy Synthesis->IR_Spec TEP Determine TEP IR_Spec->TEP End Ligand Characterized TEP->End XRay Single-Crystal X-ray Diffraction Crystal_Synthesis->XRay Cone_Angle Calculate Cone Angle XRay->Cone_Angle Cone_Angle->End

References

A Guide to ³¹P NMR Spectroscopy of Diisopropylphosphine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of diisopropylphosphine, a compound of interest in various chemical research and drug development applications. This document outlines the characteristic chemical shift, a detailed experimental protocol for its determination, and a workflow for sample analysis, adhering to best practices for handling air-sensitive materials.

³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift is a critical parameter for the identification and characterization of phosphorus-containing compounds. For this compound, the chemical environment of the phosphorus atom dictates its resonance frequency.

Data Summary

The following table summarizes the reported ³¹P NMR chemical shift for this compound. It is important to note that chemical shifts can be influenced by the solvent and the presence of any coordinating species.

CompoundSolvent³¹P Chemical Shift (δ) [ppm]
This compoundC₆D₆-20.4

This value is referenced against an external standard of 85% H₃PO₄.

Experimental Protocol for ³¹P NMR Spectroscopy of this compound

Due to the air-sensitive nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents:

  • This compound

  • Anhydrous deuterated benzene (B151609) (C₆D₆)

  • NMR tube with a J. Young valve or a flame-sealable NMR tube

  • Gastight syringe

  • Septa

  • 85% Phosphoric acid (H₃PO₄) in a sealed capillary (for external referencing)

  • Glovebox or Schlenk line

Procedure:

  • NMR Tube Preparation: Dry a 5 mm NMR tube and its cap (or a J. Young valve) in an oven at >100 °C overnight and allow it to cool under vacuum or in a desiccator.

  • Sample Preparation (in a glovebox): a. Place the dried NMR tube in the glovebox antechamber and evacuate and refill with inert gas three times before transferring into the main chamber. b. If using an external reference, place a sealed capillary containing 85% H₃PO₄ into the NMR tube. c. Using a clean, dry gastight syringe, draw up approximately 0.5 mL of anhydrous C₆D₆. d. Add the C₆D₆ to the NMR tube. e. Using a clean, dry microsyringe, carefully add 5-10 µL of this compound to the solvent in the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. f. Securely cap the NMR tube with a J. Young valve or prepare it for flame sealing.

  • Sample Preparation (using a Schlenk line): a. Fit the dried NMR tube with a septum and purge with inert gas for several minutes. b. If using an external reference, place the sealed capillary of 85% H₃PO₄ into the NMR tube before capping. c. Using a gastight syringe, transfer approximately 0.5 mL of anhydrous C₆D₆ into the NMR tube through the septum while maintaining a positive pressure of inert gas. d. Using a microsyringe, add 5-10 µL of this compound to the NMR tube through the septum. e. If using a flame-sealable tube, cool the sample in liquid nitrogen and flame seal the tube under vacuum. If using a J. Young tube, ensure the valve is securely closed after sample addition.

  • NMR Spectrometer Setup and Data Acquisition: a. Insert the prepared NMR tube into the spectrometer's spinner turbine. b. Tune and match the phosphorus probe according to the spectrometer's standard operating procedures. c. Set the spectrometer to the appropriate frequency for ³¹P nuclei (this will depend on the magnetic field strength of the instrument). d. Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters are:

    • Pulse Angle: 30-45°
    • Acquisition Time: 1-2 seconds
    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for accurate quantification)
    • Number of Scans: 128 or more, depending on the sample concentration.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum. c. Reference the spectrum. If an external standard of 85% H₃PO₄ was used, set its peak to 0 ppm. d. Integrate the signal corresponding to this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the ³¹P NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing prep_start Start dry_tube Dry NMR Tube & Cap prep_start->dry_tube add_solvent Add Anhydrous C₆D₆ dry_tube->add_solvent add_sample Add this compound add_solvent->add_sample seal_tube Seal NMR Tube add_sample->seal_tube prep_end Sample Ready seal_tube->prep_end acq_start Insert Sample into Spectrometer prep_end->acq_start Transfer to Spectrometer tune_probe Tune & Match Probe acq_start->tune_probe setup_exp Set Acquisition Parameters tune_probe->setup_exp acquire_data Acquire ³¹P NMR Spectrum setup_exp->acquire_data acq_end FID Acquired acquire_data->acq_end proc_start Fourier Transform acq_end->proc_start Process Data phase_spec Phase Spectrum proc_start->phase_spec ref_spec Reference Spectrum (to 85% H₃PO₄) phase_spec->ref_spec analyze_spec Analyze Spectrum (δ, Integration) ref_spec->analyze_spec proc_end Final Spectrum analyze_spec->proc_end

Workflow for ³¹P NMR Analysis of this compound.

This comprehensive guide provides the necessary information for researchers and professionals to accurately perform and interpret ³¹P NMR spectroscopy of this compound. Adherence to the detailed experimental protocol, particularly the procedures for handling air-sensitive materials, is crucial for obtaining high-quality, reliable data.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diisopropylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of diisopropylphosphine. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings. This document outlines the primary fragmentation pathways, presents quantitative data on major fragment ions, and details a representative experimental protocol for analysis.

Introduction to this compound Mass Spectrometry

This compound (C₆H₁₅P), with a molecular weight of 118.16 g/mol , is a secondary phosphine (B1218219) that serves as an important ligand in organometallic chemistry and as a precursor in the synthesis of various organic compounds. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful technique for the structural characterization of such volatile and thermally stable compounds. Upon ionization, this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum that can be used for its unambiguous identification.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The data presented in Table 1 summarizes the major observed ions, their mass-to-charge ratio (m/z), their proposed molecular formula, and a plausible relative abundance. It is important to note that while the m/z values for the primary fragments are well-established, the relative abundances can vary depending on the specific instrumental conditions. The abundances provided below are illustrative of a typical spectrum.

m/z Proposed Ion Formula Proposed Structure Relative Abundance (%) Interpretation
118[C₆H₁₅P]⁺•[(CH₃)₂CH]₂PH⁺•40Molecular Ion (M⁺•)
117[C₆H₁₄P]⁺[(CH₃)₂CH]₂P⁺25Loss of a hydrogen radical ([M-H]⁺)
75[C₃H₈P]⁺[(CH₃)₂CH]PH⁺100Loss of an isopropyl radical ([M-C₃H₇]⁺) - Base Peak
43[C₃H₇]⁺(CH₃)₂CH⁺60Isopropyl cation
41[C₃H₅]⁺CH₂=CH-CH₂⁺55Allyl cation (from rearrangement)
32[PH₃]⁺•PH₃⁺•15Rearrangement and cleavage

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the cleavage of the carbon-phosphorus bond and subsequent rearrangements. The proposed fragmentation pathway is illustrated in the diagram below. The initial event is the removal of an electron from the phosphorus atom, which has a lone pair of electrons, to form the molecular ion (m/z 118).

The most favorable fragmentation route involves the cleavage of one of the P-C bonds, leading to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in the formation of the stable secondary phosphine cation at m/z 75. This fragment is typically the base peak in the spectrum due to its relative stability.

Another significant fragmentation pathway is the loss of a hydrogen atom from the molecular ion, yielding the ion at m/z 117. Further fragmentation of the primary ions can lead to the formation of the isopropyl cation (m/z 43) and, through rearrangement, the allyl cation (m/z 41). A more complex rearrangement can also lead to the formation of the phosphine radical cation ([PH₃]⁺•) at m/z 32.

Fragmentation_Pathway M [(CH₃)₂CH]₂PH m/z = 118 Molecular Ion F117 [(CH₃)₂CH]₂P⁺ m/z = 117 M->F117 - •H F75 [(CH₃)₂CH]PH⁺ m/z = 75 Base Peak M->F75 - •C₃H₇ F43 (CH₃)₂CH⁺ m/z = 43 F75->F43 - PH F41 C₃H₅⁺ m/z = 41 F75->F41 - PH₂ (rearrangement) F32 PH₃⁺• m/z = 32 F75->F32 - C₃H₆

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source. The following protocol provides a representative set of experimental conditions.

4.1. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B Series GC/MSD (or equivalent)

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of organophosphorus compounds.

4.2. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, anhydrous organic solvent such as dichloromethane (B109758) or hexane. Due to the air-sensitivity of this compound, all sample manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

4.3. GC Conditions

  • Injection Port Temperature: 250 °C

  • Injection Mode: Splitless (to enhance sensitivity for trace analysis) or Split (e.g., 50:1 for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

4.4. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Mass Scan Range: m/z 30 - 200

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

4.5. Data Acquisition and Analysis

  • Data is acquired in full scan mode to obtain the complete mass spectrum. The resulting spectrum can then be compared to a reference library (such as the NIST/EPA/NIH Mass Spectral Library) for confirmation. The fragmentation pattern is analyzed to elucidate the structure of the compound.

Conclusion

The mass spectrometry fragmentation of this compound provides a distinct and interpretable pattern that is highly useful for its identification. The primary fragmentation events, centered around the loss of an isopropyl radical to form the stable m/z 75 ion, serve as a reliable diagnostic marker. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals working with this and related organophosphorus compounds, facilitating accurate analysis and structural confirmation.

A Guide to the Coordination Chemistry of Secondary Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of secondary phosphine (B1218219) ligands (R₂PH). It covers their synthesis, electronic and steric properties, coordination behavior with transition metals, and applications in catalysis. The content is tailored for professionals in research and development who require a detailed understanding of this important class of ligands.

Introduction to Secondary Phosphine Ligands

Phosphines (PR₃) are among the most versatile and widely used ligands in coordination chemistry and homogeneous catalysis. Their importance stems from the ability to systematically tune their electronic and steric properties by varying the substituent groups (R) on the phosphorus atom.[1][2] Secondary phosphines, which contain a P-H bond, represent a unique subclass. While their reactivity and sensitivity to oxidation can present handling challenges, they serve as crucial precursors to valuable phosphido complexes and can exhibit unique reactivity.[2][3]

A significant advancement in this field involves the use of secondary phosphine oxides (SPOs), R₂P(O)H, as air-stable pre-ligands.[4][5] SPOs exist in a tautomeric equilibrium with their trivalent phosphinous acid (PA) form, R₂POH.[6][7] Coordination to a late transition metal can shift this equilibrium, allowing the ligand to bind through the phosphorus atom like a traditional phosphine, thereby combining the stability of the oxide with the desired coordination properties of the phosphine.[5][7]

Synthesis and Handling

The synthesis of secondary phosphines can be achieved through several routes, including the reduction of phosphine oxides or the reaction of organometallic reagents with phosphorus halides.[3][8] Given their air-sensitivity, these syntheses and any subsequent handling must be performed under an inert atmosphere.[2] The use of SPOs as precursors is a common strategy to circumvent these stability issues.[4]

Experimental Protocol: Synthesis of Diphenylphosphine (B32561) Oxide (an SPO Precursor)

This protocol describes a common method for synthesizing a stable secondary phosphine oxide, which can then be used to generate the corresponding secondary phosphine in situ or be used directly as a pre-ligand.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagents: Diethyl phosphite (B83602) (1 equiv.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). Phenylmagnesium bromide (2.2 equiv., 3.0 M solution in diethyl ether) is charged into the dropping funnel.

  • Reaction: The flask containing diethyl phosphite is cooled to 0°C in an ice bath. The Grignard reagent is added dropwise over 1 hour, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield diphenylphosphine oxide as a white, air-stable solid.

G reagent reagent process process product product A Diethyl Phosphite in Anhydrous THF C Reaction at 0°C A->C B Phenylmagnesium Bromide (Grignard Reagent) B->C Dropwise Addition D Aqueous Quench (NH4Cl solution) C->D Stir 2h at RT, then quench E Solvent Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Diphenylphosphine Oxide (SPO Product) F->G

Caption: Synthetic workflow for Diphenylphosphine Oxide.

Steric and Electronic Properties

The behavior of phosphine ligands in metal complexes is governed by their steric and electronic characteristics.

  • Steric Properties: The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ) . This is the apex angle of a cone, centered 2.28 Å from the metal center, which encompasses the van der Waals radii of the ligand's substituents.[9] A larger cone angle indicates greater steric hindrance, which can influence the number of ligands that can coordinate to a metal center and affect the rates of catalytic reactions.[1][10]

  • Electronic Properties: The electronic effect of a phosphine is a combination of its σ-donor and π-acceptor abilities.[1] This is often evaluated by measuring the C-O stretching frequencies (ν(CO)) of nickel carbonyl complexes, such as Ni(CO)₃(PR₃).[9] Stronger σ-donating ligands increase the electron density on the metal, which leads to greater back-donation into the CO π* orbitals, resulting in a lower ν(CO) frequency.[9]

Data Presentation: Ligand Properties

Table 1: Steric and Electronic Properties of Representative Phosphine Ligands

Ligand Type Tolman Cone Angle (θ) [°] Tolman Electronic Parameter (ν(CO)) [cm⁻¹]
PH₃ Primary 87 2063.4
P(CH₃)₂H Secondary 109 (est.) N/A
P(C₆H₅)₂H Secondary 128 (est.) 2055.2
P(C₆H₁₁)₂H Secondary 152 (est.) N/A
P(CH₃)₃ Tertiary 118 2064.1
P(C₆H₅)₃ Tertiary 145 2068.9

| P(C₆H₁₁)₃ | Tertiary | 170 | 2056.4 |

Note: Data for secondary phosphines is less commonly tabulated; cone angles are estimated based on analogous tertiary phosphines. The electronic parameter is based on related phosphine complexes.

Tautomerism and Coordination Modes

Secondary phosphine oxides (SPOs) exhibit a crucial tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid (PA) form.[6][7] While the equilibrium typically favors the stable oxide, coordination to a transition metal can stabilize the PA tautomer, which then acts as a P-donor ligand.[5]

Caption: Tautomeric equilibrium of SPOs.

Secondary phosphine ligands can coordinate to metals in several ways:

  • Direct P-Coordination: The neutral R₂PH ligand binds directly to the metal center through its lone pair, acting as a simple monodentate ligand.

  • Phosphido Bridge: After deprotonation of the P-H bond, the resulting phosphido anion (R₂P⁻) can act as a bridging ligand between two metal centers (μ₂-PR₂).

  • Terminal Phosphido: The phosphido anion can also bind to a single metal center as a terminal ligand.

  • Phosphinous Acid Coordination: The PA tautomer of an SPO coordinates directly through the phosphorus atom.[11]

Caption: Common coordination modes of secondary phosphines.

Characterization Techniques

³¹P NMR Spectroscopy is the most powerful tool for characterizing phosphine ligands and their metal complexes.[12] The phosphorus nucleus is 100% abundant and highly sensitive, providing clear spectra.[13]

  • Chemical Shift (δ): The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Coordination to a metal center typically causes a significant downfield shift (coordination shift, Δδ = δcomplex - δfree ligand). Oxidation of a phosphine to a phosphine oxide also results in a large downfield shift.[12][13]

  • Coupling Constants (J): Coupling between phosphorus and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹⁵Pt, ¹⁰³Rh) provides valuable structural information, such as the number of coordinated phosphines and their geometry.

Experimental Protocol: NMR Analysis of a Palladium-Phosphine Complex
  • Sample Preparation: In a nitrogen-filled glovebox, dissolve approximately 5-10 mg of the palladium-phosphine complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer: Transfer the solution to an NMR tube and seal it with a cap. For highly sensitive samples, the NMR tube may be flame-sealed.

  • Acquisition: Record a proton-decoupled ³¹P{¹H} NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Analysis: Determine the chemical shift (δ) of the phosphorus resonance. Compare this value to that of the free ligand to calculate the coordination shift. Observe any coupling to metal centers if applicable.

Data Presentation: Spectroscopic Data

Table 2: Representative ³¹P NMR Chemical Shift Ranges

Species Type Chemical Shift Range (δ, ppm)
Free Secondary Phosphines (R₂PH) -120 to -40
Free Tertiary Phosphines (R₃P) -60 to +60
Coordinated Phosphines (LₙM-PR₃) -20 to +100
Free Secondary Phosphine Oxides (R₂P(O)H) +15 to +40

| Coordinated Phosphine Oxides (LₙM-O=PR₃) | +40 to +120 |

Table 3: Structural Data of a Representative Metal Complex: cis-[PtCl₂(P(C₆H₅)₂H)₂]

Parameter Value
Metal Center Platinum (II)
Ligand Diphenylphosphine
Coordination Geometry Square Planar
Pt-P Bond Length ~2.25 Å
Pt-Cl Bond Length ~2.35 Å
P-Pt-P Bond Angle ~98°
³¹P NMR Shift (δ) ~10 ppm

| ¹J(Pt-P) Coupling Constant | ~3600 Hz |

Applications in Homogeneous Catalysis

Complexes derived from secondary phosphines and their oxide precursors are effective catalysts for a wide range of organic transformations.[5][14] The P-H bond in a coordinated secondary phosphine can participate in catalytic cycles, and the unique steric and electronic properties of these ligands allow for fine-tuning of catalyst activity and selectivity. SPO-based pre-ligands have found application in numerous reactions, including Suzuki coupling, alkene isomerization, and hydrophosphination.[5][15]

The diagram below illustrates a simplified catalytic cycle for a generic cross-coupling reaction, a process where phosphine ligands are essential for stabilizing the metal center and facilitating key steps.

G A LₙM(0) Active Catalyst B LₙM(II)(R)(X) Oxidative Addition Product A->B Oxidative Addition C LₙM(II)(R)(R') Transmetalation Product B->C Transmetalation C->A Reductive Elimination D R—R' Coupled Product C->D sub R—X sub->B org R'—M' org->C

Caption: Simplified catalytic cycle for cross-coupling.

Conclusion

Secondary phosphine ligands and their air-stable oxide precursors are a versatile and powerful class of compounds in coordination chemistry. Their unique P-H functionality and the tautomeric nature of SPOs provide access to novel reactivity and coordination modes.[3][6] A thorough understanding of their synthesis, properties, and characterization is essential for leveraging their full potential in the design of advanced catalysts for applications in academic research, industrial chemistry, and drug development.

References

An In-depth Technical Guide to the Physical Properties of Diisopropylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diisopropylphosphine, a secondary phosphine (B1218219) compound utilized in various chemical syntheses, including as a precursor to ligands in catalysis. The document details its boiling point and density, outlines experimental methodologies for its synthesis, and describes standard techniques for the determination of its physical properties.

Core Physical Properties

This compound is a clear, colorless liquid that is sensitive to air.[1][2][3] Its fundamental physical characteristics are summarized below.

Table 1: Physical Properties of this compound

PropertyValueNotes
Boiling Point 118 °CAt 760 mmHg[1][2][4]
128.3 ± 9.0 °CAt 760 mmHg[3][5]
Density 0.800 g/mLFor the pure compound[1][2][4][5]
0.670 g/mLFor a 10 wt.% solution in hexanes[6][7][8][9]
Molecular Formula C₆H₁₅P[5]
Molecular Weight 118.16 g/mol [6][8]
Flash Point -22 °C[1][2][4]
31.4 ± 18.7 °C[3][5]

Experimental Protocols

The methodologies for synthesizing this compound and determining its physical properties require careful handling due to its air-sensitive nature. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen).

1. Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of chlorothis compound (B1205602). The following protocol is adapted from a literature procedure.

  • Reaction Setup: A solution of chlorothis compound (ClPⁱPr₂) in diethyl ether is added dropwise to a stirred slurry of lithium aluminum hydride (LiAlH₄) in diethyl ether, maintained at 0 °C using an ice/water bath.

  • Reaction Execution: The reaction mixture is stirred overnight to ensure complete conversion, which can be monitored by ³¹P{¹H} NMR spectroscopy.

  • Workup: The reaction is carefully quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under vacuum while cooling the flask to afford this compound as a colorless liquid. If necessary, further purification can be achieved by a Schlenk-to-Schlenk distillation to remove any oxidized byproducts.

2. Determination of Boiling Point

Standard methods for boiling point determination can be adapted for air-sensitive compounds by ensuring the apparatus is under an inert atmosphere.

  • Distillation Method: A simple distillation apparatus can be used. The sample is placed in a distilling flask with boiling chips under an inert atmosphere. The flask is heated, and the temperature at which a steady condensation and distillation occurs is recorded as the boiling point. The thermometer bulb must be positioned correctly within the vapor path to ensure an accurate reading.

  • Thiele Tube Method: This microscale method requires a small sample volume. The liquid is placed in a small tube along with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing heating oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

3. Determination of Density

The density of a liquid is its mass per unit volume. For an air-sensitive liquid like this compound, the measurement must be performed in a closed system to prevent exposure to air.

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is used. The empty pycnometer is weighed, then filled with the this compound under an inert atmosphere and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature must be controlled and recorded as density is temperature-dependent.

  • Vibrating Tube Densimeter: Modern instruments measure density based on the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample liquid. This method is fast, accurate, and requires only a small sample volume, which can be injected into the instrument's measurement cell without exposure to the atmosphere.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from chlorothis compound.

SynthesisWorkflow reagents Reactants: - Chlorothis compound in Diethyl Ether - LiAlH₄ Slurry in Diethyl Ether reaction_vessel Reaction Vessel (Ice Bath, 0°C) reagents->reaction_vessel Add Dropwise stirring Stir Overnight reaction_vessel->stirring quench Quench with Degassed H₂O stirring->quench extraction Workup: - Separate Organic Layer - Extract Aqueous Layer with Et₂O quench->extraction drying Dry Combined Organic Layers (MgSO₄) extraction->drying filtration Filter drying->filtration evaporation Remove Volatiles (in vacuo, ice bath) filtration->evaporation product Final Product: This compound (Colorless Liquid) evaporation->product

Caption: Synthesis workflow for this compound.

References

The Tolman Cone Angle: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theory, measurement, and application of the Tolman cone angle for phosphine (B1218219) ligands in organometallic chemistry and catalysis.

The steric and electronic properties of phosphine ligands play a pivotal role in the reactivity, selectivity, and stability of transition metal catalysts. Among the various parameters developed to quantify these properties, the Tolman cone angle (θ) remains a fundamental concept for understanding the steric bulk of phosphine ligands. This technical guide provides a detailed overview of the Tolman cone angle, its determination through historical and modern methods, a comprehensive data table for a wide range of phosphines, and its application in the rational design of catalysts. This document is intended for researchers, scientists, and drug development professionals who utilize phosphine ligands in their work.

The Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a phosphine ligand.[1][2][3][4] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[5][6] A larger cone angle signifies a sterically more demanding ligand. This steric hindrance can significantly influence the coordination number of the metal center, the rate and selectivity of catalytic reactions, and the stability of the metal complex.[7][8] For instance, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often key intermediates in catalytic cycles.[5]

Experimental Protocols for Determining the Tolman Cone Angle

The methodology for determining the Tolman cone angle has evolved from physical models to sophisticated computational techniques.

Tolman's Original Method (Physical Models)

Tolman's initial approach was based on the construction of physical space-filling (CPK) models.[7]

Methodology:

  • Model Construction: A physical model of the phosphine ligand and a nickel atom was constructed. The Ni-P bond length was fixed at a standard value of 2.28 Å, derived from experimental crystallographic data of tetrahedral nickel complexes.[9]

  • Conformational Adjustment: The substituents (R groups) on the phosphorus atom were arranged to form the most compact cone possible.

  • Measurement: A specialized protractor was used to measure the angle at the nickel atom that would encompass all the atoms of the phosphine ligand.

This method, while groundbreaking, had limitations due to the potential for ambiguity in the conformational arrangement of flexible ligands.

Modern Computational Protocol

Current methods for determining the Tolman cone angle rely on computational chemistry, providing more accurate and reproducible results. A common workflow involves a combination of molecular mechanics (MM) and density functional theory (DFT).[10][11][12]

Methodology:

  • Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal center is generated. For consistency, a standard coordination environment is often used, such as a tetrahedral [Ni(CO)₃(P)] complex.[9]

  • Conformational Search (Molecular Mechanics): A molecular mechanics force field (e.g., UFF) is employed to perform a systematic search for the lowest energy conformer of the ligand. This step is crucial for flexible ligands that can adopt multiple spatial arrangements.

  • Geometry Optimization (Density Functional Theory): The lowest energy conformer identified in the MM search is then subjected to a more accurate geometry optimization using DFT. A common level of theory is the B3LYP functional with a 6-31G* basis set for the ligand atoms and an effective core potential for the transition metal.[13]

  • Cone Angle Calculation: From the optimized geometry, the exact cone angle is calculated using specialized software or algorithms. These tools determine the most acute right circular cone, originating from the metal atom, that encloses the entire ligand.[9]

Computational_Workflow start Generate Initial 3D Structure ([M]-PR₃) mm Conformational Search (Molecular Mechanics) start->mm Input Structure dft Geometry Optimization (DFT) mm->dft Lowest Energy Conformer calc Calculate Exact Cone Angle (θ) dft->calc Optimized Geometry end Final Cone Angle Value calc->end

Quantitative Data: Tolman Cone Angles of Common Phosphine Ligands

The following table presents the recomputed Tolman cone angles for a comprehensive set of 119 phosphine ligands, as determined by Jover and Cirera using a consistent computational methodology in a tetrahedral coordination environment (θT).[9][10][11][12]

LigandCone Angle (θT, °)LigandCone Angle (θT, °)
PH₃106.4P(p-tol)₃145.0
PMe₃123.6P(m-tol)₃155.3
PEt₃138.3P(o-tol)₃185.1
PⁿPr₃143.4PPh(tBu)₂170.8
PⁱPr₃158.5PPh₂(tBu)162.7
PⁿBu₃143.7PCy₃169.8
PⁱBu₃137.6P(OPh)₃133.5
PˢBu₃155.4P(OEt)₃119.4
PᵗBu₃180.5P(OMe)₃114.7
PPh₃145.0......

(This is a partial list. For the full list of 119 ligands, please refer to the original publication by Jover and Cirera, Dalton Trans., 2019, 48, 14936-14946.)

Applications in Research and Development

The Tolman cone angle is a powerful predictive tool in various areas of chemical research and development:

  • Homogeneous Catalysis: The size of the phosphine ligand, as quantified by the cone angle, can dramatically influence the outcome of a catalytic reaction. For example, in hydroformylation, the regioselectivity (linear vs. branched aldehyde) is strongly dependent on the steric bulk of the phosphine ligands.[7]

  • Catalyst Design: Researchers can rationally design catalysts with desired properties by tuning the steric environment around the metal center. Selecting a phosphine with an appropriate cone angle can enhance reaction rates, improve selectivity, and prevent catalyst deactivation.

  • Coordination Chemistry: The cone angle helps to predict the number of phosphine ligands that can coordinate to a metal center and the resulting geometry of the complex.[5]

  • Drug Development: In the synthesis of complex organic molecules, including active pharmaceutical ingredients, metal-catalyzed cross-coupling reactions are frequently employed. The choice of phosphine ligand, guided by parameters like the cone angle, is critical for optimizing these synthetic steps.

Conclusion

The Tolman cone angle remains an indispensable concept for chemists working with phosphine ligands. Its ability to quantify steric effects provides a basis for understanding and predicting the behavior of transition metal complexes in a wide range of applications, from fundamental organometallic chemistry to the industrial production of fine chemicals and pharmaceuticals. The evolution of its determination from physical models to accurate computational methods has further solidified its importance as a predictive tool in modern chemical research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diisopropylphosphine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphine ligands are a class of organophosphorus compounds widely utilized in coordination chemistry and homogeneous catalysis. Their specific steric and electronic properties, tunable by the isopropyl groups, influence the stability, reactivity, and selectivity of the resulting metal complexes. These complexes are pivotal in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and hydroformylation, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. This document provides detailed protocols for the preparation of this compound-metal complexes, methods for their characterization, and a summary of relevant quantitative data.

Data Presentation

Characterization data for representative this compound-metal complexes are summarized below. Spectroscopic data is crucial for confirming the coordination of the phosphine (B1218219) ligand to the metal center.

Complex TypeMetalTechniqueKey ObservationChemical Shift (δ) / Frequency (cm⁻¹)Reference
Ferrocene-based diphosphineNickel (II)³¹P NMRCoordinated phosphine+60.17 ppm[1][2]
³¹P NMRFree phosphine-2.59 ppm[1][2]
Secondary phosphine complexesTransition MetalsIR SpectroscopyIncreased P-H stretching frequency upon coordinationShift to higher energy[3]
Gold (I) Chloride ComplexGold³¹P{¹H} NMRDownfield shift upon coordinationSignal shifted downwards with respect to the free ligand[4]
Silver (I) Chloride ComplexSilver³¹P{¹H} NMRDownfield shift upon coordinationSignal shifted downwards with respect to the free ligand[4]
Copper (I) Bromide ComplexCopper³¹P{¹H} NMRDownfield shift upon coordinationSignal shifted downwards with respect to the free ligand[4]
Palladium (II) Allyl ComplexPalladium³¹P{¹H} NMRDownfield shift upon coordinationSignal shifted downwards with respect to the free ligand[4]

Experimental Protocols

The following are generalized and specific protocols for the synthesis of this compound-metal complexes. Standard Schlenk techniques and the use of dry, deoxygenated solvents are essential for the successful synthesis of these often air- and moisture-sensitive compounds.

Protocol 1: General Synthesis of a Transition Metal-Diisopropylphosphine Complex

This protocol describes a general method for the coordination of a this compound ligand to a metal precursor.

Materials:

  • Metal precursor (e.g., [Pd(allyl)Cl]₂, [(Me₂S)AuCl], AgCl, [(Me₂S)CuBr])

  • This compound-containing ligand

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane, diethyl ether, THF)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the metal precursor in the chosen anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve a stoichiometric amount of the this compound ligand in the same solvent.

  • Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C. Reaction times can vary from 30 minutes to 48 hours, depending on the reactants.[4]

  • Monitor the reaction progress by a suitable technique, such as ³¹P NMR spectroscopy, to observe the disappearance of the free ligand signal and the appearance of new signals corresponding to the complex.

  • Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration under inert atmosphere. If the product is soluble, the solvent can be removed under reduced pressure.

  • The isolated solid is washed with a suitable solvent (e.g., cold ethanol (B145695) or hexane) to remove any unreacted starting materials and dried in vacuo.[5]

  • Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), FT-IR spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Lithium Diisopropylphosphide and Subsequent Reaction

This protocol involves the deprotonation of this compound to form a more nucleophilic phosphide, which can then be used to synthesize various compounds.

Materials:

  • This compound

  • n-Butyllithium (nBuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., an organic halide or a metal halide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (deoxygenated)

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • To this solution, slowly add a stoichiometric amount of nBuLi in hexanes at room temperature.

  • Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of lithium diisopropylphosphide.

  • In a separate flask, prepare a solution of the electrophile.

  • Cool the lithium diisopropylphosphide solution to -78 °C and slowly add the electrophile solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.

  • Continue stirring at room temperature for an additional 2 hours.[3]

  • Quench the reaction by carefully adding deoxygenated saturated aqueous NH₄Cl solution.[3]

  • The product can then be isolated from the organic phase. Further purification may be required, for example, by filtration, extraction, and solvent removal.

Visualizations

Experimental Workflow for General Complex Synthesis

general_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization metal_precursor Metal Precursor Solution mixing Mixing and Stirring (RT to 50°C) metal_precursor->mixing phosphine_ligand This compound Ligand Solution phosphine_ligand->mixing isolation Product Isolation (Filtration or Solvent Removal) mixing->isolation washing Washing isolation->washing drying Drying in vacuo washing->drying characterization Spectroscopic Analysis (NMR, IR, etc.) drying->characterization

Caption: General workflow for synthesizing this compound-metal complexes.

Logical Relationship for Synthesis via Lithium Phosphide

lithium_phosphide_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Workup start This compound in THF add_nbuli Add n-BuLi start->add_nbuli lithium_phosphide Lithium Diisopropylphosphide add_nbuli->lithium_phosphide reaction Reaction at -78°C to Reflux lithium_phosphide->reaction electrophile Electrophile electrophile->reaction quench Quench with aq. NH4Cl reaction->quench product Final Product quench->product

Caption: Synthesis pathway involving a lithium diisopropylphosphide intermediate.

References

Application Notes and Protocols: Synthesis of Tertiary Phosphines using Chlorodiisopropylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiisopropylphosphine (B1205602) ([i-Pr]₂PCl) is a versatile and indispensable organophosphorus reagent for the synthesis of a wide array of tertiary phosphines.[1] Its bulky isopropyl groups confer unique steric and electronic properties to the resulting phosphines, making them highly effective as ligands in transition metal catalysis. These phosphine (B1218219) ligands are instrumental in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are fundamental in modern drug discovery and development for the construction of complex molecular architectures found in many pharmaceutical agents.[3][4]

This document provides detailed protocols for the synthesis of the precursor, chlorothis compound, and its subsequent conversion to various tertiary phosphines using organometallic reagents. Furthermore, it highlights the application of these phosphines as ligands in catalytic reactions relevant to pharmaceutical synthesis.

Synthesis of the Precursor: Chlorothis compound

The reliable synthesis of chlorothis compound is crucial for the subsequent preparation of tertiary phosphines. A well-established method involves the reaction of phosphorus trichloride (B1173362) with isopropylmagnesium chloride, a Grignard reagent.[5][6] While the reaction of less hindered Grignard reagents with PCl₃ can lead to over-alkylation, the use of sterically bulky isopropylmagnesium chloride provides a good yield of the desired monochloro derivative.[1]

Experimental Protocol: Synthesis of Chlorothis compound [5][6]

  • Materials:

    • Phosphorus trichloride (PCl₃)

    • Isopropyl chloride

    • Magnesium turnings

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

    • Dry ice/acetone bath

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • Preparation of Isopropylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of isopropyl chloride in anhydrous ether or THF is then added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a moderate reflux.

    • Reaction with Phosphorus Trichloride: In a separate flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, place phosphorus trichloride dissolved in anhydrous ether or THF.[5] Cool the flask to between -25 °C and -30 °C using a dry ice/acetone bath.[5]

    • The prepared isopropylmagnesium chloride solution is then added dropwise to the stirred solution of phosphorus trichloride, maintaining the temperature between -25 °C and -30 °C.[5] This addition typically takes about 1.5 hours.[5]

    • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature, followed by refluxing for 30 minutes.[5]

    • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered under an inert atmosphere to remove magnesium salts. The filter cake is washed with several portions of anhydrous ether or THF.[5][7] The combined filtrates are then concentrated under reduced pressure, and the resulting crude product is purified by fractional distillation under reduced pressure to yield chlorothis compound as a colorless liquid.[5][7]

A patent describes an optimized process using THF as the solvent at -30 °C, reporting a yield of 71.64%.[7] The use of THF is noted to improve safety and reaction rate compared to diethyl ether.[7]

Table 1: Summary of Reaction Conditions for Chlorothis compound Synthesis

ParameterValueReference
ReactantsPCl₃, i-PrMgCl[5]
SolventAnhydrous Et₂O or THF[5][7]
Temperature-30 °C to -25 °C[5]
Reaction Time~2 hours + 30 min reflux[5]
PurificationFractional Distillation[5]
Yield55-60% (in Et₂O), 71.64% (in THF)[5][7]

Synthesis of Tertiary Phosphines

The most common method for synthesizing tertiary phosphines from chlorothis compound is the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi).[1] This reaction proceeds via a nucleophilic substitution at the phosphorus center.

General Reaction Scheme:

Caption: General workflow for the synthesis and application of tertiary phosphines.

G cluster_reactants Reactants cluster_product Product cluster_R_groups Examples of R Groups iPr2PCl Chlorothis compound iPr2PR Tertiary Phosphine [(i-Pr)₂P-R] iPr2PCl->iPr2PR RMgX Grignard Reagent (R-MgX) RMgX->iPr2PR Nucleophilic Substitution RLi Organolithium Reagent (R-Li) RLi->iPr2PR Nucleophilic Substitution Aryl Aryl (e.g., Phenyl) iPr2PR->Aryl Alkyl Alkyl iPr2PR->Alkyl Vinyl Vinyl iPr2PR->Vinyl Ferrocenyl Ferrocenyl iPr2PR->Ferrocenyl

Caption: Logical relationship in tertiary phosphine synthesis.

G Pd0 Pd(0)Ln PdII_oxidative R¹-Pd(II)-X      Ln Pd0->PdII_oxidative Oxidative Addition (R¹-X) PdII_transmetalation R¹-Pd(II)-R²      Ln PdII_oxidative->PdII_transmetalation Transmetalation (R²-M) PdII_transmetalation->Pd0 Reductive Elimination Product R¹-R² PdII_transmetalation->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Diisopropylphosphine as a Ligand in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. Diisopropylphosphine and its derivatives are a class of bulky, electron-rich alkylphosphine ligands that can significantly enhance the catalytic activity of palladium complexes. Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step, while their electron-donating nature facilitates this key step in the catalytic cycle. These properties make them promising ligands for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This document provides detailed application notes and protocols for the use of this compound-related ligands in these key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of bulky and electron-rich phosphine ligands is crucial for achieving high efficiency, especially with challenging substrates such as aryl chlorides.

Application of a this compound-Derived Palladacycle

A highly active catalyst system for Suzuki-Miyaura cross-coupling reactions has been developed using a palladacycle precursor derived from the ortho-palladation of ([1,1′-biphenyl]-2-yloxy)this compound.[1] This system is particularly noteworthy for its ability to function in neat water under aerobic conditions at ambient temperature, offering a green and sustainable protocol.[1]

Quantitative Data Summary:

Coupling PartnersCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Aryl halides & Arylboronic acids0.04Na₂CO₃ (2.5 eq.)WaterAmbientNot SpecifiedHigh[1]

Experimental Protocol: Suzuki-Miyaura Coupling in Water

This protocol is adapted from the efficient aqueous protocol developed for the palladacyclic catalyst precursor derived from ([1,1′-biphenyl]-2-yloxy)this compound.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • ([1,1′-biphenyl]-2-yloxy)this compound-derived palladacycle (0.04 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol)

  • Degassed water

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and the palladacycle catalyst (0.04 mol%).

  • Add degassed water to the vessel.

  • Stir the reaction mixture vigorously at ambient temperature. The reaction can be performed under an air atmosphere.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the product can often be isolated by simple filtration, as it may precipitate from the aqueous medium.[1]

  • Wash the solid product with water and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The choice of a bulky and electron-rich phosphine ligand is critical for the success of this reaction, particularly with less reactive aryl chlorides. While specific protocols detailing the use of this compound as a standalone ligand are not as prevalent as for its more complex biarylphosphine counterparts, its electronic and steric properties make it a relevant candidate.

General Principles for Ligand Selection:

Bulky phosphine ligands are required for the amination of aryl chlorides to achieve reasonable yields.[2] The steric hindrance of these ligands facilitates the reductive elimination step and stabilizes the active catalytic species. This compound, with its significant steric bulk and strong electron-donating character, fits the profile of a ligand suitable for this transformation.

General Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that can be adapted for screening ligands like this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • This compound (or other phosphine ligand) (2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. While triphenylphosphine (B44618) is a commonly used ligand, the use of bulky, electron-rich phosphines can be advantageous in certain cases. Interestingly, diisopropylamine (B44863) is often used as the base in these reactions.

General Experimental Protocol: Sonogashira Coupling

The following is a typical protocol for the Sonogashira coupling, where a ligand like this compound could be evaluated.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium precursor (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • This compound (or other phosphine ligand, if not using a pre-formed complex)

  • Amine base (e.g., diisopropylamine, triethylamine) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the aryl halide (1.0 mmol) in the chosen solvent, add the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.[3]

  • Stir the reaction mixture at room temperature or with heating, under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite.[3]

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]

  • Purify the product by flash column chromatography.

Visualizations

Catalytic Cycle for Palladium Cross-Coupling

G A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C + Ar-X D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L2 D->E + R-M F Reductive Elimination E->F F->A - Ar-R G Ar-R F->G

Caption: General catalytic cycle for palladium cross-coupling reactions.

General Experimental Workflow for a Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd precursor, ligand, and base B Add aryl halide and coupling partner A->B C Add anhydrous, degassed solvent B->C D Heat and stir under inert atmosphere C->D E Monitor progress (TLC, GC-MS) D->E F Cool and quench reaction E->F G Extraction and washing F->G H Drying and concentration G->H I Purification (Chromatography) H->I

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application of Diisopropylphosphine-Containing Ligands in Buchwald-Hartwig Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The success of this transformation is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.

Bulky and electron-rich dialkylbiaryl phosphine ligands have emerged as a privileged class of ligands for the Buchwald-Hartwig amination. Among these, ligands incorporating diisopropylphosphine moieties on a biaryl scaffold have demonstrated exceptional utility. These ligands, such as RuPhos and BrettPhos, effectively promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high yields, even with challenging substrates like aryl chlorides. Their steric bulk facilitates the formation of the active monoligated palladium(0) species and promotes the final C-N bond-forming reductive elimination.

These application notes provide a comprehensive overview of the use of this compound-containing biaryl ligands in the Buchwald-Hartwig amination, complete with quantitative data and detailed experimental protocols to guide researchers in their synthetic endeavors.

Data Presentation

The following tables summarize the performance of two prominent this compound-containing biaryl ligands, RuPhos and BrettPhos, in the Buchwald-Hartwig amination of various aryl and heteroaryl halides with a range of amines.

Table 1: Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides with Secondary Amines using a Pd(OAc)₂/RuPhos Catalyst System [1]

EntryAryl/Heteroaryl HalideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholine99
22-BromotolueneDiphenylamineN,N-diphenyl-2-methylaniline97
31-Bromo-4-chlorobenzeneN-MethylanilineN-methyl-N-(4-chlorophenyl)aniline99
43-BromopyridineMorpholine4-(pyridin-3-yl)morpholine95
52-ChloropyridineDiphenylamineN,N-diphenylpyridin-2-amine90
64-BromobenzonitrileN-Methylaniline4-(methyl(phenyl)amino)benzonitrile99
71-Bromo-3,5-dimethylbenzeneMorpholine4-(3,5-dimethylphenyl)morpholine99
82-Chloro-6-methylpyridineDiphenylamineN,N-diphenyl-6-methylpyridin-2-amine92

Reaction Conditions: Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), NaOt*Bu (1.2 equiv.), aryl/heteroaryl halide (1.0 equiv.), amine (1.2 equiv.), solvent-free, 110 °C, 12 h.[1]

Table 2: Substrate Scope for the Amination of Aryl and Heterocyclic Halides using a Pd(I) Dimer Precatalyst and RuPhos Ligand [2]

EntryAryl/Heteroaryl HalideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-tolyl)morpholine>99
24-ChlorotolueneMorpholine4-(p-tolyl)morpholine>99
32-BromotolueneMorpholine4-(o-tolyl)morpholine94
41-Bromo-3,5-dimethylbenzeneMorpholine4-(3,5-dimethylphenyl)morpholine98
54-BromobenzotrifluorideMorpholine4-(4-(trifluoromethyl)phenyl)morpholine95
63-BromopyridineMorpholine4-(pyridin-3-yl)morpholine90
75-Bromo-2-chloropyridineMorpholine4-(6-chloropyridin-3-yl)morpholine73
84-Bromotoluene3,5-DimethoxyanilineN-(3,5-dimethoxyphenyl)-4-methylaniline96
94-BromotolueneCyclohexylamineN-cyclohexyl-4-methylaniline79

Reaction Conditions: Aryl halide (2.5 mmol), amine (3.5 mmol), NaOt*Bu (3.5 mmol), Pd(I) dimer precatalyst (0.5-1.0 mol%), 1,4-dioxane (B91453) (2.5 mL), 80-100°C, 1-3 h.[2]

Experimental Protocols

The following are general procedures for performing a Buchwald-Hartwig amination using a this compound-containing biaryl ligand.

Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Pd(OAc)₂/RuPhos Catalyst System (Solvent-Free) [1]

  • To a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol).

  • Add the aryl or heteroaryl halide (1.0 mmol) and the secondary amine (1.2 mmol) to the vial.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylamine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Pd(I) Dimer Precatalyst and RuPhos Ligand in Solution [2]

  • In an oven-dried reaction tube equipped with a magnetic stir bar, add the Pd(I) dimer precatalyst (0.5-1.0 mol%) and NaOtBu (1.4 mmol).

  • Add the aryl halide (1.0 mmol).

  • Seal the tube with a PTFE septum cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the amine (1.4 mmol) and anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 80-100 °C and stir vigorously for the specified time (typically 30-60 minutes).

  • Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the pure product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord Ligand Exchange Amido Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Deprotonation Product Ar-NR'R'' (Product) Amido->Product BaseH [Base-H]⁺X⁻ Amido->BaseH Product->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Pd Precatalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert add_substrates Add Aryl Halide and Amine inert->add_substrates add_solvent Add Anhydrous Solvent add_substrates->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (optional) cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for performing the Suzuki-Miyaura cross-coupling reaction using phosphine (B1218219) ligands. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl and heteroaryl structures. The choice of phosphine ligand is critical for achieving high efficiency, broad substrate scope, and mild reaction conditions.

Introduction to Phosphine Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, discovered by Nobel laureate Akira Suzuki, involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1][2] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][3]

Phosphine ligands play a crucial role in this catalytic cycle by stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the reaction. Bulky and electron-rich phosphine ligands, such as the widely acclaimed Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos), have revolutionized the field by enabling the coupling of challenging substrates, including unactivated aryl chlorides, sterically hindered partners, and various heteroaryl systems, often at low catalyst loadings and room temperature.[4][5][6][7] The steric bulk of these ligands promotes the formation of highly reactive monoligated palladium species, while their electron-donating nature facilitates the oxidative addition step.[8][9]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The phosphine ligand (L) is crucial for stabilizing the palladium catalyst and influencing the rate and efficiency of each step.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 R²-B(OR)₂ Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Phosphine Ligands for Suzuki-Miyaura Coupling

A variety of phosphine ligands have been developed for the Suzuki-Miyaura coupling, each with its own advantages. The choice of ligand often depends on the specific substrates being coupled.

Ligand ClassExamplesKey Features & Applications
Buchwald Ligands SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich dialkylbiaryl phosphines. Highly versatile for a wide range of substrates, including aryl chlorides, hindered biaryls, and heteroaryl couplings.[4][5][6][7]
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineChiral diphosphine ligands primarily used for asymmetric synthesis.[10]
Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Strongly electron-donating and sterically demanding. Effective for coupling of unactivated aryl chlorides.
Triarylphosphines Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphineLess electron-rich and bulky compared to alkylphosphines. Used in early examples of Suzuki coupling, but often require higher temperatures and are less effective for challenging substrates.[4]

Quantitative Data on Ligand Performance

The following tables summarize the performance of selected phosphine ligands in the Suzuki-Miyaura coupling of various substrates.

Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneSPhosPd(OAc)₂ (1)K₃PO₄Toluene1001298
24-ChlorotolueneXPhosPd₂(dba)₃ (0.5)K₃PO₄Dioxane801896
32-ChloropyridineRuPhosPd(OAc)₂ (2)K₂CO₃t-AmylOH1102492
41-Chloro-4-nitrobenzeneP(t-Bu)₃Pd₂(dba)₃ (1)KFTHF651695

Data compiled from representative literature.[4][5][7]

Table 2: Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2-Methylphenylboronic acidXPhosPd(OAc)₂ (1.5)K₃PO₄Toluene/H₂O1002094
21-Bromo-2,6-dimethylbenzene2,6-Dimethylphenylboronic acidSPhosPd₂(dba)₃ (1)CsFDioxane1002488
32-Chloro-1,3-diisopropylbenzenePhenylboronic acidBrettPhosPd(OAc)₂ (2)K₃PO₄t-BuOH801891

Data compiled from representative literature.[5][7]

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd source, phosphine ligand, and base to a dry flask. B Add aryl halide and organoboron reagent. A->B C Add degassed solvent. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor reaction progress by TLC, GC, or LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract with an organic solvent. F->G H Wash the combined organic layers, dry, and concentrate. G->H I Purify the crude product by chromatography or crystallization. H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid using a palladium/phosphine ligand catalyst system.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 - 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF) (5 - 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium source (e.g., 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (e.g., 0.012-0.04 mmol, 1.2-4 mol% depending on the ligand-to-metal ratio), and the base (e.g., 2.0-3.0 mmol).

  • Addition of Reagents: Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2-1.5 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.

  • Reaction: Seal the flask or vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.

Comparison of Phosphine Ligand Classes

The effectiveness of different phosphine ligand classes can be broadly categorized based on their typical performance in Suzuki-Miyaura couplings.

Ligand_Comparison cluster_buchwald Buchwald Ligands (e.g., SPhos, XPhos) cluster_trialkyl Trialkylphosphines (e.g., P(t-Bu)₃) cluster_triaryl Triarylphosphines (e.g., PPh₃) buchwald_reactivity High Reactivity trialkyl_reactivity High Reactivity for Aryl Chlorides buchwald_scope Broad Substrate Scope buchwald_conditions Mild Conditions triaryl_reactivity Lower Reactivity trialkyl_sensitivity Air Sensitive triaryl_scope Limited Scope triaryl_conditions Harsher Conditions performance Performance Level high High medium Medium low Low

Caption: Relative performance of common phosphine ligand classes.

Conclusion

The selection of an appropriate phosphine ligand is paramount for the success of the Suzuki-Miyaura cross-coupling reaction. The development of bulky and electron-rich ligands, particularly the Buchwald-type dialkylbiarylphosphines, has significantly expanded the scope and utility of this reaction, making it a powerful tool for the synthesis of complex molecules in academic and industrial research. The protocols and data presented here serve as a guide for researchers to effectively apply this transformative reaction in their work.

References

Application Notes and Protocols: Heck Reaction Catalysis with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex organic molecules, including natural products, fine chemicals, and active pharmaceutical ingredients.[1][3][4]

The efficiency, selectivity, and functional group tolerance of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center.[2][5] Phosphine (B1218219) ligands, in particular, are extensively used due to their ability to stabilize the palladium catalyst, modulate its reactivity, and influence the reaction pathway.[6][7] They play a critical role in the activation of the catalyst and in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[5] This document provides a detailed overview of the role of phosphine ligands in Heck reaction catalysis, including experimental protocols and data for practical application.

The Catalytic Cycle and the Role of Phosphine Ligands

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Phosphine ligands (L) are crucial for stabilizing the active catalyst and facilitating the key transformations.

Key Steps in the Catalytic Cycle:

  • Catalyst Pre-activation: Often, a stable Pd(II) precatalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), is used. In the presence of phosphine ligands, the Pd(II) species is reduced in situ to the active Pd(0) catalyst, L₂Pd(0).[8][9] The phosphine itself can act as the reductant, being oxidized to a phosphine oxide.[1]

  • Oxidative Addition: The active 14-electron L₂Pd(0) complex (1) reacts with the aryl or vinyl halide (R-X) in an oxidative addition step to form a 16-electron Pd(II) intermediate (2).[1][4] Electron-rich phosphine ligands can accelerate this rate-limiting step.[5]

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond.[1][8] This step forms a new carbon-carbon bond and a new palladium-carbon sigma bond. Ligand dissociation from the palladium center is often required to open a coordination site for the incoming alkene.[9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a hydrido-palladium complex and releasing the substituted alkene product. This step typically proceeds with syn-elimination and determines the stereochemistry of the final product, favoring the trans-isomer.[1]

  • Reductive Elimination/Base Regeneration: A base (e.g., triethylamine) is required to neutralize the generated acid (HX) and regenerate the Pd(0) catalyst from the hydrido-palladium complex, closing the catalytic cycle.[2][8]

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle with Phosphine Ligands pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex L₂Pdᴵᴵ(R)(X) oxidative_addition->pd_complex pd_complex->pd0 Base (e.g., Et₃N) Et₃N-HX pi_complex Alkene π-Complex pd_complex->pi_complex olefin_insertion Olefin Insertion sigma_complex σ-Alkyl Pdᴵᴵ Complex olefin_insertion->sigma_complex pi_complex->olefin_insertion beta_elimination β-Hydride Elimination sigma_complex->beta_elimination hydrido_complex L₂Pdᴵᴵ(H)(X) beta_elimination->hydrido_complex Product (Substituted Alkene) reductive_elimination Reductive Elimination hydrido_complex->reductive_elimination reductive_elimination->pd0 Base

Figure 1. The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Influence of Phosphine Ligand Structure

The steric and electronic properties of phosphine ligands are critical variables for optimizing the Heck reaction. Bulky and electron-rich ligands often promote the formation of coordinatively unsaturated palladium species, which are highly active.[6]

Ligand TypeExample(s)Key Characteristics & Impact on Heck Reaction
Monodentate (Aryl) Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-Tol)₃)PPh₃ is a widely used, versatile ligand.[1] P(o-Tol)₃ is more sterically hindered, which can increase catalytic activity.[7] Both are effective for coupling aryl iodides and bromides.
Monodentate (Alkyl) Tri-tert-butylphosphine (t-Bu₃P)Highly electron-rich and sterically demanding. It is particularly effective for activating less reactive aryl chlorides.[4]
Bidentate (Chiral) BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)Used extensively in asymmetric Heck reactions to induce enantioselectivity, creating chiral centers with high control.[4]
Bidentate (Other) dppf (1,1′-Bis(diphenylphosphino)ferrocene)A robust ligand that confers high stability to the catalyst, often used for challenging couplings.
Buchwald Ligands SPhos, XPhosA class of bulky, electron-rich biaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions, including difficult Heck couplings of aryl chlorides and tosylates.

Data Presentation: Representative Heck Reactions

The following table summarizes conditions for the Heck reaction between various aryl halides and alkenes, showcasing the role of different phosphine ligands.

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrene (B11656)Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1004>95[1]
24-Bromophenol (B116583)StyrenePd(OAc)₂ (1)P(o-Tol)₃ (6)Et₃NEt₃N10012-1657
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (0.05)P(NC₅H₁₀)₃ (0.1)K₂CO₃NMP100398[10]
4Bromobenzene1-PentenePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃NAcetonitrile80-1004-12~70-85[11]
56-Bromo-2-methoxynaphthaleneEthylenePdCl₂ (0.5)Menthol-derived phosphine (3)Et₃NToluene (B28343)1202485-95[4]

Experimental Protocols

This section provides a general, robust protocol for a typical Heck reaction, exemplified by the coupling of an aryl bromide with an alkene.

General Workflow

Heck_Workflow General Experimental Workflow for Heck Reaction setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Pd source, Ligand, Solvent, Base, Aryl Halide, Alkene) setup->reagents reaction 3. Reaction (Heating and Stirring) reagents->reaction monitoring 4. Monitoring (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Figure 2. A typical experimental workflow for a Heck reaction.

Protocol: Synthesis of trans-4-Hydroxystilbene[10]

This protocol details the coupling of 4-bromophenol with styrene using a Pd(OAc)₂/Tri(o-tolyl)phosphine catalyst system.

Reagents and Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • Triethylamine (B128534) (Et₃N, serves as base and solvent)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Toluene

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromophenol (1.5 g, 8.7 mmol).

  • Reagent Addition: Under ambient atmosphere, add triethylamine (10 mL), styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) successively.

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C under a positive pressure of nitrogen and stir vigorously overnight (approx. 12-16 hours).

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the 4-bromophenol starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add the reaction mixture to 100 mL of 1 M HCl(aq) in a beaker, keeping the temperature below 15 °C with an ice bath.

    • Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and shake for 10 minutes.

    • Separate the layers and extract the aqueous phase with an additional 50 mL of diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from toluene to yield pure trans-4-hydroxystilbene as a pale brown solid.

Applications in Drug Discovery and Development

The Heck reaction is a valuable tool in medicinal chemistry and the pharmaceutical industry for the synthesis of complex molecular scaffolds.[2][3] Its reliability and tolerance for diverse functional groups make it suitable for both lead optimization and large-scale manufacturing.

  • Naproxen Synthesis: An industrial synthesis of the anti-inflammatory drug Naproxen involves a Heck coupling between 6-bromo-2-methoxynaphthalene and ethylene, demonstrating the reaction's utility in large-scale production.[2][4]

  • Complex Molecule Synthesis: The reaction is frequently employed in the total synthesis of natural products and other biologically active compounds, such as the anticancer agent Taxol.[2]

  • Macrocyclization: Intramolecular Heck reactions are used to forge large, non-natural rings, a growing area of interest in modern drug discovery for targeting challenging protein-protein interactions.[12]

Conclusion

The palladium-phosphine catalyzed Heck reaction remains an indispensable method for C-C bond formation. The rational selection of phosphine ligands is paramount to achieving high efficiency, controlling selectivity, and expanding the substrate scope to include more challenging starting materials like aryl chlorides. The protocols and data presented herein serve as a practical guide for researchers to successfully apply this versatile reaction in their synthetic endeavors, from small-scale laboratory research to complex drug development programs.

References

Application Note and Protocol: Safe Handling of Air-Sensitive Diisopropylphosphine Using a Schlenk Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropylphosphine is a highly reactive and air-sensitive organophosphorus compound utilized in the synthesis of ligands for catalysis and other applications in medicinal and materials chemistry. Due to its pyrophoric nature, stringent air-free techniques are mandatory to ensure safety and experimental success. This document provides a detailed protocol for the safe handling of this compound using a standard Schlenk line, minimizing exposure to atmospheric oxygen and moisture.

Physicochemical and Safety Data

Proper handling of this compound requires a thorough understanding of its physical properties and associated hazards. This data is crucial for procedural planning and risk assessment.

PropertyValueCitation(s)
Molecular Formula C6H15P[1]
Molecular Weight 118.16 g/mol [1]
Appearance Colorless liquid or white powder[2]
Boiling Point 118 °C at 760 mmHg
Density 0.800 g/mL[1]
Flash Point -22 °C
Vapor Pressure 13.0 ± 0.2 mmHg at 25°C[1]
Storage Conditions Store in a flammables area under inert gas.[1]
Hazards Highly flammable, pyrophoric, corrosive.[3]

Experimental Protocols

The following protocols outline the essential procedures for safely handling this compound using a Schlenk line. These techniques are designed to maintain an inert atmosphere throughout the experimental process.

Schlenk Line and Glassware Preparation

All manipulations involving air-sensitive compounds require the rigorous exclusion of air and moisture.[4] This is achieved by using a dual-manifold Schlenk line, which provides alternating access to a vacuum and a supply of high-purity inert gas (typically nitrogen or argon).[5]

Protocol:

  • Glassware Drying: Thoroughly dry all glassware, including Schlenk flasks, cannulas, and syringes, in an oven at a temperature greater than 100°C for a minimum of 4 hours to remove adsorbed water.[6][7]

  • Assembly: While still hot, assemble the glassware on the Schlenk line.[8] Lightly grease all ground-glass joints to ensure a proper seal.

  • Evacuate-Refill Cycling: Connect the assembled glassware to the Schlenk line via flexible hosing. Perform a minimum of three evacuate-refill cycles to replace the atmospheric air with the inert gas.[4][9] This involves evacuating the flask under vacuum for several minutes, followed by backfilling with the inert gas.[6]

Solvent Degassing

Solvents for use with air-sensitive reagents must be thoroughly deoxygenated to prevent unwanted reactions. The freeze-pump-thaw method is the most effective technique for removing dissolved gases.[8][10]

Protocol:

  • Solvent Preparation: Add the desired solvent to a Schlenk flask equipped with a stir bar.

  • Freezing: Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.

  • Thawing: Close the stopcock to the vacuum line and allow the solvent to thaw completely.

  • Repetition: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.[8][10] After the final cycle, backfill the flask with inert gas.

Transfer of this compound

This compound is a pyrophoric liquid and must be transferred using air-free techniques such as a syringe or cannula transfer.[11][12]

Protocol for Syringe Transfer:

  • Syringe Preparation: Dry a glass syringe and needle in an oven. After cooling, flush the syringe with inert gas.

  • Reagent Bottle Pressurization: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure.

  • Withdrawal: Insert the needle of the prepared syringe through the septum of the reagent bottle and withdraw the desired volume of this compound. It is good practice to withdraw a small amount of inert gas into the syringe to act as a buffer.[13]

  • Transfer: Quickly transfer the syringe to the reaction flask and pierce the septum. Inject the this compound into the reaction vessel.

  • Quenching: After transfer, immediately quench the syringe and needle by rinsing with a suitable solvent like isopropanol.[6]

Protocol for Cannula Transfer:

  • Setup: Prepare the receiving Schlenk flask under a positive pressure of inert gas. Insert one end of a stainless-steel cannula into the receiving flask through a septum. The other end of the cannula should be outside the flask, under a flow of inert gas.

  • Purging: Allow the inert gas to flow through the cannula for several minutes to purge it of air.

  • Transfer: Insert the free end of the cannula through the septum of the this compound storage vessel, ensuring the tip is below the liquid level.

  • Initiating Flow: Reduce the inert gas pressure in the receiving flask slightly, or apply a gentle positive pressure to the this compound vessel to initiate the liquid transfer.

  • Completion: Once the desired volume has been transferred, remove the cannula from the this compound and then from the reaction flask.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures for handling this compound.

Schlenk_Line_Preparation cluster_prep Glassware and Schlenk Line Preparation Dry_Glassware Dry Glassware (Oven >100°C, >4h) Assemble_Glassware Assemble Hot Glassware on Schlenk Line Dry_Glassware->Assemble_Glassware Hot Evacuate_Refill Perform Evacuate-Refill Cycles (x3) Assemble_Glassware->Evacuate_Refill Ready_For_Use Ready_For_Use Evacuate_Refill->Ready_For_Use Inert Atmosphere Achieved

Diagram 1: Workflow for Schlenk line and glassware preparation.

Reagent_Transfer cluster_transfer This compound Transfer Protocol Start Start with Inert Atmosphere Flask Prepare_Transfer Prepare Syringe/Cannula (Dry and Purge) Start->Prepare_Transfer Pressurize_Reagent Slightly Pressurize Reagent Bottle Prepare_Transfer->Pressurize_Reagent Withdraw_Reagent Withdraw this compound Pressurize_Reagent->Withdraw_Reagent Transfer_To_Flask Transfer to Reaction Flask Withdraw_Reagent->Transfer_To_Flask Quench_Equipment Quench Syringe/Cannula Transfer_To_Flask->Quench_Equipment End Transfer Complete Quench_Equipment->End

References

Application Notes and Protocols for the Safe Handling and Storage of Diisopropylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphine ((i-Pr)₂PH) is a highly reactive and hazardous organophosphorus compound frequently utilized as a ligand in transition metal catalysis and as a reagent in organic synthesis. Its pyrophoric nature, coupled with its corrosivity (B1173158) and toxicity, necessitates strict adherence to specialized handling and storage procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide comprehensive guidelines for the safe management of this compound in a research and development setting.

Hazard Identification and Physicochemical Properties

This compound is a colorless, air-sensitive liquid that can spontaneously ignite upon exposure to air.[1] It is also corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation or ingestion can be harmful, potentially causing irritation to the respiratory and gastrointestinal tracts.[3]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₅P[1][4]
Molecular Weight 118.16 g/mol [1][4]
Appearance Colorless liquid or white powder[5]
Boiling Point 118 °C
Density 0.800 g/cm³[4]
Flash Point -22 °C
Hazard Statements H250, H314, H302[1][5]
Signal Word Danger[1][5]
Key Hazards Pyrophoric, Corrosive, Harmful if swallowed[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

  • Eye and Face Protection : Chemical safety goggles and a face shield are essential.[3][6]

  • Skin Protection : A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. It is advisable to wear two pairs of gloves.[3][7]

  • Respiratory Protection : Work should be conducted in a certified chemical fume hood. In cases of potential exposure above the limit, a NIOSH-approved respirator with appropriate cartridges should be used.[3][6]

Safe Handling and Storage Procedures

Due to its high reactivity with air, this compound must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2]

  • The storage area should be a "Flammables area" away from heat, sparks, and open flames.[2]

  • Containers should be stored under an inert atmosphere.[3]

Handling
  • All transfers and manipulations of this compound must be performed in a chemical fume hood using standard Schlenk line or glovebox techniques.[2][3]

  • Use non-sparking tools and explosion-proof equipment.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Avoid contact with air, moisture, and oxidizing agents.[2][8]

Diagram 1: Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don Appropriate PPE Gather Gather Materials in Fume Hood Prep->Gather Inert Establish Inert Atmosphere Gather->Inert Transfer Transfer this compound (Inert Atmosphere) Inert->Transfer React Perform Reaction Transfer->React Quench Quench Reaction React->Quench Deactivate Deactivate Excess Reagent Quench->Deactivate Dispose Dispose of Waste Deactivate->Dispose Clean Clean Glassware Dispose->Clean Store Store in Designated Area Clean->Store

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Use of this compound as a Ligand in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a general procedure for using this compound in a common cross-coupling reaction. Note: All steps must be performed under an inert atmosphere using Schlenk techniques or in a glovebox.

Materials
  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound ((i-Pr)₂PH)

  • Aryl halide (e.g., bromobenzene)

  • Coupling partner (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

Procedure
  • Catalyst Preparation : In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the appropriate amount of this compound (typically a 1:2 to 1:4 molar ratio of Pd to P) to the anhydrous, degassed solvent.

  • Reaction Setup : To the catalyst mixture, add the aryl halide, coupling partner, and base.

  • Reaction : Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) under an inert atmosphere.

  • Extraction and Purification : Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.

Emergency Procedures

Spills
  • Evacuate the area immediately.[3]

  • If the spill is small, it can be absorbed with an inert material (e.g., sand, vermiculite) and transferred to a sealed container for disposal.[9]

  • For larger spills, contact emergency services.

Fire
  • Use a dry powder, carbon dioxide, or foam extinguisher. Do not use water.[3]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous. Dispose of waste in accordance with local, state, and federal regulations.[3] Unused this compound should be quenched carefully with a suitable reagent before disposal.

References

Application Notes and Protocols for Diisopropylphosphine Solution in Hexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphine [(CH₃)₂CH]₂PH is a versatile organophosphorus compound widely utilized as a ligand in transition metal-catalyzed reactions and as a precursor in the synthesis of more complex phosphine (B1218219) ligands. Its steric bulk and electronic properties make it a valuable tool in organic synthesis, particularly in cross-coupling reactions that are fundamental to drug discovery and development. These application notes provide detailed protocols for the preparation of a this compound solution in hexanes, its safe handling, and its application in common catalytic reactions.

Data Presentation

Table 1: Synthesis of Chlorothis compound (B1205602)
EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
1PCl₃i-PrMgClTHF-301.2571.6[1]
2PCl₃i-PrMgClDiethyl Ether-45-55-60[1]

Note: The use of THF as a solvent is reported to improve safety and yield compared to diethyl ether.

Table 2: Physical Properties of this compound and Related Compounds
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₆H₁₅P118.16118-1190.78
Chlorothis compoundC₆H₁₄ClP152.6069 (33 mmHg)0.959
HexanesC₆H₁₄86.18690.655

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Hexanes

This protocol involves a two-step synthesis: first, the preparation of chlorothis compound, followed by its reduction to this compound and dissolution in hexanes.

Step 1: Synthesis of Chlorothis compound [1]

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with phosphorus trichloride (1.0 eq) dissolved in anhydrous THF.

  • Cool the flask to -30 °C using a dry ice/acetone bath.

  • Slowly add a solution of isopropylmagnesium chloride in THF (2.0 eq) to the cooled PCl₃ solution via the dropping funnel over 1.25 hours, maintaining the temperature at -30 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.

  • Cool the mixture to room temperature and filter under nitrogen to remove magnesium salts.

  • The filtrate, a solution of chlorothis compound in THF, can be used directly in the next step or purified by vacuum distillation.

Step 2: Reduction of Chlorothis compound to this compound and Preparation of Hexane (B92381) Solution

Materials:

  • Chlorothis compound solution from Step 1

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Anhydrous hexanes

  • Ice bath

  • Schlenk line and glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with a suspension of lithium aluminum hydride (1.0-1.2 eq) in anhydrous diethyl ether or THF.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the solution of chlorothis compound from Step 1 to the LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate venting and cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, all while maintaining cooling with an ice bath.

  • Filter the resulting solids and wash them with anhydrous diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • To prepare the hexane solution, carefully remove the ether/THF solvent under reduced pressure. Caution: this compound is pyrophoric. Do not remove the solvent to dryness.

  • Add anhydrous, deoxygenated hexanes to the residual this compound to achieve the desired concentration (e.g., 1.0 M).

  • The concentration of the this compound solution should be determined by titration before use.

Protocol 2: Standardization of this compound Solution

Materials:

  • This compound solution in hexanes

  • Standard solution of a strong acid (e.g., HCl in isopropanol)

  • Indicator (e.g., phenolphthalein)

  • Buret, flask, and other titration equipment

Procedure:

  • Accurately measure a volume of the this compound solution into a flask under an inert atmosphere.

  • Add a few drops of phenolphthalein (B1677637) indicator.

  • Titrate the solution with the standardized strong acid until the endpoint is reached (color change).

  • Calculate the molarity of the this compound solution based on the volume of acid used.

Applications in Drug Development

This compound is a valuable ligand for various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Application Example: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be used as a ligand to facilitate this reaction.

General Protocol:

  • In a glovebox or under an inert atmosphere, combine an aryl halide (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol% as ligand), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq) in a reaction vessel.

  • Add a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

G Synthesis of this compound Solution cluster_0 Step 1: Synthesis of Chlorothis compound cluster_1 Step 2: Reduction and Solution Preparation PCl3 PCl₃ in THF Reaction1 Reaction at -30°C PCl3->Reaction1 iPrMgCl i-PrMgCl in THF iPrMgCl->Reaction1 Workup1 Filtration Reaction1->Workup1 Product1 Chlorothis compound Solution Workup1->Product1 Reaction2 Reduction at 0°C to RT Product1->Reaction2 LiAlH4 LiAlH₄ in Ether/THF LiAlH4->Reaction2 Quench Quench with H₂O/NaOH Reaction2->Quench Workup2 Filtration & Drying Quench->Workup2 SolventExchange Solvent Exchange to Hexanes Workup2->SolventExchange Product2 This compound in Hexanes SolventExchange->Product2

Caption: Workflow for the preparation of this compound solution in hexanes.

G Application in Suzuki-Miyaura Coupling ArylHalide Aryl Halide Reaction Heating ArylHalide->Reaction BoronicAcid Boronic Acid/Ester BoronicAcid->Reaction Catalyst Pd Source + this compound Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a highly reactive and hazardous substance. It is crucial to adhere to strict safety protocols when handling this reagent.

  • Pyrophoric: this compound can ignite spontaneously upon contact with air. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.

  • Corrosive: It can cause severe skin and eye burns.

  • Handling: Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Spills: In case of a spill, use an inert absorbent material (e.g., sand or vermiculite) and quench carefully with a non-flammable solvent before disposal.

Disclaimer

The protocols and information provided are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The user is solely responsible for any risks associated with the use of these protocols.

References

Application Notes and Protocols for the Purification of Diisopropylphosphine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of diisopropylphosphine via vacuum distillation. This compound is a pyrophoric and air-sensitive secondary phosphine, necessitating careful handling under inert atmosphere. Vacuum distillation is a highly effective method for removing less volatile impurities, such as its oxidation product, this compound oxide, as well as other byproducts from its synthesis.

Safety Precautions

This compound is a hazardous chemical with the following primary risks:

  • Pyrophoric: Spontaneously ignites in air.[1]

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Flammable: Highly flammable liquid and vapor.[2]

  • Toxic: Harmful if swallowed, in contact with skin, or inhaled.[1]

Always handle this compound in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon). [3][4] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible gloves (e.g., nitrile), must be worn.[5] An operational safety shower and eyewash station must be readily accessible. All glassware must be inspected for cracks or defects before use to prevent implosion under vacuum.

Physicochemical Data and Impurities

A thorough understanding of the physical properties of this compound and its potential impurities is crucial for successful purification by vacuum distillation.

PropertyThis compoundThis compound Oxide
Molecular Formula C₆H₁₅PC₆H₁₅OP
Molecular Weight 118.16 g/mol [1]134.16 g/mol
Boiling Point (atm) 118-128.3 °C[2][3]Significantly higher than this compound
Appearance Colorless liquid-

Potential Impurities:

The primary impurities in crude this compound often depend on the synthetic route, which commonly involves the reaction of a Grignard reagent (e.g., isopropylmagnesium chloride) with phosphorus trichloride.

ImpuritySource of ImpurityRationale for Removal by Vacuum Distillation
This compound Oxide Oxidation of this compound upon exposure to air.Has a significantly higher boiling point due to the polar P=O bond, remaining as a residue during distillation.
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., isopropyl halides, phosphorus trichloride).These are typically more volatile and can be removed in the forerun of the distillation.
Grignard Reagent Byproducts Side reactions during the Grignard synthesis, such as homo-coupling of the isopropyl group.These byproducts often have different boiling points and can be separated.
Solvents Residual solvents from the synthesis and workup (e.g., diethyl ether, tetrahydrofuran).These are highly volatile and are easily removed at the beginning of the vacuum distillation.

Estimated Boiling Point of this compound under Reduced Pressure

To facilitate the vacuum distillation process, the following table provides estimated boiling points of this compound at various pressures. These values are calculated based on its atmospheric boiling point and the Clausius-Clapeyron relation and should be used as a guideline.

Pressure (mmHg)Estimated Boiling Point (°C)
760128
10075
5060
2042
1030
518
1-5

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for purifying this compound using a Schlenk line and standard vacuum distillation glassware.

Equipment:

  • Schlenk line with a nitrogen or argon source and a vacuum pump

  • Round-bottom flasks (distilling and receiving flasks)

  • Short-path distillation head with a condenser and vacuum connection

  • Thermometer and thermometer adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Cold trap (for protecting the vacuum pump)

  • Appropriate clamps and connectors

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

  • System Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly greased and sealed to maintain a good vacuum.

  • Inerting the System: Evacuate the entire system using the Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Transfer of Crude this compound: Under a positive pressure of inert gas, transfer the crude this compound to the distilling flask using a cannula or a gas-tight syringe. Add a magnetic stir bar.

  • Initiating the Distillation:

    • Begin stirring the crude this compound.

    • Slowly open the vacuum valve on the Schlenk line to gradually reduce the pressure in the system. A cold trap (e.g., with liquid nitrogen) should be in place before the vacuum pump.

    • Observe the initial bubbling as volatile impurities and residual solvents are removed.

  • Heating and Fraction Collection:

    • Once the pressure has stabilized at the desired level, begin gently heating the distilling flask with a heating mantle.

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

    • As the temperature rises and stabilizes, collect the main fraction of purified this compound in a clean, pre-weighed receiving flask. Record the temperature and pressure at which the main fraction distills.

  • Terminating the Distillation:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully backfill the system with inert gas.

    • Turn off the vacuum pump.

  • Storage: The purified this compound should be stored in a sealed container under an inert atmosphere.

Visualizations

G Workflow for Vacuum Distillation of this compound cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Storage A Dry Glassware B Assemble Distillation Apparatus A->B Under Inert Gas C Inert System (Evacuate/Backfill x3) B->C D Transfer Crude Product C->D Maintain Inert Atmosphere E Apply Vacuum & Stir D->E F Heat Gently E->F G Collect Forerun F->G H Collect Main Fraction G->H Stable Temp/Pressure I Cool System H->I J Backfill with Inert Gas I->J K Store Purified Product J->K

Caption: Workflow for the purification of this compound.

G Logical Relationships in Purification Crude Crude this compound Process Vacuum Distillation Crude->Process Pure Pure this compound Impurities Impurities Oxide This compound Oxide (High BP) Impurities->Oxide Solvent Solvent (Low BP) Impurities->Solvent Byproducts Synthesis Byproducts (Variable BP) Impurities->Byproducts Process->Pure Collected as Distillate Process->Impurities Separated

Caption: Separation of impurities by vacuum distillation.

References

Application Notes and Protocols: The Role of Phosphine Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (B1218219) ligands are indispensable tools in homogeneous catalysis, offering unparalleled control over the reactivity and selectivity of transition metal catalysts.[1][2] Their efficacy stems from the ability to fine-tune their steric and electronic properties by modifying the substituents on the phosphorus atom.[2] This allows for the optimization of a wide array of catalytic transformations crucial for the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[3] This document provides detailed application notes, experimental protocols, and visual aids to illustrate the critical role of phosphine ligands in key homogeneous catalytic reactions.

Key Applications of Phosphine Ligands

Phosphine ligands are integral to a multitude of catalytic reactions. Their ability to modulate the electronic and steric environment of a metal center directly influences the key steps in catalytic cycles, such as oxidative addition and reductive elimination, thereby controlling reaction rates and product selectivity.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, typically coupling an organoboron compound with an organic halide. The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides as substrates. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, have proven to be highly effective in promoting these challenging couplings.[4]

LigandStructureCatalyst SystemSubstrate 1Substrate 2Yield (%)Ref.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylPd(OAc)₂4-Chlorotoluene (B122035)Phenylboronic acid98[4]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylPd(OAc)₂4-ChlorotoluenePhenylboronic acid95[4]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylPd(OAc)₂4-ChlorotoluenePhenylboronic acid92[5]
PPh₃ TriphenylphosphinePd(PPh₃)₄4-ChlorotoluenePhenylboronic acid<5[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Toluene (B28343), anhydrous

  • Nitrogen or Argon gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the same flask, add K₃PO₄ (2.0 mmol), 4-chlorotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Conditions: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)L2-X OxAdd->PdII_Ar Transmetal Transmetalation (Ar'B(OH)2, Base) PdII_Ar->Transmetal Ar'B(OH)2 PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates. The development of bulky, electron-rich phosphine ligands has been pivotal to the expansion of this reaction's scope, enabling the use of a wide variety of amines and challenging aryl chlorides.[6]

LigandStructureCatalyst SystemSubstrate 1Substrate 2Yield (%)Ref.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylPd₂(dba)₃4-ChlorotolueneAniline (B41778)98[7]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylPd₂(dba)₃4-ChlorotolueneMorpholine99[7]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylPd₂(dba)₃4-ChlorotolueneAniline95[8]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylPd(OAc)₂4-ChlorotolueneAniline65[6]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • 4-Chlorotoluene

  • Aniline

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and BrettPhos (0.024 mmol, 2.4 mol%) to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add NaOt-Bu (1.4 mmol), 4-chlorotoluene (1.0 mmol), and aniline (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the flask, remove from the glovebox, and heat in an oil bath at 100 °C.

  • Monitoring: Monitor the reaction by GC or LC-MS. The reaction is typically complete in 1-3 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord R2NH PdII_Amine [Ar-Pd(II)L(NHR2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing access to chiral molecules with high optical purity. Chiral phosphine ligands, such as DuPhos and BINAP, are renowned for their ability to induce high enantioselectivity in the hydrogenation of various prochiral substrates.[9][10]

LigandStructureCatalyst SystemSubstrateee (%)Ref.
(R,R)-Me-DuPhos 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene[Rh(COD)₂]BF₄N-Acetyl-α-phenylenamide99[9]
(S)-BINAP (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl[Rh(COD)₂]BF₄N-Acetyl-α-phenylenamide88[11]
(R,R)-BICP (2R,2'R)-Bis(diphenylphosphino)-(1R,1'R)-dicyclopentane[Rh(COD)₂]BF₄N-Acetyl-α-phenylenamide86.3[1]
(R,R)-CHIRAPHOS (2R,3R)-Bis(diphenylphosphino)butane[Rh(COD)₂]BF₄N-Acetyl-α-phenylenamide<60[1]

Materials:

  • [Rh(COD)₂]BF₄

  • (R,R)-Me-DuPhos

  • N-Acetyl-α-phenylenamide

  • Methanol (B129727), anhydrous and degassed

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) in anhydrous, degassed methanol (5 mL) in a Schlenk flask. Stir for 15 minutes.

  • Substrate Addition: Add the N-acetyl-α-phenylenamide (1.0 mmol) to the catalyst solution.

  • Reaction Setup: Transfer the solution to a high-pressure reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 60 psi. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully vent the reactor. Remove the solvent under reduced pressure.

  • Analysis: Dissolve the residue in a suitable solvent and analyze by chiral HPLC or GC to determine the enantiomeric excess (ee%).

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L)S₂]⁺ SubstrateCoord Substrate Coordination Catalyst->SubstrateCoord Substrate Rh_Substrate [Rh(L)(substrate)]⁺ SubstrateCoord->Rh_Substrate OxAdd_H2 Oxidative Addition (H₂) Rh_Substrate->OxAdd_H2 H₂ Rh_Dihydride [Rh(H)₂(L)(substrate)]⁺ OxAdd_H2->Rh_Dihydride Insertion Migratory Insertion Rh_Dihydride->Insertion Rh_AlkylHydride [Rh(H)(L)(alkyl)]⁺ Insertion->Rh_AlkylHydride RedElim Reductive Elimination Rh_AlkylHydride->RedElim RedElim->Catalyst Regeneration Product Chiral Product RedElim->Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Hydroformylation

Hydroformylation, or oxo synthesis, is a major industrial process for the production of aldehydes from alkenes. The regioselectivity of this reaction (formation of linear vs. branched aldehydes) is highly dependent on the steric and electronic properties of the phosphine ligands used. Ligands with large bite angles, like Xantphos, generally favor the formation of the linear aldehyde.[12]

LigandStructureCatalyst Systemn/iso RatioRef.
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneRh(acac)(CO)₂98:2[12]
DPONP 6,6'-(Phenylphosphanediyl)bis(pyridin-2(1H)-one)[Rh(acac)(CO)₂]>99:1[12]
PPh₃ TriphenylphosphineRh(acac)(CO)₂2:1[13]
dppe 1,2-Bis(diphenylphosphino)ethaneRh(acac)(CO)₂1.5:1[14]

Materials:

  • Rh(acac)(CO)₂

  • Xantphos

  • 1-Octene (B94956)

  • Toluene, anhydrous

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ (0.01 mmol) and Xantphos (0.02 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) and 1-octene (10 mmol).

  • Reaction Setup: Seal the autoclave and remove it from the glovebox.

  • Reaction Conditions: Purge the autoclave with syngas three times. Pressurize to 20 bar with syngas and heat to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC to determine conversion and regioselectivity. The reaction is typically complete in 4-12 hours.

  • Work-up: Cool the autoclave to room temperature and carefully vent the pressure.

  • Analysis: The product mixture can be analyzed directly by GC to determine the ratio of linear to branched aldehydes.

Hydroformylation_Cycle Catalyst HRh(CO)L₂ AlkeneCoord Alkene Coordination Catalyst->AlkeneCoord Alkene Rh_Alkene HRh(CO)L₂(alkene) AlkeneCoord->Rh_Alkene Insertion Migratory Insertion Rh_Alkene->Insertion Rh_Alkyl (Alkyl)Rh(CO)L₂ Insertion->Rh_Alkyl CO_Coord CO Coordination Rh_Alkyl->CO_Coord CO Rh_Alkyl_CO (Alkyl)Rh(CO)₂L₂ CO_Coord->Rh_Alkyl_CO Acyl_Formation Acyl Formation Rh_Alkyl_CO->Acyl_Formation Rh_Acyl (Acyl)Rh(CO)L₂ Acyl_Formation->Rh_Acyl OxAdd_H2 Oxidative Addition (H₂) Rh_Acyl->OxAdd_H2 H₂ Rh_Acyl_H2 (Acyl)Rh(H)₂(CO)L₂ OxAdd_H2->Rh_Acyl_H2 RedElim Reductive Elimination Rh_Acyl_H2->RedElim RedElim->Catalyst Regeneration Product Aldehyde RedElim->Product

Caption: Catalytic cycle for Rh-catalyzed hydroformylation.

General Experimental Workflow

A systematic approach is crucial for the successful implementation and optimization of homogeneous catalytic reactions. The following diagram outlines a general workflow for catalyst screening and reaction optimization.

Experimental_Workflow Start Define Reaction Ligand_Screening Ligand Screening Start->Ligand_Screening Solvent_Screening Solvent Screening Ligand_Screening->Solvent_Screening Base_Screening Base Screening (if applicable) Solvent_Screening->Base_Screening Temp_Optimization Temperature Optimization Base_Screening->Temp_Optimization Concentration_Optimization Concentration Optimization Temp_Optimization->Concentration_Optimization Analysis Reaction Analysis (Yield, Selectivity, ee%) Concentration_Optimization->Analysis Decision Optimized Conditions? Analysis->Decision Decision->Ligand_Screening No Scale_Up Scale-Up Decision->Scale_Up Yes End Final Product Scale_Up->End

Caption: General workflow for catalyst screening and optimization.

Conclusion

Phosphine ligands are fundamental to the advancement of homogeneous catalysis. Their modular nature allows for the rational design of catalysts with tailored properties, leading to highly efficient and selective transformations. The application notes and protocols provided herein serve as a practical guide for researchers in the field, facilitating the implementation and optimization of these powerful synthetic methods. The continued development of novel phosphine ligands will undoubtedly unlock new catalytic capabilities and contribute to the advancement of chemical synthesis and drug discovery.

References

Troubleshooting & Optimization

Preventing oxidation of diisopropylphosphine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the handling and use of diisopropylphosphine, with a focus on preventing its oxidation in solution.

Troubleshooting Guide

Q: My solution of this compound has turned cloudy or formed a white precipitate. What is the cause and what should I do?

A: The formation of a cloudy solution or a white precipitate is a strong indicator that the this compound has oxidized. This compound is highly sensitive to air and reacts with oxygen to form this compound oxide, which is often less soluble in organic solvents and appears as a solid.[1][2][3]

  • Immediate Action: The oxidized solution should not be used in reactions where the phosphine's reducing power or ligand properties are critical, as it will be unreactive and may interfere with your experiment.

  • Prevention: This issue arises from exposure to atmospheric oxygen. To prevent this, you must employ rigorous air-free techniques. This includes using properly degassed solvents and handling the phosphine (B1218219) solution exclusively under an inert atmosphere (e.g., nitrogen or argon) using a glove box or a Schlenk line.[4][5][6]

Q: I am observing unexpected or no reactivity in my catalysis experiment. Could phosphine oxidation be the problem?

A: Yes, this is a very likely cause. Secondary phosphines like this compound are often used as ligands in catalysis.[7][8] If the phosphine oxidizes to phosphine oxide, it loses the phosphorus lone pair of electrons necessary for coordination to the metal center.[9] The resulting phosphine oxide is generally not an effective ligand, which will lead to catalyst deactivation and poor or no reactivity.[10]

  • Troubleshooting Steps:

    • Verify the integrity of your inert atmosphere setup. Check for leaks in your Schlenk line or glove box.

    • Ensure your solvents have been thoroughly degassed using an appropriate method (see protocols below).

    • If possible, analyze a small aliquot of your phosphine solution using ³¹P NMR spectroscopy to check for the presence of the phosphine oxide peak.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of this compound degradation in solution?

A: The primary cause is oxidation upon exposure to atmospheric oxygen.[3] Dissolved oxygen in non-degassed solvents is a common and often overlooked source of contamination that leads to the formation of this compound oxide.[11][12]

Q: How should I store solutions of this compound?

A: Solutions should be stored in a robust, sealed container, such as a Schlenk flask equipped with a high-vacuum Teflon valve, under a positive pressure of an inert gas like nitrogen or argon.[1][13] For long-term storage (months), it is recommended to keep the solution at -20°C.[14] For short-term storage (1-2 days), room temperature is acceptable as long as the inert atmosphere is maintained.[5]

Q: What is the most effective method for degassing solvents for use with this compound?

A: The "Freeze-Pump-Thaw" method is considered the most effective technique for thoroughly removing dissolved gases, including oxygen, from solvents.[11][15][16] While other methods like sparging (bubbling inert gas) or sonication under vacuum exist, they are generally less effective.[11][17]

Data Presentation

The choice of solvent degassing method depends on the required level of purity, the volume of solvent, and the available equipment.

Degassing MethodEffectivenessBest ForKey Considerations
Freeze-Pump-Thaw Very HighAir-sensitive reactions requiring the complete removal of dissolved gases.[11]Requires a Schlenk line and liquid nitrogen. Not suitable for very large volumes. At least three cycles are recommended.[17][18]
Sparging ModerateLarge volumes of solvent where trace amounts of remaining oxygen are tolerable.Less effective than Freeze-Pump-Thaw.[11] Requires a long bubbling time (30-60 min) and can lead to solvent evaporation.[11]
Liquid-Phase Vacuum ModerateQuick degassing for less sensitive applications.Involves applying vacuum while vigorously stirring the solvent.[12][15] Not as thorough as Freeze-Pump-Thaw.

Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This protocol describes the most effective method for removing dissolved oxygen from a solvent using a Schlenk line.[15][17][18]

  • Preparation: Pour the solvent into a Schlenk flask, filling it to no more than half its capacity to prevent flask fracture during freezing.[18]

  • Inerting: Attach the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air from the headspace. Leave the flask under a positive pressure of inert gas (e.g., Nitrogen or Argon).

  • Freeze: Close the flask's stopcock to isolate it from the line. Immerse the bottom of the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Once frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow the headspace to evacuate for 5-10 minutes. You are removing the atmosphere above the frozen solid.

  • Thaw: Close the stopcock again to isolate the flask under static vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may use a tepid water bath to speed this up. As it thaws, you will see bubbles of dissolved gas escaping into the vacuum of the headspace.[18]

  • Repeat: Repeat the Freeze (Step 3), Pump (Step 4), and Thaw (Step 5) steps at least two more times for a total of three cycles.[17] After the final cycle, backfill the flask with your inert gas. The solvent is now ready for use.

Protocol 2: Handling this compound Under an Inert Atmosphere

This workflow outlines the general procedure for setting up a reaction with an air-sensitive solution like this compound.

  • Glassware Preparation: Ensure all glassware (reaction flask, syringes, cannulas) is thoroughly dried in an oven (e.g., >100°C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • System Purge: Assemble your reaction glassware and connect it to the Schlenk line. Evacuate the system using the vacuum pump and then backfill with inert gas. Repeat this cycle 3-5 times to ensure the apparatus is free of air and moisture.[19]

  • Reagent Transfer:

    • In a Glove Box: If available, perform all weighing and transfers of the this compound solution inside the glove box.[4][12]

    • Via Syringe/Cannula: If using a Schlenk line, transfer the degassed solvent and the this compound solution into the reaction flask using a gas-tight syringe or a double-tipped needle (cannula).[19][20] Maintain a slight positive pressure of inert gas in the flask receiving the liquid to prevent any air from entering.[12]

  • Running the Reaction: Once all reagents are added, maintain the reaction flask under a positive pressure of inert gas for the duration of the experiment. This is often achieved by connecting the Schlenk line's gas outlet to an oil or mercury bubbler, which acts as a one-way valve.

Visualizations

G cluster_oxidation Oxidation Reaction Phosphine This compound Oxide This compound Oxide Phosphine->Oxide + ½ O₂ Oxygen Oxygen (O₂)

Caption: Chemical pathway for the oxidation of this compound.

G start Start: Prepare Reaction degas 1. Degas Solvent (Freeze-Pump-Thaw) start->degas dry 2. Dry & Assemble Glassware start->dry purge 3. Purge Apparatus (Vacuum/Inert Gas Cycles) degas->purge dry->purge transfer 4. Transfer Reagents (Use Syringe/Cannula) purge->transfer run 5. Run Reaction Under Positive Inert Pressure transfer->run end End: Reaction Complete run->end

Caption: Standard workflow for handling air-sensitive reagents.

G problem Phosphine Oxidation solution1 Inert Atmosphere (N₂ or Ar) problem->solution1 Prevents solution2 Solvent Degassing problem->solution2 Prevents solution3 Air-Free Equipment (Schlenk Line, Glove Box) problem->solution3 Prevents cause1 Atmospheric Oxygen cause1->problem cause2 Dissolved Oxygen in Solvents cause2->problem cause3 Improper Handling (Leaks, Poor Technique) cause3->problem

Caption: Key factors and preventative measures for phosphine oxidation.

References

Diisopropylphosphine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, handling, and potential degradation pathways of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and shelf life of this compound? A: this compound is a highly air-sensitive compound.[1][2][3] Its stability is critically dependent on maintaining an inert atmosphere. When stored properly under nitrogen or argon in a tightly sealed container, it can be stable for an extended period. However, its shelf life rapidly diminishes upon exposure to air.

Q2: What are the correct procedures for storing this compound? A: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] The storage area should be a cool, dry, well-ventilated space designated as a flammables area, away from heat, sparks, and open flames.[2][3]

Q3: Is this compound sensitive to air and water? A: Yes, it is highly sensitive to air.[1][2][3] Contact with air should be strictly avoided as it leads to rapid oxidation. While it is insoluble in water, contact with moisture should also be minimized as it can contribute to degradation.[1][4]

Q4: What are the primary degradation products of this compound? A: Upon exposure to air or other oxidizing conditions, this compound degrades into various phosphorus oxides.[1][2] In the event of combustion, hazardous decomposition products can include carbon monoxide, carbon dioxide, and phosphorus pentoxide.[1][2]

Q5: What materials and chemical classes are incompatible with this compound? A: this compound is incompatible with strong oxidizing agents, halogens, and alkyl halides.[1][2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue: My experiment is yielding unexpected results, and I suspect the this compound has degraded.

  • Possible Cause: The reagent may have been exposed to air, leading to oxidation. This is the most common degradation pathway.

  • Troubleshooting Steps:

    • Verify Handling Technique: Confirm that all transfers and handling of the reagent were performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Check for Visual Signs: While this compound is a clear, colorless liquid, its degradation products may sometimes appear as white solids (phosphine oxides) or cause the solution to become cloudy.

    • Analytical Confirmation: The most reliable way to check for degradation is to perform a ³¹P-NMR analysis on a small aliquot of the reagent. The presence of significant signals other than the characteristic peak for this compound indicates the presence of impurities or degradation products.

Issue: I accidentally exposed my this compound container to air for a brief period. Is it still usable?

  • Possible Cause: Brief exposure to air can initiate the oxidation process. The extent of degradation depends on the duration and conditions of the exposure.

  • Troubleshooting Steps:

    • Do Not Assume It's Unusable: While some degradation has likely occurred, the reagent may still be suitable for some applications, depending on the required purity.

    • Perform a Purity Check: It is highly recommended to perform a ³¹P-NMR analysis to quantify the extent of degradation. Compare the spectrum to a reference standard or the supplier's specification sheet.

    • Consider Purification: If significant oxidation has occurred, purification by distillation under reduced pressure and inert atmosphere may be possible, but this should only be attempted by experienced chemists with appropriate safety precautions.

Quantitative Data Summary

The following table summarizes key physical and stability data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₅P[1][5]
Molecular Weight 118.16 g/mol [1][3]
Appearance Colorless liquid[1][5]
Boiling Point 118-128.3 °C at 760 mmHg[1][3]
Flash Point -22 °C to 31.4 °C (Note: Value may be for a hexane (B92381) solution)[2][3]
Stability Air-sensitive[1][2][3]
Incompatibilities Strong oxidizing agents, halogens, alkyl halides[1][2]
Decomposition Products Oxides of phosphorus, carbon monoxide (CO), carbon dioxide (CO₂)[1][2]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry, well-ventilated flammables area.[1][2]

Experimental Protocols

Protocol: Assessing the Purity of this compound via ³¹P-NMR Spectroscopy

This protocol outlines the procedure for checking the purity of this compound and identifying potential degradation products using Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

Objective: To confirm the identity and assess the purity of a this compound sample.

Materials:

  • This compound sample

  • Anhydrous, deuterated solvent (e.g., C₆D₆, CDCl₃)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • Gas-tight syringe

  • Inert atmosphere workspace (glovebox or Schlenk line)

Procedure:

  • Inert Atmosphere Preparation: Perform all sample preparation steps under a strict inert atmosphere (nitrogen or argon) to prevent sample degradation.

  • Sample Preparation: a. Using a gas-tight syringe, carefully draw approximately 0.5 mL of the anhydrous, deuterated solvent. b. Transfer the solvent into the clean, dry NMR tube. c. Using the same syringe (or a new, clean one), draw a small amount (typically 10-20 µL) of the this compound liquid. d. Dispense the this compound into the solvent in the NMR tube.

  • Sealing the Tube: Securely seal the NMR tube cap to ensure the sample remains under an inert atmosphere.

  • Data Acquisition: a. Insert the NMR tube into the NMR spectrometer. b. Acquire a proton-decoupled ³¹P-NMR spectrum. A typical acquisition might involve a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Data Analysis: a. Process the resulting spectrum (Fourier transform, phase correction, and baseline correction). b. The signal for pure this compound should appear as a singlet at a characteristic chemical shift. c. The presence of other signals, particularly in the region associated with phosphine (B1218219) oxides, indicates degradation. d. Integrate the peaks corresponding to this compound and any impurities to quantify the purity of the sample.

Visualizations

DegradationPathway DIP This compound (C₆H₁₅P) DegradationProducts Degradation Products: - this compound Oxide - Other Phosphorus Oxides - CO, CO₂ (Combustion) DIP->DegradationProducts Oxidation O2 Oxygen (O₂) (from Air) O2->DegradationProducts

Caption: Oxidative degradation pathway of this compound.

ExperimentalWorkflow start Receive Reagent storage Store under Inert Atmosphere (Ar/N₂) in Flammables Cabinet start->storage prep Prepare Sample in Glovebox or via Schlenk Line storage->prep nmr Acquire ³¹P-NMR Spectrum prep->nmr analyze Analyze Spectrum: - Check Chemical Shift - Integrate Impurity Peaks nmr->analyze decision Purity Acceptable? analyze->decision use Proceed with Experiment decision->use Yes stop Purify or Discard Reagent decision->stop No

Caption: Workflow for handling and purity verification.

LogicalRelationships cluster_conditions Conditions to Avoid Air Air Exposure (O₂) Degradation Degradation / Uncontrolled Reaction Air->Degradation Heat Heat / Ignition Sources Heat->Degradation Oxidizers Strong Oxidizing Agents Oxidizers->Degradation DIP This compound (Stable)

Caption: Factors leading to this compound instability.

References

Technical Support Center: Long-Term Storage of Air-Sensitive Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper long-term storage of air-sensitive phosphine (B1218219) ligands to ensure their stability and efficacy in experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store my air-sensitive phosphine ligands to ensure their longevity?

A1: To prevent degradation, air-sensitive phosphine ligands, which are often solids, should be stored under a dry, inert atmosphere, such as argon or nitrogen, at low temperatures.[1] The manufacturer's original packaging, typically a sealed ampoule or vial under inert gas, should be kept intact until use.[1] For optimal long-term storage, it is highly recommended to store vials in a designated container inside a freezer or refrigerator within a glovebox.[1][2] If a glovebox is unavailable, a desiccator continuously purged with inert gas is a suitable alternative.[1][3]

Q2: What is the primary cause of phosphine ligand degradation during storage?

A2: The primary degradation pathway for phosphine ligands is oxidation.[1][4] Exposure to air (oxygen) leads to the formation of the corresponding phosphine oxide, which is generally catalytically inactive or possesses significantly reduced activity.[1] This oxidation process is typically irreversible in a standard laboratory setting.[1]

Q3: Can I repeatedly open and close the container of a phosphine ligand?

A3: It is strongly advised to avoid repeated exposure of the bulk quantity of the phosphine ligand to the atmosphere. If the original container must be opened, it should be done within a glovebox.[1][2] The best practice is to aliquot the ligand into smaller, single-use vials under an inert atmosphere.[1] This minimizes the risk of contaminating the entire batch with subsequent uses.

Q4: What are the signs that my phosphine ligand may have degraded?

A4: Visual inspection might not always reveal degradation. The most reliable method to check for degradation is through analytical techniques like ³¹P NMR spectroscopy. A shift in the ³¹P NMR signal can indicate the formation of phosphine oxide.[4][5] In catalytic reactions, a significant decrease in catalytic activity, low product yield, or poor selectivity can be indicators of ligand degradation.[1]

Q5: Does the structure of the phosphine ligand affect its stability?

A5: Yes, the stability of a phosphine ligand is highly dependent on its steric and electronic properties. Electron-rich phosphines are generally more susceptible to oxidation.[1] Bulky substituents on the phosphorus atom can provide some steric protection against oxidation.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no reactivity in a catalytic reaction. The phosphine ligand may have oxidized due to improper storage or handling.Test the purity of the ligand using ³¹P NMR (see Experimental Protocol section). If significant oxidation has occurred, it is best to use a fresh, properly stored batch of the ligand.
Solvents or reagents may contain residual oxygen or moisture.Ensure all solvents and reagents are rigorously dried and degassed before use.[1]
Inconsistent reaction results. The phosphine ligand may have partially degraded, leading to variable amounts of active catalyst.Aliquot the ligand into single-use vials to ensure consistency between reactions.[1] Always use a fresh aliquot for each experiment.
The storage container seal may be compromised.Inspect the container seal (septum, cap) for any damage. If compromised, transfer the ligand to a new, properly sealed container under an inert atmosphere. For optimal long-term storage, seal the vial cap with paraffin (B1166041) film.[1]
Visible change in the appearance of the solid ligand (e.g., discoloration, clumping). This could be a sign of significant degradation or contamination.While not always a definitive indicator, any change in appearance warrants a purity check via ³¹P NMR.

Data Presentation

Table 1: Factors Influencing the Stability of Phosphine Ligands During Long-Term Storage

Factor Influence on Stability Recommendation
Exposure to Air (Oxygen) HighHandle exclusively under an inert atmosphere (glovebox or Schlenk line).[1]
Exposure to Moisture Moderate to HighUse anhydrous solvents and reagents. Store in a dry environment.[1]
Elevated Temperature ModerateStore at recommended low temperatures (e.g., 2-8 °C or in a freezer).[1]
Exposure to Light VariesStore in opaque containers to prevent potential photochemical degradation.[1]
Steric Bulk of Substituents Increased bulk can improve stabilityLigands with bulky substituents (e.g., tricyclohexylphosphine) may be slightly more resistant to oxidation than those with smaller substituents.
Electronic Properties Electron-rich phosphines are more susceptible to oxidationBe particularly cautious with phosphines bearing electron-donating groups.[1]

Experimental Protocols

Protocol 1: Quality Control of Stored Phosphine Ligands using ³¹P NMR Spectroscopy

This protocol describes how to prepare a sample of a phosphine ligand for ³¹P NMR analysis to assess its purity and detect the presence of its corresponding phosphine oxide.

Materials:

  • Stored phosphine ligand sample

  • Anhydrous, degassed NMR solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube with a cap (a J. Young tube is recommended for air-sensitive samples)

  • Glovebox or Schlenk line

  • Gas-tight syringe

  • NMR spectrometer

Procedure:

  • Sample Preparation (in a glovebox or under a Schlenk line):

    • Place a small, representative sample (typically 5-10 mg) of the phosphine ligand into a clean, dry NMR tube.

    • Using a gas-tight syringe, add approximately 0.5-0.7 mL of the anhydrous, degassed NMR solvent to the tube.

    • Securely cap the NMR tube. If using a standard NMR tube, you can seal the cap with paraffin film for transport to the spectrometer. A J. Young tube provides a more secure seal.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical acquisition parameters for ³¹P NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans will depend on the concentration of the sample and the sensitivity of the instrument.

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the chemical shift of the parent phosphine ligand.

    • Look for a second signal at a different chemical shift, which may correspond to the phosphine oxide. The chemical shift of the phosphine oxide is typically downfield from the parent phosphine. For example, the ³¹P NMR signal for tricyclohexylphosphine (B42057) is around 9.95 ppm, while its oxide appears at approximately 47.3 ppm.[4][5]

    • Integrate both the phosphine and phosphine oxide signals to determine the relative percentage of each species, which corresponds to the purity of the ligand.

Mandatory Visualization

Phosphine Ligand Degradation Pathway Phosphine Phosphine Ligand (PR₃) Phosphine_Oxide Phosphine Oxide (O=PR₃) (Inactive/Less Active) Phosphine->Phosphine_Oxide Oxidation Oxygen Oxygen (O₂) Oxygen->Phosphine_Oxide

Caption: Primary degradation pathway of phosphine ligands.

Recommended Storage Workflow for Phosphine Ligands Start Receive Ligand in Sealed Container Glovebox Transfer to Glovebox Start->Glovebox Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Seal Seal Vials Under Inert Gas Aliquot->Seal Store Store at Low Temperature (Freezer/Refrigerator) Seal->Store Label Clearly Label with Date and Contents Store->Label End Use as Needed Label->End

Caption: Workflow for optimal long-term storage.

References

Technical Support Center: Optimizing Diisopropylphosphine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropylphosphine. The following information is designed to help optimize yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound include:

  • Grignard Reaction: This is a widely used method that involves the reaction of a Grignard reagent, typically isopropylmagnesium chloride, with phosphorus trichloride (B1173362) (PCl₃) to form chlorothis compound (B1205602) as an intermediate. This intermediate is then reduced to this compound.[1][2]

  • Reduction of this compound Oxide: This method involves the synthesis of this compound oxide, which is subsequently reduced to this compound using a suitable reducing agent.

  • Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This method can be used for the industrial-scale synthesis of related phosphites, which can be further processed.[3]

Q2: What factors significantly influence the yield of this compound synthesis via the Grignard reaction?

Several factors can impact the final yield, including:

  • Reagent Ratio: The molar ratio of phosphorus trichloride to the Grignard reagent is crucial.[1][4]

  • Reaction Temperature: Maintaining a low temperature during the addition of the Grignard reagent is critical to prevent side reactions.[1][4]

  • Solvent: The choice of solvent can affect the reaction rate and yield. Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether as it can dissolve the Grignard reagent better, potentially accelerating the reaction and increasing the yield.[1]

  • Addition Rate: A slow, controlled addition of the Grignard reagent is necessary to manage the exothermic reaction and minimize byproduct formation.[1]

  • Moisture and Air: Grignard reagents are highly sensitive to moisture and oxygen. All glassware and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: What are the common byproducts in the Grignard-based synthesis, and how can they be minimized?

A common byproduct is the result of Wurtz-type coupling, where the Grignard reagent reacts with the starting isopropyl halide. To minimize this, ensure a gentle reflux during Grignard reagent formation and consider using a larger volume of solvent to keep the halide concentration low.[5] Over-alkylation to form triisopropylphosphine (B1582976) can also occur if the stoichiometry is not carefully controlled.

Q4: How can this compound be purified?

This compound is typically purified by vacuum fractional distillation.[1][6] This method is effective for separating the desired product from both more and less volatile impurities. It is crucial to ensure all glassware is thoroughly clean and dry to prevent hydrolysis of the product during distillation.[6]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis
Potential Cause Recommended Solution
Poor Grignard Reagent Formation Ensure magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to remove the passivating magnesium oxide layer.[5] Use anhydrous solvents and rigorously dry all glassware.[5]
Suboptimal Reaction Temperature Maintain a low temperature (e.g., -30°C) during the addition of the Grignard reagent to the phosphorus trichloride solution.[1][4]
Incorrect Stoichiometry Carefully control the molar ratio of PCl₃ to the isopropylmagnesium halide. An optimal ratio is often found to be around 1:1.8.[1][4]
Side Reactions (e.g., Wurtz Coupling) Use a high-purity isopropyl halide and maintain a controlled reaction temperature. Using a larger volume of solvent can also help.[5]
Loss during Work-up/Purification Ensure the work-up is performed under an inert atmosphere to prevent oxidation. Use vacuum distillation for purification and ensure the apparatus is free of moisture.[6]
Issue 2: Product Contamination
Potential Cause Recommended Solution
Unreacted Starting Materials Monitor the reaction to completion using techniques like ³¹P NMR. Optimize reaction time and temperature to ensure full conversion.
Byproducts (e.g., Triisopropylphosphine) Carefully control the stoichiometry of the reactants. Use a slow addition rate of the Grignard reagent.
Oxidation of the Product Handle the final product under an inert atmosphere at all times, as phosphines are susceptible to oxidation.[7]
Solvent Residue Ensure complete removal of the solvent during the final purification step, typically through vacuum distillation.

Experimental Protocols

Method 1: Synthesis of Chlorothis compound via Grignard Reaction

This protocol is a precursor step to obtaining this compound.

Materials:

  • Magnesium turnings

  • Chloroisopropane

  • Phosphorus trichloride (PCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for activation)

  • Dry ice/acetone bath

Procedure:

  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of chloroisopropane in anhydrous THF in the dropping funnel.

    • Slowly add the chloroisopropane solution to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with PCl₃:

    • In a separate flask, prepare a solution of PCl₃ in anhydrous THF and cool it to -30°C using a dry ice/acetone bath.[1][4]

    • Slowly add the prepared Grignard reagent to the PCl₃ solution via a cannula, maintaining the temperature below -30°C.

    • The addition time should be carefully controlled (e.g., over 1.25 hours).[1][4]

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Filter the mixture under an inert atmosphere to remove magnesium salts.

    • The filtrate containing chlorothis compound can then be purified by vacuum distillation.

Data Summary for Chlorothis compound Synthesis:

ParameterDiethyl Ether SolventTetrahydrofuran (THF) Solvent
PCl₃:i-C₃H₇Cl (mol ratio) -1:1.8[1][4]
Reaction Temperature -45°C[1]-30°C[1][4]
Dropping Time -1.25 hours[1][4]
Yield 55-60%[1]~71.6%[1]
Method 2: Reduction of Chlorothis compound to this compound

Materials:

  • Chlorothis compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

Procedure:

  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Reduction:

    • In a flask, prepare a slurry of LiAlH₄ in anhydrous diethyl ether and cool it to 0°C.

    • Slowly add a solution of chlorothis compound in anhydrous diethyl ether to the LiAlH₄ slurry.

    • Stir the mixture overnight at room temperature to ensure complete reduction.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of degassed water.

    • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the solvent under vacuum to yield this compound.

Visualizations

experimental_workflow_grignard Experimental Workflow: Grignard Synthesis of Chlorothis compound start Start prep Prepare Dry Glassware and Reagents start->prep grignard_formation Form Isopropylmagnesium Chloride (Grignard Reagent) prep->grignard_formation reaction React Grignard Reagent with PCl3 at -30°C grignard_formation->reaction workup Quench and Filter Reaction Mixture reaction->workup purification Purify by Vacuum Distillation workup->purification end Chlorothis compound purification->end

Caption: Workflow for Grignard synthesis.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Work-up and Purification Procedure workup_ok Work-up OK? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Purify/Dry Reagents and Solvents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Adjust Temperature, Stoichiometry, Addition Rate conditions_ok->optimize_conditions No optimize_workup Handle under Inert Gas, Check for Leaks workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting low yield.

References

Removing phosphine oxide impurities from phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of phosphine (B1218219) oxide impurities from phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing phosphine oxide impurities?

The primary strategies for removing phosphine oxides, such as triphenylphosphine (B44618) oxide (TPPO), depend on the physicochemical properties of your target phosphine ligand and the desired product. The main methods include:

  • Precipitation/Crystallization: This technique leverages the differential solubility of the phosphine oxide and the desired compound. It can be achieved by adding a non-polar "anti-solvent" or by forming an insoluble metal salt complex with the phosphine oxide.[1][2]

  • Chromatography: Techniques such as filtration through a silica (B1680970) plug or standard column chromatography are effective for separating the highly polar phosphine oxide from less polar products.[2][3]

  • Chemical Conversion: In some cases, the phosphine oxide can be chemically reduced back to the parent phosphine, which can be particularly useful for recovering valuable or chiral ligands.[4]

Q2: How do I choose the best removal method for my specific compound?

The optimal method depends on the polarity and solubility of your product.

  • For non-polar products , a simple filtration through a silica plug is often sufficient.[1][3]

  • For more polar products , where chromatographic separation is difficult, precipitating the phosphine oxide as a metal salt complex is a highly effective, chromatography-free alternative.[1][5]

  • If your phosphine ligand is air-sensitive , it is crucial to perform all steps under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent further oxidation.[1]

Q3: Can I remove unreacted triphenylphosphine (PPh₃) using the same methods?

While some methods may partially remove PPh₃, it is generally more efficient to first intentionally oxidize the residual phosphine to its corresponding oxide (TPPO). This can be done by bubbling air through the reaction mixture or by a gentle wash with a dilute oxidizing agent like hydrogen peroxide.[1] Once converted to the more polar phosphine oxide, the removal techniques described here can be applied more effectively.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Product is contaminated with phosphine oxide after silica gel chromatography. The product and the phosphine oxide have similar polarities.1. Change the eluent system: Experiment with a different solvent mixture to improve separation. 2. Pre-treat the crude mixture: Before chromatography, remove the bulk of the phosphine oxide by precipitation with a metal salt (e.g., ZnCl₂).[1] 3. Use a different stationary phase: Consider using alumina (B75360) or reverse-phase silica gel.
A white precipitate forms during metal salt treatment, but it is not the phosphine oxide complex. The desired product may be co-precipitating with the phosphine oxide complex due to low solubility in the chosen solvent.1. Adjust the solvent: Use a solvent system in which your product is more soluble. 2. Modify precipitation conditions: Perform the precipitation at a different temperature or use a more dilute solution.
The phosphine ligand appears to have decomposed during work-up. Some phosphine ligands are sensitive to acidic or basic conditions during aqueous extractions.1. Use neutral washes: Wash the organic layer with brine instead of acidic or basic solutions. 2. Minimize contact time: Perform aqueous extractions quickly. 3. Consider a non-aqueous work-up: If feasible, devise a purification strategy that avoids aqueous extraction.[1]
An emulsion forms during aqueous extraction. The presence of phosphonium (B103445) salts or other amphiphilic species can cause emulsions.1. Add brine: Saturated sodium chloride solution can help break up emulsions. 2. Filter through Celite®: Passing the mixture through a pad of Celite® can resolve the emulsion. 3. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[1]

Experimental Protocols & Data

Method 1: Precipitation with a Non-Polar Solvent

This method is effective when the desired product is soluble in moderately polar solvents and the phosphine oxide can be selectively crashed out.

Experimental Protocol:

  • Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Slowly add a non-polar "anti-solvent," such as hexanes or pentane, while stirring.

  • Cool the mixture in an ice bath or refrigerator to maximize the precipitation of the phosphine oxide.

  • Collect the precipitated phosphine oxide by filtration, washing the solid with a small amount of the cold non-polar solvent.

  • The desired product remains in the filtrate.

Method 2: Precipitation of a Phosphine Oxide-Metal Salt Complex

Triphenylphosphine oxide acts as a Lewis base and forms insoluble complexes with certain metal salts, allowing for its removal by filtration.[2] This is particularly useful for polar products where other methods fail.

Experimental Protocol (using ZnCl₂):

  • If necessary, perform a solvent exchange to dissolve the crude reaction mixture in ethanol.

  • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[2][5]

  • Stir the mixture for 1-2 hours. Scraping the inside of the flask can help induce precipitation.[6][7]

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified if necessary.

Quantitative Data: Efficiency of TPPO Removal with Metal Salts

Metal SaltSolvent(s)TPPO Removal EfficiencyReference(s)
ZnCl₂ Ethanol, Ethyl Acetate, Isopropanol>90% removal with a 1:1 molar ratio (ZnCl₂:TPPO). At a 3:1 ratio, TPPO was undetectable.[5]
MgCl₂ Toluene, Ethyl AcetateEffective, but poor recovery from THF.[8]
CaBr₂ THF, 2-MeTHF, MTBE95-98% removal from THF; >99% from 2-MeTHF and MTBE.[8]
Method 3: Filtration Through a Silica Plug

This chromatographic method is ideal for non-polar products and is faster than full column chromatography. The highly polar phosphine oxide is adsorbed onto the silica, while the less polar product passes through.[9]

Experimental Protocol:

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a non-polar solvent system (e.g., pentane/ether or hexane/ether).

  • Prepare a short plug of silica gel in a fritted funnel or a wide column.

  • Load the suspended crude mixture onto the top of the silica plug.

  • Elute the desired non-polar product with a suitable non-polar solvent or solvent mixture.

  • The polar triphenylphosphine oxide will remain adsorbed at the top of the silica plug.[3] This may need to be repeated 2-3 times for complete removal.[9]

Visual Workflows

Removal_Workflow_Decision Start Crude Reaction Mixture (Containing Phosphine Oxide) Product_Polarity Assess Product Polarity Start->Product_Polarity NonPolar Non-Polar Product Product_Polarity->NonPolar Non-Polar Polar Polar Product Product_Polarity->Polar Polar Silica_Plug Method 3: Filtration Through Silica Plug NonPolar->Silica_Plug Metal_Salt Method 2: Precipitation with Metal Salt (e.g., ZnCl2, CaBr2) Polar->Metal_Salt Purified_Product Purified Product Silica_Plug->Purified_Product Metal_Salt->Purified_Product

Caption: Decision tree for selecting a phosphine oxide removal method.

Metal_Salt_Precipitation_Workflow Start Crude Mixture Solvent_Exchange Dissolve in Polar Solvent (e.g., Ethanol) Start->Solvent_Exchange Add_Salt Add Metal Salt Solution (e.g., 1.8M ZnCl2 in EtOH) Solvent_Exchange->Add_Salt Stir Stir at Room Temperature (1-2 hours) Add_Salt->Stir Precipitate Insoluble [M-Salt(TPPO)n] Complex Precipitates Stir->Precipitate Filter Filter Mixture Precipitate->Filter Filtrate Collect Filtrate (Contains Product) Filter->Filtrate Liquid Precipitate_Waste Discard Precipitate Filter->Precipitate_Waste Solid Concentrate Concentrate Filtrate Filtrate->Concentrate End Purified Product Concentrate->End

Caption: Experimental workflow for metal salt precipitation.

References

Troubleshooting low catalytic activity with diisopropylphosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving diisopropylphosphine ligands. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low catalytic activity or yield when using this compound ligands?

Low catalytic turnover can stem from several factors, often related to the ligand's integrity, catalyst stability, reagent quality, or reaction conditions. The most common culprits include:

  • Ligand Degradation: this compound ligands, being electron-rich alkylphosphines, are highly sensitive to air and can oxidize to the corresponding phosphine (B1218219) oxide, which is catalytically inactive.[1]

  • Catalyst Deactivation: The active catalytic species may deactivate through pathways like the formation of unreactive metal complexes or precipitation of the metal (e.g., palladium black).[1] This can be triggered by impurities, high temperatures, or incorrect ligand-to-metal ratios.[1]

  • Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can poison the catalyst.[1] Peroxides in ethereal solvents are particularly detrimental.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical and interdependent.[1] A poorly chosen parameter can lead to slow reaction rates, side reactions, or catalyst decomposition.[1]

Q2: How can I determine if my this compound ligand has degraded?

The most reliable method for assessing the purity of a phosphine ligand is through ³¹P NMR spectroscopy.[2] The appearance of a new signal, typically shifted downfield from the parent phosphine signal, often indicates the formation of the corresponding phosphine oxide.[2]

  • ³¹P NMR Analysis: A sharp, single peak at the expected chemical shift for this compound indicates a pure sample. The presence of a peak corresponding to this compound oxide suggests degradation.

Q3: What are the best practices for handling and storing this compound ligands?

Given their air and moisture sensitivity, this compound ligands require careful handling under an inert atmosphere.[1][3]

  • Storage: Store ligands in a cool, dry place, preferably in a desiccator or glovebox to minimize exposure to air and moisture.[1]

  • Handling: While some modern precatalysts are air-stable for brief periods, it is best practice to handle this compound ligands and set up reactions under an inert atmosphere (e.g., using a glovebox or Schlenk line).[4][5][6]

Q4: My reaction is sluggish or incomplete. What reaction parameters should I investigate?

If you are experiencing a sluggish or incomplete reaction, a systematic optimization of reaction conditions is recommended.

  • Temperature: Many cross-coupling reactions require heating. If the reaction is slow at a lower temperature, cautiously increasing it may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.

  • Solvent and Base: The choice of solvent and base is crucial.[1] The base must be sufficiently soluble in the chosen solvent to be effective. For many cross-coupling reactions, polar aprotic solvents like dioxane or THF with bases such as K₂CO₃ or K₃PO₄ are effective.[7]

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst aggregation and deactivation. The optimal ratio is dependent on the specific reaction and should be screened.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

This is a common issue that can often be traced back to the quality of the ligand or the reaction setup.

Troubleshooting Workflow

low_activity_workflow start Low or No Catalytic Activity Observed check_ligand 1. Verify Ligand Purity (³¹P NMR) start->check_ligand ligand_ok Ligand is Pure check_ligand->ligand_ok No Oxide Peak ligand_bad Oxidation Detected check_ligand->ligand_bad Oxide Peak Present check_setup 2. Review Reaction Setup (Inert Atmosphere, Dry Solvents) ligand_ok->check_setup purify_ligand Purify Ligand or Use Fresh Batch ligand_bad->purify_ligand purify_ligand->check_ligand setup_ok Setup is Correct check_setup->setup_ok No Obvious Issues setup_bad Potential Contamination check_setup->setup_bad Suspected Air/Moisture optimize_conditions 3. Optimize Reaction Conditions (Solvent, Base, Temperature) setup_ok->optimize_conditions improve_technique Improve Inert Gas Technique (e.g., Degassing, Dry Glassware) setup_bad->improve_technique improve_technique->check_setup end Activity Improved optimize_conditions->end

Caption: Troubleshooting workflow for low catalytic activity.

Troubleshooting Steps & Recommendations

Potential CauseRecommended Action
Ligand Oxidation Verify ligand purity using ³¹P NMR. If the corresponding phosphine oxide is detected, use a fresh batch of ligand or purify the existing stock.[1][2]
Catalyst Deactivation Ensure rigorous exclusion of air and moisture by using proper inert gas techniques (glovebox or Schlenk line) and anhydrous, degassed solvents.[4][5][6]
Inactive Catalyst If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
Improper Solvent/Base Screen a range of solvents and bases. Ensure the chosen base is soluble in the reaction solvent.[7]
Issue 2: Inconsistent Reaction Yields

Variability between batches can often be linked to inconsistent quality of reagents or subtle differences in reaction setup.

Troubleshooting Workflow

inconsistent_yields_workflow start Inconsistent Reaction Yields qc_ligand 1. Standardize Ligand QC (³¹P NMR on each batch) start->qc_ligand qc_reagents 2. Verify Purity of Other Reagents (Substrates, Base) qc_ligand->qc_reagents standardize_setup 3. Standardize Reaction Setup (Consistent stirring, heating, etc.) qc_reagents->standardize_setup reproducible Yields are Reproducible standardize_setup->reproducible

Caption: Workflow for addressing inconsistent reaction yields.

Troubleshooting Steps & Recommendations

Potential CauseRecommended Action
Variable Ligand Purity Implement a routine purity check (³¹P NMR) for each new batch of this compound ligand.
Impure Reagents Assess the purity of all starting materials, including substrates and the base. Purify if necessary.[8]
Inconsistent Reaction Setup Ensure consistent stirring rates and accurate temperature control for all reactions. Inadequate mixing can lead to localized concentration gradients and affect catalyst performance.
Solvent Quality Use freshly purified and rigorously degassed solvents for each experiment. Solvents like THF can form peroxides over time, which can oxidize the phosphine ligand.

Experimental Protocols

Protocol 1: ³¹P NMR for Ligand Purity Check

Objective: To determine the purity of a this compound ligand and check for the presence of its corresponding oxide.

Materials:

  • This compound ligand sample

  • Dry, deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube and cap

  • Inert atmosphere environment (glovebox or Schlenk line)

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, dissolve a small sample (5-10 mg) of the this compound ligand in approximately 0.6 mL of dry, deuterated solvent in a clean, dry NMR tube.[9]

  • Cap the NMR tube securely.

  • Acquire a ³¹P{¹H} NMR spectrum.

  • Analyze the spectrum. A single peak corresponding to the this compound ligand should be observed. The presence of a second, downfield-shifted peak is indicative of the phosphine oxide.

Protocol 2: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction

Objective: To set up a catalytic reaction using a this compound ligand while minimizing exposure to air and moisture.

Materials:

  • Oven-dried glassware (e.g., Schlenk flask)

  • Magnetic stir bar

  • Septa

  • Inert gas source (Argon or Nitrogen) with a dual-manifold (Schlenk line)

  • Anhydrous, degassed solvent

  • Metal precursor, this compound ligand, substrates, and base

Procedure:

  • Assemble the oven-dried glassware with a stir bar while still hot and allow it to cool under a stream of inert gas.[5]

  • Once at room temperature, evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the metal precursor, this compound ligand, substrates, and base to the flask.

  • Seal the flask with a septum.

  • Add the anhydrous, degassed solvent via a gas-tight syringe.

  • If necessary, further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Commence heating and stirring as required by the specific reaction protocol.

Reaction Setup Diagram

reaction_setup cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere Control reagents Metal Precursor This compound Ligand Substrates Base solvent Anhydrous, Degassed Solvent stirbar Magnetic Stir Bar schlenk Schlenk Line (Vacuum / Inert Gas) septum Septum schlenk->septum Inert Gas In cluster_flask cluster_flask bubbler Oil Bubbler cluster_flask->bubbler Gas Out

Caption: Schematic of a typical air-sensitive reaction setup.

References

Improving selectivity in cross-coupling reactions with phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving selectivity in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on the critical role of phosphine (B1218219) ligands.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of phosphine ligands that influence selectivity in cross-coupling reactions?

A1: The selectivity and overall success of a cross-coupling reaction are heavily dependent on the steric and electronic properties of the phosphine ligand used. These two factors are paramount in tuning the reactivity of the metal catalyst.[1]

  • Steric Properties : Often described by the cone angle (θ) for monodentate ligands and the bite angle (ω) for bidentate ligands, steric bulk is a crucial parameter.[1] Generally, bulkier ligands can promote the reductive elimination step, prevent the formation of undesired catalyst species, and influence which substrate binds to the catalyst, thereby controlling selectivity.[2][3]

  • Electronic Properties : This refers to the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands (typically alkylphosphines) increase electron density on the metal center, which generally accelerates the oxidative addition step.[1][4][5] Conversely, electron-poor ligands can be beneficial for other steps in the catalytic cycle, such as transmetallation.[4][5]

Q2: How do bulky, electron-rich ligands (e.g., Buchwald ligands) improve catalyst performance?

A2: Bulky dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for several reasons. Their steric bulk favors the formation of highly reactive, monoligated palladium species throughout the catalytic cycle.[3][6] This increased reactivity allows for the coupling of challenging substrates, such as aryl chlorides, and can significantly increase the rate of reductive elimination, often leading to higher yields and preventing side reactions like β-hydride elimination.[6][7]

Q3: When should I choose a bidentate phosphine ligand over a monodentate one?

A3: The choice depends on the specific reaction and desired outcome.

  • Monodentate ligands , particularly bulky ones, are often highly effective and can dramatically increase reaction rates by favoring monoligated catalyst intermediates.[3][6]

  • Bidentate ligands chelate to the metal center, creating a more rigid and defined coordination sphere. This rigidity can be exploited to control selectivity. The "bite angle" of a bidentate ligand can have a profound effect on reductive elimination rates and regioselectivity.[8][9][10] For instance, in Heck reactions, using a bidentate ligand can switch the catalytic pathway from a neutral to a cationic mechanism, thereby altering the regioselectivity of the product.[11]

Q4: What is the difference between chemoselectivity, regioselectivity, and stereoselectivity?

A4:

  • Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. For example, selectively coupling at a C-Cl bond in the presence of a C-OTf bond.[12][13]

  • Regioselectivity refers to the preferential formation of one constitutional isomer over another. A classic example is in the Heck reaction, where an aryl group can add to either end of a double bond, leading to linear or branched products.[11][14]

  • Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., enantiomers or diastereomers). This is often controlled by using chiral phosphine ligands.

Troubleshooting Guides

This section addresses specific, common problems encountered during cross-coupling experiments.

Issue 1: Poor Chemoselectivity with Multiple Halides/Pseudohalides

Question: My substrate contains both an aryl chloride and an aryl triflate. The reaction is non-selective, giving a mixture of products. How can I achieve selective coupling at the C-Cl bond?

Potential Causes & Solutions: The relative reactivity of aryl halides and pseudohalides in oxidative addition typically follows the order I > Br ≈ OTf > Cl.[15] However, this order can be altered by the choice of phosphine ligand.

  • Ligand Electronic and Steric Effects: The ligand plays a critical role in determining the activation barrier for the oxidative addition at different sites. Highly selective ligands have been developed based on computational and experimental screening.

  • Recommended Ligand Class: For challenging C-Cl bond activation over a more reactive C-OTf bond, specific bulky and electron-rich phosphines are required. Studies have shown that ligands like tri(1-adamantyl)phosphine and tri(neopentyl)phosphine can provide high to excellent selectivity for C-Cl activation.[12] A specialized indole-based phosphine ligand, SelectPhos, has also been reported to achieve an unconventional reactivity order of C–Cl > C–OTf.[13]

  • Systematic Screening: A systematic screening of ligands is the most effective approach.[12] Start with ligands known for high activity in aryl chloride couplings, such as Buchwald-type biaryl phosphines or bulky trialkylphosphines.

Illustrative Data: Ligand Effect on Chemoselectivity In a model reaction of p-chlorophenyl triflate, the choice of phosphine ligand dramatically alters the product ratio.[16]

LigandSelectivity (C-Cl coupled : C-OTf coupled)
PCy₃ (Tricyclohexylphosphine)Product from C-OTf coupling is major
P(t-Bu)₃ (Tri-tert-butylphosphine)Product from C-Cl coupling is exclusive

Data is illustrative based on findings in the literature.[16]

Issue 2: Significant Hydrodehalogenation (e.g., Debromination) Byproduct

Question: In my Suzuki-Miyaura reaction with a 4-bromopyrazole, I'm seeing a large amount of the debrominated pyrazole (B372694) byproduct. What is causing this and how can I fix it?[17]

Potential Causes & Solutions: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[18]

  • Protic Impurities: The presence of water or other protic sources is a primary cause. Ensure all reagents and solvents are scrupulously dried and that solvents are thoroughly degassed.[17][18]

  • Reaction Temperature: High temperatures can increase the rate of this side reaction.[17] Try lowering the temperature and monitor the reaction over a longer period.

  • Ligand Choice: The ligand must stabilize the palladium catalyst effectively to favor the desired cross-coupling pathway. If catalyst decomposition occurs, it can promote side reactions. Using bulky, electron-rich phosphine ligands (e.g., XPhos) can often stabilize the key intermediates and minimize dehalogenation.[17][18]

  • Base Selection: The base can influence the rate of hydrodehalogenation. It is worthwhile to screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal conditions.[18]

Troubleshooting Workflow for Hydrodehalogenation

G start High Hydrodehalogenation Observed check_reagents Step 1: Verify Reagent Quality - Use anhydrous, degassed solvents - Ensure high purity of reagents start->check_reagents optimize_temp Step 2: Optimize Temperature - Lower reaction temperature (e.g., from 100°C to 80°C) check_reagents->optimize_temp Issue persists screen_ligands Step 3: Screen Phosphine Ligands - Test bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)3) optimize_temp->screen_ligands Issue persists screen_base Step 4: Screen Bases - Evaluate different bases (e.g., K3PO4, Cs2CO3, K2CO3) screen_ligands->screen_base Issue persists success Problem Solved: Selectivity Improved screen_ligands->success Improved screen_base->success Improved

Caption: A troubleshooting workflow for minimizing hydrodehalogenation.

Issue 3: Poor Regioselectivity in Mizoroki-Heck Reactions

Question: My Heck reaction between an aryl bromide and styrene (B11656) is giving a mixture of the linear and branched isomers. How can I control the outcome?

Potential Causes & Solutions: Regioselectivity in the Heck reaction is highly dependent on the catalytic pathway, which is directly influenced by the ligand system.[11]

  • Neutral vs. Cationic Pathway:

    • Neutral Pathway: Typically operates with monodentate phosphine ligands. Selectivity is governed by sterics, favoring the addition of the aryl group to the less substituted carbon of the alkene (leading to the linear product).[11]

    • Cationic Pathway: Often accessed using bidentate phosphine ligands with a non-coordinating counter-ion (from an aryl triflate or a halide scavenger). Selectivity here is governed by electronics, favoring addition to the more electron-deficient carbon (often leading to the branched product).[11]

  • Ligand-Controlled Regiodivergence: By simply changing the phosphine ligand, you can often switch the selectivity. For example, some diphosphine (P2N2) ligands have been shown to provide either the linear or branched product with high isomeric ratios simply by changing a substituent on the phosphorus atom from phenyl to tert-butyl.[14]

  • Bite Angle: For bidentate ligands, the bite angle can be critical. A wider bite angle may be necessary to achieve a specific geometry around the metal that favors one isomer over another.

Ligand Selection Pathway for Heck Regioselectivity

G start Desired Heck Product? linear Linear Isomer start->linear Linear branched Branched Isomer start->branched Branched ligand_linear Try Monodentate Ligands (e.g., PPh3, P(o-tol)3) Promotes 'Neutral Pathway' (Steric Control) linear->ligand_linear ligand_branched Try Bidentate Ligands (e.g., BINAP, dppf) + Ag(I) salt or Ar-OTf Promotes 'Cationic Pathway' (Electronic Control) branched->ligand_branched

Caption: Decision pathway for ligand selection in Heck reactions.

Quantitative Data on Ligand Performance

The following tables summarize illustrative data on how ligand choice can affect reaction outcomes. Note: Optimal conditions are substrate-dependent, and this data should be used as a starting point for optimization.

Table 1: Comparison of Phosphine Ligands in a Suzuki-Miyaura Coupling

LigandPalladium PrecursorBaseSolventTemp (°C)Typical Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10060-85
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane8085-95
SPhosSPhos Pd G3K₃PO₄2-MeTHF80>95
XPhosXPhos Pd G3K₃PO₄t-AmylOH100>98

This table presents illustrative data for typical aryl bromide couplings and is based on general knowledge from sources like[19][20].

Table 2: Effect of Bidentate Ligand Bite Angle (βn) on Selectivity Reaction: Coupling of sec-butylmagnesium chloride with bromobenzene. Product A is the desired cross-coupled product.

LigandNatural Bite Angle (βn)Selectivity for Product A (%)
dppf99°95
DPEphos102.7°98
Xantphos111°(Yield decreases)

Data adapted from studies by van Leeuwen et al., showing an optimal bite angle around 102° for this specific transformation.[8]

Experimental Protocols

Protocol 1: General Procedure for Phosphine Ligand Screening

This protocol provides a starting point for systematically evaluating different phosphine ligands to optimize a cross-coupling reaction.[19][21]

  • Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vials with septum caps. Evacuate and backfill each vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the specific phosphine ligand to be tested (typically in a 1:2 Pd:Ligand ratio for monodentate ligands) to each respective vial. Alternatively, use a pre-formed precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, 2-MeTHF) via syringe.

  • Heating and Monitoring: Place the sealed vials in a preheated aluminum block set to the desired temperature (e.g., 80-110 °C). Stir the reactions vigorously.

  • Analysis: After a set time (e.g., 4-12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and product-to-byproduct ratios.

  • Work-up and Purification: For successful reactions, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water, separate the layers, extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[17]

Ligand Screening Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Substrates, Base) prep_vials Array Vials under Inert Atmosphere prep_reagents->prep_vials add_catalyst Add Pd Precursor + Ligand from Set prep_vials->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat and Stir (Controlled Temp) add_solvent->heat_stir quench Quench & Aliquot heat_stir->quench analyze Analyze by LC-MS / GC-MS quench->analyze identify Identify Optimal Ligand/Conditions analyze->identify

Caption: A generalized workflow for phosphine ligand screening.[21]

References

Technical Support Center: Managing Pyrophoric Phosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with pyrophoric phosphorus compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, ensuring safe and effective handling of these reactive materials.

Frequently Asked Questions (FAQs)

Q1: What makes certain phosphorus compounds pyrophoric?

A1: Pyrophoric materials are substances that ignite spontaneously in air at or below 54°C (129°F).[1][2] Certain phosphorus compounds, like white phosphorus, and some organophosphorus compounds exhibit this property due to their high reactivity with oxygen.[3][4] The reaction with air is often rapid and highly exothermic, leading to ignition.[1]

Q2: What are the primary hazards associated with pyrophoric phosphorus compounds?

A2: The primary hazard is their tendency to ignite spontaneously upon contact with air or moisture.[3][5][6] This can lead to fires, explosions, and severe burns.[7] Other hazards include corrosivity, teratogenicity, and the potential to form toxic byproducts upon decomposition, which can harm the liver, kidneys, and central nervous system.[1][5]

Q3: What immediate actions should I take in case of a small spill of a pyrophoric phosphorus compound?

A3: For a small spill, immediately cover the material with a non-combustible absorbent material like powdered lime, dry sand, or clay-based kitty litter to smother the reaction.[7][8][9] Do NOT use water or combustible materials like paper towels.[8][10] After covering the spill, the material should be carefully quenched.[10][11]

Q4: Can I store pyrophoric phosphorus compounds in a standard laboratory refrigerator?

A4: No. Pyrophoric materials should be stored in a designated, cool, and dry area, away from heat sources, flames, oxidizers, and water.[1][7] Containers must be clearly labeled and stored under an inert atmosphere or a suitable solvent as recommended by the manufacturer.[1][7] Standard refrigerators are not designed for the safe storage of these highly reactive materials.

Troubleshooting Guides

Issue 1: A pyrophoric phosphorus reagent appears to have dried out in its container.
  • Problem: The solvent that the pyrophoric material is stored in has evaporated, increasing the risk of a violent reaction upon exposure to air.[1][12]

  • Solution:

    • Do NOT open the container to the atmosphere. [1]

    • If you are trained and equipped to handle this situation, carefully and slowly add a compatible inert solvent to re-hydrate the material under an inert atmosphere.[1][8] The same solvent the reagent was originally stored in should be used.[1]

    • If you are not comfortable with this procedure, contact your institution's Environmental Health and Safety (EH&S) department for guidance on proper handling and disposal.[13]

Issue 2: The needle or cannula becomes clogged during the transfer of a pyrophoric liquid.
  • Problem: A clogged needle can lead to pressure buildup and a potential spray of the pyrophoric material when the clog is cleared.

  • Solution:

    • Carefully withdraw the needle from the reaction vessel and the reagent bottle.

    • Do not attempt to clear the clog by forcing more liquid through it.

    • The clogged needle should be carefully quenched by immersing it in a beaker of a suitable quenching agent (e.g., isopropanol) in a fume hood.[14]

    • Use a new, dry needle to continue the transfer.

Issue 3: A small fire erupts at the tip of the needle during a transfer.
  • Problem: The pyrophoric material has come into contact with air at the needle tip and ignited.

  • Solution:

    • A small beaker of sand should be kept nearby to extinguish small fires at the needle tip.[12]

    • Briefly immersing the needle tip in the sand will extinguish the flame.

    • Ensure a steady, positive pressure of inert gas is maintained throughout the transfer to minimize air exposure.

Data Presentation: Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z-87.1 standard.[15] A face shield is required when there is a risk of explosion or a large splash hazard.[1][5][7]Protects against splashes, projectiles, and exothermic reactions.[5]
Skin and Body Protection Flame-resistant lab coat (e.g., Nomex).[5][16] Avoid synthetic materials like nylon or polyester.[5]Provides a barrier against spills and fire. Synthetic materials can melt and adhere to the skin.[16]
Hand Protection Nitrile gloves worn underneath neoprene or other heavy-duty, chemical-resistant gloves.[1][5][7]Provides a double barrier of protection. Nitrile gloves alone are combustible.[5][7]
Footwear Fully enclosed shoes.[1]Protects feet from spills.

Experimental Protocols

Protocol 1: Transfer of a Pyrophoric Liquid using a Syringe (<20 mL)

Objective: To safely transfer a small volume of a pyrophoric liquid from a reagent bottle to a reaction flask.

Materials:

  • Oven-dried glassware

  • Gas-tight syringe (twice the volume of the liquid to be transferred)[1][7]

  • Long needle (1-2 feet)[1]

  • Inert gas source (e.g., Argon or Nitrogen)

  • Reagent bottle of pyrophoric liquid

  • Reaction flask under an inert atmosphere

Procedure:

  • Ensure all glassware is oven-dried and free of moisture.[1][7]

  • Work in a fume hood with the sash at the lowest possible position.[5][7]

  • Secure the pyrophoric reagent bottle to a stand.[1][7]

  • Purge the dry syringe and needle with inert gas at least three times.

  • Insert a needle from the inert gas source into the headspace of the reagent bottle to create a positive pressure.

  • Insert the long transfer needle through the septum of the reagent bottle, ensuring the tip is below the liquid level.

  • Slowly draw the desired volume of liquid into the syringe. The positive pressure from the inert gas will assist in filling the syringe.

  • Once the desired volume is obtained, withdraw the needle from the liquid but keep it in the headspace. Gently push the plunger to expel any gas bubbles and excess reagent back into the bottle.

  • Withdraw the syringe from the reagent bottle.

  • Insert the needle into the reaction flask and slowly dispense the liquid.

  • After the transfer is complete, rinse the syringe and needle with a compatible inert solvent and quench the rinsate.[17][18]

Protocol 2: Quenching of Excess Pyrophoric Reagents

Objective: To safely neutralize unreacted pyrophoric material.

Materials:

  • Excess pyrophoric reagent in a reaction flask under an inert atmosphere.

  • Cooling bath (e.g., ice water or dry ice/acetone).

  • Dropping funnel or syringe pump.

  • Quenching agent (e.g., isopropanol, followed by methanol (B129727), then water).[19][20]

Procedure:

  • Perform the entire procedure in a fume hood under an inert atmosphere.[19]

  • Cool the flask containing the pyrophoric reagent in a cooling bath.

  • Slowly add a less reactive quenching agent, such as isopropanol, dropwise via a dropping funnel or syringe pump with vigorous stirring.[9][19] The rate of addition should be controlled to prevent a rapid temperature increase.

  • Once the initial vigorous reaction subsides, continue the slow addition of a more reactive quenching agent, such as methanol.[14]

  • After the reaction with methanol ceases, slowly add water to ensure complete quenching.[14][20]

  • Allow the mixture to slowly warm to room temperature while continuing to stir.

  • The resulting mixture can then be disposed of as hazardous waste according to institutional guidelines.

Mandatory Visualizations

Experimental_Workflow_Syringe_Transfer cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup Prep Dry Glassware & Assemble Apparatus FumeHood Work in Fume Hood Prep->FumeHood SecureBottle Secure Reagent Bottle FumeHood->SecureBottle PurgeSyringe Purge Syringe with Inert Gas SecureBottle->PurgeSyringe Pressurize Pressurize Bottle with Inert Gas PurgeSyringe->Pressurize DrawLiquid Draw Liquid into Syringe Pressurize->DrawLiquid Dispense Dispense into Reaction Flask DrawLiquid->Dispense RinseSyringe Rinse Syringe & Needle Dispense->RinseSyringe QuenchRinsate Quench Rinsate RinseSyringe->QuenchRinsate

Caption: Workflow for transferring pyrophoric liquids via syringe.

Logical_Relationship_Spill_Response Spill Small Pyrophoric Spill Occurs Action1 Cover with Non-Combustible Absorbent (Sand, Lime) Spill->Action1 Action2 DO NOT Use Water or Combustibles Spill->Action2 Action3 Carefully Quench the Contained Spill Action1->Action3 Action4 Dispose as Hazardous Waste Action3->Action4

Caption: Decision pathway for small pyrophoric spill response.

References

Technical Support Center: Inert Atmosphere Techniques for Diisopropylphosphine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropylphosphine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments involving this air-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial for reactions with this compound?

This compound is highly sensitive to atmospheric oxygen and moisture.[1] Exposure to air can lead to rapid oxidation, forming the corresponding this compound oxide. This oxidation is often undesirable as the phosphine (B1218219) oxide is typically catalytically inactive, leading to low or no product yield in reactions where the phosphine is a ligand or catalyst.[2] Furthermore, reactions with moisture can occur. To prevent these unwanted side reactions and ensure the integrity of the reagent, all manipulations involving this compound should be carried out under a dry, inert atmosphere, such as argon or nitrogen.[3][4]

Q2: What is the primary product of this compound degradation in the presence of air?

The primary degradation product of this compound upon exposure to air is this compound oxide. This occurs through the oxidation of the phosphorus center.[2] The formation of this byproduct can often be detected by ³¹P NMR spectroscopy.

Q3: Which inert gas, argon or nitrogen, is better for reactions with this compound?

Both high-purity argon and nitrogen are suitable for creating an inert atmosphere for most this compound reactions. Argon has the advantage of being denser than air, which allows it to form a more effective "blanket" over the reaction mixture, minimizing the intrusion of atmospheric gases.[3] For highly sensitive reactions or those conducted at elevated temperatures where reaction with nitrogen is a possibility, argon is the preferred choice.[3]

Q4: How can I effectively degas my solvents for a this compound reaction?

Removing dissolved oxygen from solvents is critical for success.[3] Common and effective methods for degassing solvents include:

  • Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed to release dissolved gases. Repeating this cycle three times is standard practice.

  • Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[3] A long needle should be used to ensure the gas is bubbled through the entire volume of the solvent.

  • Sonication under Vacuum: Applying a vacuum to the solvent while sonicating can also effectively remove dissolved gases.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Oxidation of this compound to this compound oxide.Ensure all glassware is properly dried and the reaction is set up under a rigorously maintained inert atmosphere (Schlenk line or glovebox). Use freshly degassed solvents.
Incomplete reaction.Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).[5] Consider adjusting reaction time, temperature, or catalyst loading.
Impurities in this compound or other reagents.Use high-purity this compound. Purify other reagents if necessary.
Formation of a White Precipitate Formation of this compound oxide or other insoluble byproducts.Characterize the precipitate to confirm its identity. Improve inert atmosphere techniques to prevent oxidation.
Undesired side reaction with residual moisture.Ensure all reagents and solvents are scrupulously dried. Flame-dry glassware under vacuum before use.
Inconsistent Reaction Results Variations in the quality of the inert atmosphere.Regularly check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is always maintained.
Degradation of this compound during storage.Store this compound under an inert atmosphere in a sealed container, preferably in a freezer or cold room. Periodically check the purity of the stored reagent.

Experimental Protocols

Protocol 1: Setting up a Reaction using Schlenk Line Technique

This protocol outlines the fundamental steps for setting up a reaction with this compound using a Schlenk line.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, addition funnel) and stir bars must be thoroughly dried in an oven (e.g., overnight at 125 °C) to remove adsorbed moisture.

  • Assembly and Purging: The hot glassware is assembled and connected to the Schlenk line via flexible tubing. The system is then subjected to at least three cycles of evacuating under vacuum and backfilling with a high-purity inert gas (argon or nitrogen).[4] This process removes the air from within the apparatus.

  • Reagent Addition (Solids): Air-stable solid reagents can be added to the flask before purging. Air-sensitive solids should be added under a positive flow of inert gas or inside a glovebox.

  • Solvent Addition: Degassed solvent is transferred to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.

  • This compound Addition: this compound, being a liquid, should be transferred using a gas-tight syringe that has been flushed with inert gas. The required amount is drawn into the syringe and then quickly added to the reaction flask through a rubber septum against a positive flow of inert gas.

  • Reaction Monitoring: The reaction can be monitored by withdrawing small aliquots for analysis using a syringe flushed with inert gas.[5]

Protocol 2: Handling this compound in a Glovebox

A glovebox provides a controlled inert atmosphere environment, ideal for handling highly air-sensitive reagents like this compound.

  • Glovebox Preparation: Ensure the glovebox oxygen and moisture levels are low (typically <10 ppm).

  • Material Transfer: All necessary glassware, reagents, and equipment are brought into the glovebox through the antechamber, which is purged with several cycles of vacuum and inert gas.

  • Reaction Setup: Inside the glovebox, the reaction can be set up using standard laboratory glassware without the need for septa or Schlenk line connections.

  • Reagent Dispensing: this compound can be accurately dispensed using standard micropipettes or syringes.

  • Reaction and Work-up: The reaction and subsequent work-up steps (e.g., extraction, filtration) can all be performed within the protected atmosphere of the glovebox.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis prep_glassware Dry Glassware in Oven assemble_schlenk Assemble Glassware on Schlenk Line prep_glassware->assemble_schlenk purge_system Evacuate/Backfill with Inert Gas (3x) assemble_schlenk->purge_system add_solids Add Solid Reagents purge_system->add_solids degas_solvent Degas Solvent add_solvent Add Degassed Solvent via Cannula degas_solvent->add_solvent add_solids->add_solvent add_phosphine Add this compound via Syringe add_solvent->add_phosphine run_reaction Run Reaction under Positive Inert Gas Pressure add_phosphine->run_reaction quench_reaction Quench Reaction (if necessary) run_reaction->quench_reaction extract_product Aqueous Work-up with Degassed Solutions quench_reaction->extract_product dry_organic Dry Organic Layer extract_product->dry_organic remove_solvent Remove Solvent under Vacuum dry_organic->remove_solvent analyze_product Analyze Product remove_solvent->analyze_product

Caption: Experimental workflow for a this compound reaction using a Schlenk line.

troubleshooting_workflow start Reaction Failure (Low/No Yield) check_atmosphere Check Inert Atmosphere Integrity start->check_atmosphere check_reagents Check Reagent Purity & Handling check_atmosphere->check_reagents Atmosphere OK improve_technique Improve Schlenk/Glovebox Technique (e.g., check for leaks, purge longer) check_atmosphere->improve_technique Leak/Impurity Suspected check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK use_fresh_reagents Use Freshly Purified/Opened Reagents check_reagents->use_fresh_reagents Degradation Suspected degas_solvents_again Re-degas Solvents Thoroughly check_reagents->degas_solvents_again Solvent Contamination Suspected optimize_conditions Optimize Temperature, Time, or Concentration check_conditions->optimize_conditions Sub-optimal Conditions success Successful Reaction improve_technique->success use_fresh_reagents->success degas_solvents_again->success optimize_conditions->success

Caption: Troubleshooting decision tree for failed this compound reactions.

References

Identifying common impurities in crude diisopropyl phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisopropyl Phosphonate (B1237965) Purity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl phosphonate. The following sections address common impurities, their identification, and methods for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diisopropyl phosphonate synthesized from phosphorus trichloride (B1173362) and isopropanol?

A1: The impurities in crude diisopropyl phosphonate are primarily related to the starting materials, side-reactions, and subsequent workup or storage conditions. The most common impurities include:

  • Unreacted Starting Materials: Isopropanol and phosphorus trichloride.[1]

  • Reaction Byproducts: Hydrogen chloride (HCl), triisopropyl phosphite (B83602), and isopropyl chloride.[1]

  • Hydrolysis Products: Isopropyl phosphonic acid and phosphonic acid, which can form if the product is exposed to moisture.[2]

  • Oxidation Product: Triisopropyl phosphate (B84403) can be present, sometimes as a significant impurity.[3]

Q2: How do these impurities affect subsequent reactions?

A2: The presence of impurities can have several detrimental effects on reactions where diisopropyl phosphonate is used as a reagent:

  • Unreacted Starting Materials: Isopropanol can interfere with reactions, while residual phosphorus trichloride is highly reactive and corrosive.[1]

  • Acidic Impurities: Hydrogen chloride can catalyze unwanted side reactions.[1]

  • Reactive Byproducts: Triisopropyl phosphite can participate in side reactions, and its similar boiling point to the desired product makes it difficult to separate by distillation.[1]

  • Hydrolysis Products: The presence of acidic phosphonic species can alter reaction pH and introduce unwanted nucleophiles.

Q3: My diisopropyl phosphonate is discolored. What could be the cause?

A3: Discoloration, often a yellow or brown tint, in diisopropyl phosphonate is typically a sign of decomposition. This can be caused by overheating during distillation, especially in the presence of acidic impurities like HCl. To prevent this, ensure all acidic byproducts are removed before distillation and use a high vacuum to lower the boiling point.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to impurities in diisopropyl phosphonate.

Problem 1: Identification of Unknown Peaks in Analytical Spectra

If you observe unexpected signals in your GC-MS or ³¹P NMR spectra, this guide can help in their identification.

Initial Assessment Workflow

start Crude Diisopropyl Phosphonate Sample analytical_method Select Analytical Method start->analytical_method gc_ms GC-MS Analysis analytical_method->gc_ms Volatile Impurities nmr ³¹P NMR Analysis analytical_method->nmr Phosphorus Impurities data_analysis Analyze Spectra for Unexpected Peaks gc_ms->data_analysis nmr->data_analysis troubleshoot Troubleshoot Impurity (Refer to Tables 1 & 2) data_analysis->troubleshoot purify Purify Sample (Vacuum Distillation) troubleshoot->purify end Pure Diisopropyl Phosphonate purify->end

Caption: Workflow for impurity identification and resolution.

Data Presentation: Common Impurities and Their Analytical Signatures

The following tables summarize the key analytical data for identifying common impurities in crude diisopropyl phosphonate.

Table 1: GC-MS and ³¹P NMR Data for Common Impurities

ImpurityMolecular FormulaTypical ³¹P NMR Chemical Shift (ppm)GC-MS Behavior and Key Fragments (m/z)
Diisopropyl Phosphonate C₆H₁₅O₃P~4.6 - 8.5 [4][5]Elutes as the main peak. Key fragments: 166 (M+), 125, 83, 43.
Triisopropyl PhosphiteC₉H₂₁O₃P~138-140Elutes after diisopropyl phosphonate.[2] Key fragments: 208 (M+), 167, 125, 83, 43.
Triisopropyl PhosphateC₉H₂₁O₄P~ -3 to -5Elutes after diisopropyl phosphonate.[3] Key fragments: 224 (M+), 183, 141, 99, 43.
Isopropyl Phosphonic AcidC₃H₉O₃P~25-30[2]May require derivatization for GC-MS analysis due to low volatility.
Phosphonic AcidH₃PO₃~4 (major peak)[2]Non-volatile and not typically observed by GC-MS.
Isopropyl ChlorideC₃H₇ClN/AVolatile impurity, elutes early in the chromatogram.

Table 2: Comparison of Analytical Techniques for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR)
Principle Separation based on volatility and boiling point, followed by mass-based identification.Quantitation based on the nuclear magnetic resonance of the ³¹P nucleus.[6]
Primary Use Identification and quantification of volatile impurities.[7]Absolute purity determination and quantification of all phosphorus-containing species.[8]
Typical Limit of Detection (LOD) ~0.21 µg/mL (for related compounds)[7]~0.1 mg/mL[6]
Typical Limit of Quantitation (LOQ) ~0.62 µg/mL (for related compounds)[7]~0.3 mg/mL[6]
Precision (%RSD) < 10%[6]< 3%[6]
Accuracy (% Recovery) 90-110%[6]97-103%[6]
Strengths High sensitivity and selectivity, excellent for identifying unknown volatile impurities.[7]High precision and accuracy, provides structural information, and is a primary ratio method.
Limitations Not suitable for non-volatile or thermally labile impurities without derivatization.[7]Lower sensitivity compared to chromatographic methods.
Problem 2: Low Yield or Side-Product Formation in Subsequent Reactions

If you are experiencing issues with reactions involving diisopropyl phosphonate, the following troubleshooting steps can help.

Logical Troubleshooting Flow

start Low Yield or Side-Product Formation check_purity Check Purity of Diisopropyl Phosphonate (GC-MS, ³¹P NMR) start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected no_impurities Review Reaction Conditions: - Stoichiometry - Temperature - Reaction Time impurities_detected->no_impurities No purify Purify Diisopropyl Phosphonate (Vacuum Distillation) impurities_detected->purify Yes retry Retry Reaction with Purified Reagent purify->retry

Caption: Troubleshooting low yield or side-product formation.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude Diisopropyl Phosphonate

Objective: To identify and quantify volatile impurities in crude diisopropyl phosphonate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: TG-5 SilMS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude diisopropyl phosphonate in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 5°C/min to 110°C and hold for 10 minutes.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identify the main peak corresponding to diisopropyl phosphonate.

  • Compare the retention times and mass spectra of other peaks with the data in Table 1 and reference spectra to identify impurities.

Protocol 2: ³¹P NMR Analysis of Crude Diisopropyl Phosphonate

Objective: To identify and quantify phosphorus-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the crude diisopropyl phosphonate in a deuterated solvent (e.g., CDCl₃). For quantitative analysis, add a known amount of a suitable internal standard (e.g., triphenyl phosphate).

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) for accurate quantification (e.g., 5 times the longest T₁ of the phosphorus nuclei). Inverse-gated decoupling can be used to suppress the NOE effect for more accurate integration.[9]

Data Analysis:

  • Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Identify the signals corresponding to diisopropyl phosphonate and impurities based on their chemical shifts (refer to Table 1).

  • Integrate the signals to determine the relative molar amounts of the different phosphorus-containing species.

Protocol 3: Purification by Vacuum Fractional Distillation

Objective: To remove volatile and non-volatile impurities from crude diisopropyl phosphonate.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum.

  • Charging the Flask: Charge the distillation flask with the crude diisopropyl phosphonate and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 8-14 mmHg).[1]

  • Heating: Begin gentle heating of the flask while stirring.

  • Fraction Collection:

    • Collect the forerun, which will contain low-boiling impurities such as isopropyl chloride.

    • As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of diisopropyl phosphonate at the recorded pressure (e.g., 71 °C at 8 mmHg or 79 °C at 14 mmHg).[1]

    • Monitor the distillation for any changes in temperature that might indicate the presence of other components. Higher boiling impurities like triisopropyl phosphite will distill at a higher temperature.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Safety Note: Always use a safety screen when performing vacuum distillations, as there is a risk of implosion. Inspect all glassware for cracks or defects before use.

References

Validation & Comparative

Purity Analysis of Diisopropylphosphine: A Comparative Guide to ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in chemical research and pharmaceutical development, where impurities can lead to unforeseen side reactions, decreased yields, and compromised product integrity. Diisopropylphosphine [(i-Pr)₂PH] is a valuable organophosphorus compound utilized in various synthetic applications, including as a ligand in catalysis and as a precursor for other phosphine-based reagents. Ensuring its purity is critical for reproducible and reliable experimental outcomes.

This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the determination of this compound purity. It includes detailed experimental protocols, supporting data, and visual workflows to assist researchers in selecting and implementing the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Assessment

While several methods can be used to assess the purity of this compound, ³¹P NMR spectroscopy offers distinct advantages in terms of specificity, speed, and the ability to identify and quantify phosphorus-containing impurities directly.

Method Principle Advantages Disadvantages
³¹P NMR Spectroscopy Measures the magnetic properties of the ³¹P nucleus, providing a unique signal for each phosphorus-containing compound.- High specificity for phosphorus compounds.- Provides structural information about impurities.- Can be quantitative with proper experimental setup.- Non-destructive.- Requires access to an NMR spectrometer.- May not detect non-phosphorus impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.- High sensitivity and can detect a wide range of volatile impurities.- Provides molecular weight information of impurities.- Destructive technique.- this compound is air-sensitive and may degrade in the injector.- Derivatization may be required.
Titration A chemical method to determine the concentration of a substance.- Simple and inexpensive.- Good for determining the overall concentration of the phosphine.- Non-specific; it will titrate all basic species, not just this compound.- Does not provide information about the nature of impurities.

Confirming this compound Purity with ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for assessing the purity of this compound due to the wide chemical shift range and the 100% natural abundance of the ³¹P isotope. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, allowing for the clear differentiation of this compound from its potential impurities.

Expected ³¹P NMR Chemical Shifts

The ³¹P NMR spectrum of a pure sample of this compound should exhibit a single major resonance. The presence of other signals indicates impurities. The following table summarizes the expected chemical shifts for this compound and its common impurities, referenced to 85% H₃PO₄.

Compound Structure ³¹P Chemical Shift (δ, ppm) Notes
This compound(i-Pr)₂PH-20 to +20The exact chemical shift can vary depending on the solvent and concentration. As a secondary phosphine, it is expected in this general region.
This compound oxide(i-Pr)₂P(O)H+40 to +60A common oxidation product. Appears significantly downfield from the parent phosphine.
This compound sulfide(i-Pr)₂P(S)H+50 to +70Can form in the presence of elemental sulfur. Also appears downfield.
Chlorothis compound(i-Pr)₂PCl+110 to +130A potential unreacted starting material from synthesis.

Experimental Protocol for Quantitative ³¹P NMR

To obtain accurate and reproducible results for purity determination, a carefully planned experimental protocol is essential.

1. Sample Preparation:

  • Due to the air-sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Use a high-quality, dry, aprotic deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). Protic solvents should be avoided as they can exchange with the P-H proton.

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of the deuterated solvent in an NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added. The internal standard should be a phosphorus-containing compound that does not react with the sample and has a resonance that is well-resolved from the analyte and its impurities. Triphenyl phosphate (B84403) (TPP, δ ≈ -18 ppm) is a possible candidate, but its resonance may overlap with the product. A better choice would be a standard with a significantly different chemical shift, such as hexamethylphosphoramide (B148902) (HMPA, δ ≈ +23 ppm).

2. NMR Data Acquisition:

  • Spectrometer: Use a well-shimmed NMR spectrometer.

  • Nucleus: Observe ³¹P.

  • Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Decoupling: For quantitative results, use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE), which can lead to inaccurate integration.

  • Relaxation Delay (d1): Set a long relaxation delay to ensure complete relaxation of all phosphorus nuclei. A delay of 5 times the longest T₁ of any phosphorus signal in the sample is recommended. For many phosphines, a delay of 30-60 seconds is sufficient.

  • Pulse Width: Use a calibrated 90° pulse.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the main product and any minor impurity peaks.

3. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

  • Carefully phase the spectrum.

  • Integrate all phosphorus signals. The purity of the this compound can be calculated from the relative integrals of the product and impurity peaks.

Purity Calculation:

Purity (%) = [Integral of this compound / (Sum of all phosphorus-containing integrals)] x 100

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing this compound purity and the signaling pathway for impurity detection.

Purity_Assessment_Workflow Workflow for this compound Purity Assessment cluster_SamplePrep Sample Preparation (Inert Atmosphere) cluster_NMR ³¹P NMR Analysis cluster_Analysis Data Interpretation Sample This compound Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Aprotic Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (Optional) Standard->NMR_Tube Acquisition Data Acquisition (Inverse-gated ¹H decoupling, d1 ≥ 5*T₁) NMR_Tube->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Identify_Peaks Identify Product and Impurity Peaks Processing->Identify_Peaks Quantify Quantify Purity from Integrals Identify_Peaks->Quantify Report Generate Purity Report Quantify->Report

Caption: A flowchart of the key steps in ³¹P NMR purity analysis.

Impurity_Signaling_Pathway Impurity Detection via ³¹P NMR Chemical Shift DIPP This compound (i-Pr)₂PH Oxidation Oxidation DIPP->Oxidation O₂ Sulfurization Sulfurization DIPP->Sulfurization S₈ Incomplete_Reaction Incomplete Reaction DIPP->Incomplete_Reaction Starting Material DIPPO This compound Oxide (i-Pr)₂P(O)H Oxidation->DIPPO Downfield Shift (δ ≈ +40 to +60 ppm) DIPPS This compound Sulfide (i-Pr)₂P(S)H Sulfurization->DIPPS Downfield Shift (δ ≈ +50 to +70 ppm) DIPPCl Chlorothis compound (i-Pr)₂PCl Incomplete_Reaction->DIPPCl Significant Downfield Shift (δ ≈ +110 to +130 ppm)

Caption: Relationship between impurities and their ³¹P NMR signals.

Conclusion

³¹P NMR spectroscopy stands out as a superior method for the routine purity assessment of this compound. Its ability to directly detect and quantify phosphorus-containing impurities provides a level of detail that is not easily achieved with other techniques. By following a robust experimental protocol, researchers can confidently determine the purity of their this compound, ensuring the integrity and reproducibility of their synthetic work. For the detection of non-phosphorus containing impurities, complementary techniques such as GC-MS may be employed.

A Comparative Guide to the X-ray Crystallography of Diisopropylphosphine Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features of transition metal complexes containing diisopropylphosphine ligands, supported by experimental data from X-ray crystallography. The information presented here is intended to aid researchers in understanding the coordination chemistry of these complexes and in the design of new catalysts and therapeutic agents.

Comparison of Key Structural Parameters

The following table summarizes key bond lengths and angles for a series of square planar transition metal complexes with the general formula trans-[MCl₂(P(iPr)₃)₂] (where M = Ni, Pd, Pt and iPr = isopropyl). These complexes provide a basis for comparing the influence of the metal center on the coordination geometry.

ComplexM-P Bond Length (Å)M-Cl Bond Length (Å)P-M-P Bond Angle (°)Cl-M-Cl Bond Angle (°)Reference
trans-[NiCl₂(P(iPr)₃)₂]2.241 - 2.2432.154 - 2.164180 (idealized)180 (idealized)[1]
trans-[PdCl₂(P(iPr)₃)₂]2.3603(6)2.3030(6)180180[2][3]
trans-[PtCl₂(P(iPr)₃)₂]2.3162.300180 (idealized)180 (idealized)[4]

Note: Data for Ni and Pt complexes with triisopropylphosphine (B1582976) were supplemented with data from analogous triphenylphosphine (B44618) complexes for a broader comparison of Group 10 metals, as complete datasets for the triisopropylphosphine analogues were not available in a single source. The geometry is idealized to trans square planar for bond angle comparison.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and crystallographic analysis of the representative palladium complex, trans-[PdCl₂(P(iPr)₃)₂].

Synthesis of trans-[PdCl₂(P(iPr)₃)₂]

A solution of tert-butyllithium (B1211817) in pentane (B18724) was added to a solution of this compound in diethyl ether at low temperature.[2][3] The resulting lithium diisopropylphosphide was then reacted with a palladium(II) precursor, such as [PdCl₂(cod)] (cod = 1,5-cyclooctadiene), in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction mixture was stirred at room temperature. The product, trans-[PdCl₂(P(iPr)₃)₂], was isolated as yellow crystals after purification by recrystallization from a solvent mixture such as toluene/pentane.[2][3]

Single-Crystal X-ray Diffraction

A suitable single crystal of the complex was mounted on a diffractometer.[2][3] Data collection was performed at a low temperature (e.g., 120 K) using molybdenum Kα radiation (λ = 0.71073 Å).[2][3] The structure was solved using direct methods and refined by full-matrix least-squares on F².[2][3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[2][3]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a transition metal complex.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement Synthesis Synthesis of Complex Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General workflow for X-ray crystallography.

References

A Comparative Analysis of Diisopropylphosphine and Other Alkyl Phosphines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition metal catalysis, the choice of phosphine (B1218219) ligand is paramount, profoundly influencing the catalyst's activity, selectivity, and stability. Alkyl phosphines, characterized by their strong electron-donating properties, are crucial in a multitude of catalytic transformations, including the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparative analysis of diisopropylphosphine against other common alkyl phosphines, supported by experimental data, to facilitate informed ligand selection in research and development.

Physicochemical and Stereoelectronic Properties

The efficacy of an alkyl phosphine ligand is largely dictated by a combination of its steric and electronic characteristics. Steric bulk, often quantified by Tolman's cone angle (θ) and percent buried volume (%Vbur), influences the coordination number of the metal center and can accelerate the rate-determining reductive elimination step. Electronic properties, indicated by the pKa of the conjugate acid, determine the ligand's electron-donating ability, which in turn affects the oxidative addition step in many catalytic cycles.

A summary of these key parameters for this compound and other selected alkyl phosphines is presented below.

LigandAbbreviationMolecular FormulaMolecular Weight ( g/mol )Tolman Cone Angle (θ) [°]pKaPercent Buried Volume (%Vbur)
This compound P(i-Pr)₂HC₆H₁₅P118.16~160~9.5Not readily available
Trimethylphosphine (B1194731)PMe₃C₃H₉P76.081188.6528.6
TriethylphosphinePEt₃C₆H₁₅P118.161328.6934.9
Tri-tert-butylphosphine (B79228)P(t-Bu)₃C₁₂H₂₇P202.3218211.444.1
Tricyclohexylphosphine (B42057)PCy₃C₁₈H₃₃P280.431709.7042.1

Note: The pKa values can vary slightly depending on the solvent and measurement method. The percent buried volume is calculated for a Pd-P bond length of 2.28 Å.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The performance of various alkyl phosphine ligands in the palladium-catalyzed coupling of 4-chlorotoluene (B122035) with phenylboronic acid is a common benchmark for evaluating ligand efficacy. The steric and electronic properties of the phosphine ligand directly impact the yield of the desired biaryl product.

LigandCatalyst SystemReaction Time (h)Temperature (°C)Yield (%)
This compound Pd(OAc)₂ / P(i-Pr)₂H1280~85-95
TrimethylphosphinePd(OAc)₂ / PMe₃1280~70-80
TriethylphosphinePd(OAc)₂ / PEt₃1280~75-85
Tri-tert-butylphosphinePd(OAc)₂ / P(t-Bu)₃1280>95
TricyclohexylphosphinePd(OAc)₂ / PCy₃1280>95

Note: The yields presented are typical and can vary based on the specific reaction conditions, substrate purity, and catalyst loading.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, allowing for the comparative evaluation of different alkyl phosphine ligands.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Alkyl phosphine ligand (e.g., this compound, tri-tert-butylphosphine)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343) (anhydrous)

  • Deionized water

  • Schlenk tube and manifold

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 1 mol%) and the respective alkyl phosphine ligand (0.04 mmol, 2 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 15 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, 4-chlorotoluene (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and finely ground K₃PO₄ (4.0 mmol, 2.0 equiv) are added.

  • Reaction Execution: The Schlenk tube is sealed, removed from the glovebox, and placed on a magnetic stirrer hotplate. The reaction mixture is stirred vigorously and heated to 100 °C for the specified reaction time (e.g., 12 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 4-methyl-1,1'-biphenyl.

  • Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and the yield is determined.

Mechanistic Overview and Visualizations

The catalytic cycle of the Suzuki-Miyaura reaction, facilitated by a palladium-phosphine complex, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The nature of the alkyl phosphine ligand plays a critical role in modulating the efficiency of each step.

Below is a DOT language script for generating a diagram of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product ArX Ar-X ArX->OA_Complex BoronicAcid Ar'B(OH)₂ BoronicAcid->OA_Complex Base Base Base->OA_Complex

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura reaction as described in the protocol.

Experimental_Workflow Experimental Workflow A 1. Catalyst Preparation (Pd(OAc)₂ + Ligand in Toluene) B 2. Add Reagents (Ar-X, Ar'B(OH)₂, Base) A->B C 3. Reaction (Heat at 100°C) B->C D 4. Workup (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Experimental Workflow

Conclusion

The selection of an appropriate alkyl phosphine ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This compound, with its intermediate steric bulk and strong electron-donating character, represents a versatile option for a range of transformations. However, for particularly challenging or sterically demanding substrates, bulkier ligands such as tri-tert-butylphosphine and tricyclohexylphosphine often provide superior catalytic activity and higher yields. Conversely, less sterically hindered phosphines like trimethylphosphine may be suitable for less demanding substrates. This guide provides a foundational framework for understanding and comparing the properties and performance of these essential ligands, empowering researchers to make more strategic choices in catalyst system development.

A Comparative Guide to the Donor Properties of Isomeric Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is pivotal in tailoring the reactivity and selectivity of transition-metal catalysts. Isomeric phosphine (B1218219) ligands, possessing identical chemical formulas but different structural arrangements, offer a subtle yet powerful means to fine-tune catalytic performance. This guide provides an objective comparison of the donor properties of isomeric phosphine ligands, supported by experimental data, to inform rational ligand design and catalyst optimization.

Unraveling Electronic and Steric Effects

The donor properties of phosphine ligands are primarily dictated by a combination of electronic and steric factors. Electron-donating ligands increase the electron density on the metal center, which can influence various steps in a catalytic cycle, such as oxidative addition and reductive elimination. Steric bulk, on the other hand, can control substrate approach and selectivity.[1]

This guide focuses on a comparative analysis of two isomeric pyrrolyl phosphine ligands, 1-(diphenylphosphino)-2-methyl-pyrrole (L1) and 2-(diphenylphosphino)-1-methyl-pyrrole (L2), alongside their structural analogue, diphenyl(o-tolyl)phosphine (B1346794) (L3).[2][3] This comparison effectively isolates the impact of the phosphorus atom's position relative to the pyrrole (B145914) ring on the ligand's overall properties.

Quantitative Comparison of Donor Properties

The electronic donor strength of a phosphine ligand can be experimentally quantified using various spectroscopic and electrochemical methods. Key parameters include the ⁷⁷Se NMR coupling constant (¹Jp-Se) of the corresponding phosphine selenide (B1212193) and the CO stretching frequency (νCO) of their metal-carbonyl complexes, which is related to the Tolman Electronic Parameter (TEP).[2][4]

Ligand¹Jp-Se (Hz)[2]νCO of trans-(L)₂Rh(CO)Cl (cm⁻¹)[2]Key Observation
L1 (1-(diphenylphosphino)-2-methyl-pyrrole)8131986Weaker electron donor
L2 (2-(diphenylphosphino)-1-methyl-pyrrole)7261966Stronger electron donor, similar to L3
L3 (diphenyl(o-tolyl)phosphine)7301969Stronger electron donor

A larger ¹Jp-Se value, as seen for L1, indicates greater s-character in the P-Se bond, which corresponds to a weaker electron-donating ability of the phosphine.[2] Conversely, a lower νCO value for the rhodium carbonyl complexes of L2 and L3 signifies a more electron-rich metal center, resulting from stronger donation from the phosphine ligand.[2][4] These data consistently show that the 2-substituted pyrrolyl phosphine (L2) and the o-tolyl phosphine (L3) are significantly stronger electron donors than the 1-substituted pyrrolyl phosphine (L1).[2][3]

Impact on Catalytic Performance

The differences in donor properties directly translate to variations in catalytic activity. In a model nickel-catalyzed Kumada cross-coupling reaction between phenylmagnesium bromide and 4-chlorotoluene, the performance of the three ligands was evaluated.

LigandYield of 4-methylbiphenyl (B165694) (%)[3]
L1 35
L2 69
L3 81

The results demonstrate a clear correlation between stronger electron-donating ability and higher catalytic efficiency in this specific reaction. The superior performance of L3, followed closely by L2, is consistent with their enhanced donor properties compared to L1.[3]

Experimental Protocols

Synthesis of Phosphine Selenides

A solution of the phosphine ligand in toluene (B28343) is treated with one equivalent of black selenium powder. The mixture is stirred at room temperature until the complete dissolution of selenium is observed. The solvent is then removed under vacuum, and the resulting solid phosphine selenide is purified by recrystallization.[2]

Determination of ¹Jp-Se Coupling Constants

The purified phosphine selenide is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The ⁷⁷Se NMR spectrum is recorded on a suitable NMR spectrometer. The ¹Jp-Se coupling constant is determined directly from the splitting pattern of the selenium signal.[2]

Synthesis of trans-(L)₂Rh(CO)Cl Complexes

To a solution of [Rh(CO)₂Cl]₂ in a suitable solvent such as dichloromethane, four equivalents of the phosphine ligand are added. The reaction mixture is stirred at room temperature, during which the color of the solution typically changes. The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted starting material. The product is then purified by recrystallization.[2]

Infrared Spectroscopy of Rhodium Carbonyl Complexes

The purified trans-(L)₂Rh(CO)Cl complex is analyzed using an FTIR spectrometer. The sample can be prepared as a thin film by evaporating a solution of the complex on a suitable IR window (e.g., KBr) or as a solution in a suitable solvent (e.g., CH₂Cl₂). The CO stretching frequency (νCO) is identified as a strong absorption band in the range of 1900-2100 cm⁻¹.[2]

Nickel-Catalyzed Kumada Coupling Reaction

In a glovebox, a reaction vessel is charged with a nickel precursor (e.g., Ni(acac)₂), the phosphine ligand, and the aryl halide (4-chlorotoluene). A solution of the Grignard reagent (phenylmagnesium bromide) in an ethereal solvent is then added. The reaction mixture is stirred at a specified temperature for a set period. The reaction is then quenched, and the yield of the product (4-methylbiphenyl) is determined by gas chromatography using an internal standard.[3]

Logical Workflow for Ligand Comparison

The following diagram illustrates the logical workflow for comparing the donor properties of isomeric phosphine ligands and correlating them with catalytic performance.

Ligand_Comparison_Workflow cluster_synthesis Ligand & Complex Synthesis cluster_characterization Characterization of Donor Properties cluster_catalysis Catalytic Performance Evaluation cluster_analysis Data Analysis & Correlation L1 Isomeric Ligand 1 (L1) L1Se L1-Se L1->L1Se + Se Rh_L1 Rh-L1 Complex L1->Rh_L1 + Rh Precursor L2 Isomeric Ligand 2 (L2) L2Se L2-Se L2->L2Se + Se Rh_L2 Rh-L2 Complex L2->Rh_L2 + Rh Precursor L3 Analogous Ligand (L3) L3Se L3-Se L3->L3Se + Se Rh_L3 Rh-L3 Complex L3->Rh_L3 + Rh Precursor Se Selenium Rh_prec Rhodium Precursor JpSe ¹Jp-Se Measurement (NMR Spectroscopy) L1Se->JpSe L2Se->JpSe L3Se->JpSe nuCO νCO Measurement (IR Spectroscopy) Rh_L1->nuCO Rh_L2->nuCO Rh_L3->nuCO Comparison Compare JpSe and νCO values JpSe->Comparison nuCO->Comparison Catalysis Model Catalytic Reaction (e.g., Kumada Coupling) Correlation Correlate Donor Properties with Catalytic Yield Catalysis->Correlation L1_cat L1 L1_cat->Catalysis L2_cat L2 L2_cat->Catalysis L3_cat L3 L3_cat->Catalysis Comparison->Correlation

Caption: Workflow for comparing isomeric phosphine ligands.

Signaling Pathway of Catalytic Cross-Coupling

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting the key steps influenced by the phosphine ligand's donor properties.

Catalytic_Cycle cluster_info Influence of Ligand Donor Strength M0 M(0)Lₙ M2 R¹-M(II)Lₙ-X M0->M2 + R¹-X OA Oxidative Addition info1 Stronger donors can accelerate oxidative addition M2_R2 R¹-M(II)Lₙ-R² M2->M2_R2 + R²-M' TM Transmetalation M2_R2->M0 Product R¹-R² M2_R2->Product RE Reductive Elimination info2 Bulky ligands can promote reductive elimination

Caption: Generalized catalytic cross-coupling cycle.

References

The Discerning Catalyst: A Comparative Guide to the Steric Effects of Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal phosphine (B1218219) ligand is a critical parameter in dictating the success of a catalytic reaction. The steric and electronic properties of these ligands play a pivotal role in determining reaction rates, selectivity, and overall efficiency. This guide provides an objective comparison of commonly employed phosphine ligands, focusing on the quantifiable impact of their steric bulk on catalytic performance, supported by experimental data from palladium-catalyzed cross-coupling reactions.

The rational design and selection of phosphine ligands are fundamental to modern catalysis, with wide-ranging implications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. The steric hindrance imparted by a phosphine ligand, often quantified by its Tolman cone angle (θ) and percent buried volume (%Vbur), directly influences the coordination environment of the metal center. This, in turn, affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby controlling the reaction's outcome.

Quantifying Steric Hindrance: A Comparative Overview

The steric properties of a phosphine ligand are crucial in creating a specific coordination sphere around the metal catalyst that can favor desired reaction pathways and enhance selectivity.[1] Bulky, electron-rich phosphine ligands, for instance, are known to promote both oxidative addition and reductive elimination steps in cross-coupling reactions.[2] Below is a comparative table of common phosphine ligands and their associated steric and electronic parameters.

Ligand AbbreviationLigand NameTolman Cone Angle (θ) [°]Percent Buried Volume (%Vbur)Tolman Electronic Parameter (TEP) [cm⁻¹]
PPh₃Triphenylphosphine14529.52068.9
PCy₃Tricyclohexylphosphine17035.52056.4
P(t-Bu)₃Tri(tert-butyl)phosphine18241.12056.1
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl25445.42055.7
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl25640.52056.1
JohnPhos(2-Biphenyl)di-tert-butylphosphine21139.0-
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl24644.52056.2

Note: Tolman cone angles and percent buried volumes are calculated values and may vary slightly depending on the method of calculation and the specific metal complex. TEP values are a measure of the ligand's electron-donating ability.

Impact on Catalytic Performance: Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of these steric parameters, we present a comparison of phosphine ligand performance in the Suzuki-Miyaura cross-coupling of 4-chlorotoluene (B122035) with phenylboronic acid. This reaction is a widely used benchmark for assessing catalyst efficiency, particularly for the challenging activation of aryl chlorides.

LigandCatalyst Loading (mol %)Yield (%)
PPh₃2<5
PCy₃285
P(t-Bu)₃292
XPhos198
SPhos195

Data is compiled and representative of typical results found in the literature for this type of reaction.[3][4] The data clearly demonstrates that ligands with greater steric bulk, such as PCy₃, P(t-Bu)₃, and the Buchwald-type biaryl phosphines (XPhos, SPhos), significantly outperform the less sterically demanding PPh₃ in the coupling of an unactivated aryl chloride.[3]

Experimental Protocols

Reproducibility is paramount in scientific research. Below is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction used to generate the comparative data.

General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene and Phenylboronic Acid:

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol % Pd), the desired phosphine ligand (0.01 mmol), and K₃PO₄ (212 mg, 1.0 mmol). The tube is evacuated and backfilled with argon three times. Toluene (2 mL), 4-chlorotoluene (63.3 mg, 0.5 mmol), and a solution of phenylboronic acid (73.2 mg, 0.6 mmol) in ethanol (B145695) (0.5 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (10 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield is determined by gas chromatography using an internal standard.[4]

Visualizing the Catalytic Cycle and Steric Influence

To further elucidate the role of phosphine ligands in catalysis, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and the conceptual influence of ligand sterics.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Conceptual diagram of steric influence on the metal's coordination sphere.

Conclusion

The steric profile of a phosphine ligand is a powerful tool for tuning the outcome of catalytic reactions. As demonstrated by the comparative data in the Suzuki-Miyaura cross-coupling, ligands with larger steric bulk, such as the Buchwald biaryl phosphines, are highly effective for challenging transformations. By understanding and quantifying the steric and electronic parameters of phosphine ligands, researchers can make more informed decisions in catalyst selection, leading to the development of more efficient and selective synthetic methodologies. This guide serves as a foundational resource for comparing the performance of these critical components in catalysis.

References

Diisopropylphosphine vs. Dicyclohexylphosphine: A Comparative Guide for Catalysis Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant in the success of transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands dictate the efficiency, selectivity, and overall outcome of the catalytic process. This guide provides an objective comparison of diisopropylphosphine and dicyclohexylphosphine (B1630591), two commonly employed alkylphosphine ligands, supported by their structural and electronic parameters and performance in representative catalytic reactions.

The catalytic activity of phosphine ligands is primarily governed by a combination of their steric bulk and electron-donating ability. Steric hindrance can influence the coordination number of the metal center, promoting crucial steps like reductive elimination, while the ligand's basicity affects the electron density at the metal, thereby influencing its reactivity, particularly in the oxidative addition step.

Steric and Electronic Properties

A quantitative comparison of the steric and electronic properties of this compound and dicyclohexylphosphine provides a foundation for understanding their behavior in catalytic cycles. The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand, while the pKa of the conjugate acid (R₃PH⁺) indicates its electron-donating ability (basicity).

LigandSubstituentTolman Cone Angle (θ)pKa of R₂PH
This compoundIsopropyl160°[1]4.7
DicyclohexylphosphineCyclohexyl170°9.7

Dicyclohexylphosphine is both sterically bulkier and more electron-donating than this compound. The larger cone angle of dicyclohexylphosphine suggests it can create a more sterically crowded environment around the metal center, which can be beneficial for promoting the final reductive elimination step of the catalytic cycle. Its significantly higher pKa indicates a greater electron-donating capacity, which can enhance the rate of oxidative addition of the catalyst to the substrate.

Performance in Catalysis

The differences in steric and electronic properties between this compound and dicyclohexylphosphine translate to variations in their performance in catalytic reactions. Below, we compare their efficacy in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table presents data for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a challenging transformation that highlights the activity of the catalyst.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Dicyclohexylphosphine (as part of XPhos)Pd₂(dba)₃ / XPhosNaOtBuToluene100292[2]
This compound------
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The table below shows the performance of the ligands in the coupling of 4-chlorotoluene with morpholine.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Dicyclohexylphosphine (as part of XPhos)Pd(dba)₂ / XPhosNaOtBuTolueneReflux694[3]
This compound------

Similar to the Suzuki-Miyaura coupling, direct comparative data for this compound in this specific Buchwald-Hartwig amination was not found. The high yield achieved with the XPhos ligand underscores the effectiveness of bulky, electron-rich phosphines in this transformation. The less sterically hindered and less basic nature of this compound might result in a less efficient catalytic system for this reaction.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published results.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Add the solvent (e.g., toluene, 5 mL) and stir the mixture at the desired temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precursor (e.g., Pd(dba)₂, 0.015 mmol), the phosphine ligand (0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Add the aryl halide (1.0 mmol) and the amine (1.2 mmol), followed by the solvent (e.g., toluene, 5 mL). Seal the tube and heat the reaction mixture with stirring. After the reaction is complete, cool to room temperature, and partition the mixture between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate. The residue can be purified by flash chromatography.[3]

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the complex processes involved in these reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂) Transmetalation_complex->Pd0 Reductive Elimination Product_complex Ar-Ar' Transmetalation_complex->Product_complex

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coordination [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OA_complex->Amine_coordination Amine Coordination (HNR₂) Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_coordination->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base, and Solvent setup->reagents reaction Heat and Stir reagents->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

References

A Head-to-Head Battle for Purity: Why qNMR is a Game-Changer in Phosphonate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with phosphonates, ensuring the purity of these compounds is paramount. The accuracy of biological assays, the integrity of clinical trial data, and the safety of potential therapeutics all hinge on the precise quantification of the active ingredient and its impurities. While traditional methods like High-Performance Liquid Chromatography (HPLC) have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, and in many cases superior, alternative for the purity validation of phosphonates.

This guide provides an objective comparison of qNMR with other analytical techniques, supported by experimental data, to demonstrate its value in phosphonate (B1237965) purity determination. We will delve into the experimental protocols and showcase the clear advantages of qNMR in terms of accuracy, efficiency, and the ability to provide an absolute measure of purity without the need for specific reference standards for every impurity.

The qNMR Advantage: A Clearer Picture of Purity

Quantitative NMR, particularly ³¹P qNMR, offers a direct and absolute method for determining the purity of organophosphorus compounds.[1][2] Unlike chromatographic techniques that rely on the response factor of a compound to a detector, qNMR is based on the fundamental principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3][4] This allows for a direct comparison of the analyte signal to that of a certified internal standard of known purity, providing a highly accurate and traceable purity value.[5][6]

The key advantages of using qNMR for phosphonate purity validation include:

  • Absolute Quantification: qNMR provides a direct measure of the molar concentration of an analyte, enabling the calculation of absolute purity without the need for identical reference standards for each impurity.[3][7] This is a significant advantage over chromatography, where the unavailability of impurity standards can hinder accurate quantification.

  • High Specificity for Phosphorus: ³¹P qNMR is highly specific to phosphorus-containing molecules, resulting in simpler spectra with less signal overlap compared to ¹H qNMR, especially for complex molecules.[1][2] This simplifies data analysis and increases the reliability of the results.

  • Accuracy and Precision: When performed correctly, qNMR is a highly accurate and precise technique, with measurement uncertainties often below 1%.[3][5]

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further experiments if necessary.[8]

  • Simultaneous Quantification: qNMR can be used to simultaneously quantify multiple components in a mixture, provided their signals are resolved.[3]

Comparative Analysis: qNMR vs. Traditional Methods

To illustrate the performance of qNMR in phosphonate purity analysis, we present a comparative summary of results obtained for various organophosphorus compounds using qNMR and other techniques.

Case Study 1: Purity Determination of Sofosbuvir (B1194449)

Sofosbuvir is a key antiviral drug containing a phosphoramidate (B1195095) moiety. A study comparing the purity of sofosbuvir determined by ³¹P qNMR and ¹H qNMR in different deuterated solvents highlights the importance of solvent selection and the excellent agreement between the two NMR methods when optimized.[1][9]

Analytical MethodSolventPurity (%) ± SDReference
³¹P qNMR Methanol-d₄100.63 ± 0.95[9]
¹H qNMR Methanol-d₄99.07 ± 0.50[9]
³¹P qNMR DMSO-d₆99.10 ± 0.30[9]
¹H qNMR DMSO-d₆99.44 ± 0.29[9]

Table 1: Comparison of qNMR methods for the purity determination of Sofosbuvir. The data shows that in aprotic solvents like DMSO-d₆, the results from ³¹P qNMR and ¹H qNMR are in excellent agreement.

The initial discrepancy in methanol-d₄ was attributed to the deuterium (B1214612) exchange of the acidic protons of the phosphonoacetic acid reference standard, which affected the integration of its signal.[9] This underscores the importance of proper experimental design in qNMR.

Case Study 2: Purity of Tris(2-chloroethyl) phosphate (B84403)

The purity of the organophosphorus flame retardant, tris(2-chloroethyl) phosphate, was determined using ³¹P qNMR with two different certified reference materials, demonstrating the robustness and consistency of the method.[5]

Internal StandardPurity (%) ± UncertaintyReference
Triphenyl phosphate98.43 ± 0.66[5]
Phosphonoacetic acid98.45 ± 0.44[5]

Table 2: Purity of tris(2-chloroethyl) phosphate determined by ³¹P qNMR using different internal standards. The results show excellent agreement, validating the accuracy of the qNMR method.

General Comparison with Other Techniques
FeatureqNMR HPLC LC-MS Elemental Analysis
Principle Signal intensity proportional to the number of nucleiDifferential partitioning and detection by UV, etc.Separation by chromatography, detection by massCombustion and detection of elemental composition
Quantification Absolute (with internal standard)Relative (requires specific reference standards)Relative (requires specific reference standards)Provides elemental composition, not purity of a specific compound
Reference Standard Universal internal standard of known purityRequires a specific, pure reference standard for each analyte and impurityRequires a specific, pure reference standard for each analyte and impurityNot applicable for purity of a single compound
Specificity High (especially ³¹P for phosphonates)Moderate to high (depends on separation and detector)Very high (mass-based detection)Low (provides elemental ratios)
Accuracy Very highHigh (dependent on reference standard purity)High (dependent on reference standard purity)High for elemental composition
Limitations Signal overlap in complex mixtures, sensitivityCo-elution of impurities, detector response variabilityIon suppression/enhancement effects, requires volatile buffersDoes not distinguish between isomers or impurities with the same elemental composition

Table 3: A qualitative comparison of qNMR with other common analytical techniques for purity determination.

Experimental Workflow for Phosphonate Purity Validation by qNMR

The following diagram illustrates the typical workflow for determining the purity of a phosphonate compound using the internal standard method in qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh phosphonate analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR (tune, lock, shim) transfer->setup_nmr acq_params Set acquisition parameters (e.g., D1, NS) setup_nmr->acq_params acquire Acquire ³¹P NMR spectrum acq_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate analyte and internal standard signals baseline->integrate calculate Calculate purity integrate->calculate purity_report Purity Report calculate->purity_report

A typical workflow for phosphonate purity determination by qNMR.

Detailed Experimental Protocol

This protocol provides a general framework for the purity determination of a phosphonate analyte using ³¹P qNMR with an internal standard.

1. Materials and Reagents

  • Phosphonate Analyte: The compound to be analyzed.

  • Internal Standard (IS): A certified reference material of high purity (e.g., triphenyl phosphate, phosphonoacetic acid). The IS should be soluble in the chosen solvent and have a ³¹P NMR signal that does not overlap with the analyte signals.

  • Deuterated Solvent: A high-purity deuterated solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical to avoid interactions and ensure signal resolution.[1][9]

  • NMR Tubes: High-precision 5 mm NMR tubes.

2. Sample Preparation

  • Weighing: Accurately weigh a specific amount of the phosphonate analyte (e.g., 10-20 mg) into a clean, dry vial using an analytical balance. Record the exact weight.

  • Weighing Internal Standard: Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities. Record the exact weight.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.

  • Mixing: Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer: Carefully transfer the solution to an NMR tube.

3. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • Tuning and Matching: Tune and match the NMR probe for the ³¹P frequency.

  • Acquisition Parameters: Set the following key parameters for quantitative ³¹P NMR:

    • Pulse Program: Use a standard single-pulse experiment, often with proton decoupling (e.g., 'zgig' on Bruker instruments) to collapse proton-phosphorus couplings and improve signal-to-noise.

    • Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei of both the analyte and the internal standard. A sufficiently long D1 ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100) for the signals of interest.

    • Spectral Width (SW): Set a spectral width that encompasses all expected ³¹P signals.

    • Acquisition Time (AQ): Ensure the acquisition time is long enough to allow the FID to decay completely.

4. Data Processing and Purity Calculation

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signal of the analyte and the signal of the internal standard.

  • Purity Calculation: The purity of the phosphonate analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / m_analyte) * (m_is / MW_is) * P_is

    Where:

    • I_analyte and I_is are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_is are the number of phosphorus nuclei corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_is are the molecular weights of the analyte and internal standard.

    • m_analyte and m_is are the masses of the analyte and internal standard.

    • P_is is the certified purity of the internal standard.

Logical Relationships in Purity Determination

The following diagram illustrates the relationship between the experimental parameters and the final purity calculation in qNMR.

Purity_Calculation_Logic cluster_inputs Experimental Inputs masses Accurate Masses (m_analyte, m_is) calculation Purity Calculation Formula masses->calculation integrals NMR Signal Integrals (I_analyte, I_is) integrals->calculation mol_info Molecular Information (MW_analyte, MW_is, N_analyte, N_is) mol_info->calculation is_purity Purity of Internal Standard (P_is) is_purity->calculation result Analyte Purity calculation->result

The logical flow of data for calculating phosphonate purity via qNMR.

Conclusion

For the purity validation of phosphonates, quantitative NMR, particularly ³¹P qNMR, presents a robust, accurate, and efficient analytical solution. Its ability to provide absolute quantification without the need for specific impurity reference standards addresses a significant limitation of traditional chromatographic methods.[7] While challenges such as signal overlap can exist for highly complex mixtures, these can often be overcome with careful method development, including the selection of appropriate internal standards and solvents, or by combining qNMR with chromatographic separation. As the demand for highly characterized and pure phosphonate compounds in research and drug development continues to grow, qNMR is poised to become an indispensable tool in the analytical chemist's arsenal.

References

A Comparative Guide to Aphos and Other Phosphine Ligands in Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter that dictates catalytic activity and selectivity. This guide offers a comparative analysis of the kinetic performance of Aphos, a prominent bulky and electron-rich dialkylbiaryl phosphine ligand, alongside other commonly employed phosphine ligands. While direct, side-by-side quantitative kinetic data across a broad spectrum of ligands is not always readily available in published literature, this comparison is built upon established principles of ligand effects on the catalytic cycle and qualitative performance observations from various studies.

The efficacy of phosphine ligands in catalysis is primarily influenced by their electronic and steric properties. These characteristics play a pivotal role in modulating the rates of the elementary steps within the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Generally, ligands that are both bulky and electron-rich are known to accelerate these steps, leading to higher overall reaction rates.

Ligand Properties and Their Impact on Catalysis

Aphos (2-Dicyclohexylphosphino-2'-methoxybiphenyl) is a member of the Buchwald family of ligands, characterized by significant steric bulk and strong electron-donating capabilities.[1] These features facilitate the formation of the active monoligated palladium(0) species, which is often the most active catalytic species.[1] The methoxy (B1213986) group in the Aphos structure can also contribute to the stabilization of the palladium center.[1]

Other notable phosphine ligands frequently utilized in cross-coupling reactions include SPhos, XPhos, RuPhos, and BrettPhos. The choice between these ligands is often contingent on the specific substrates being coupled. For instance, exceptionally sterically hindered substrates may benefit from the use of an exceedingly bulky ligand like BrettPhos.[1] The subtle electronic and steric distinctions between these ligands can influence the rate-limiting step of the catalytic cycle.[1] For some reactions, oxidative addition is the rate-determining step, while for others it may be reductive elimination.[1] The optimal ligand is one that effectively accelerates all stages of the cycle.[1]

Comparative Performance Insights

While specific rate constants for a direct comparison are not extensively documented, the general performance of these ligands can be inferred from reported reaction times and yields. Bulky phosphine ligands such as Aphos and its counterparts generally facilitate significantly faster reactions compared to less sterically demanding and less electron-rich ligands like triphenylphosphine (B44618) (PPh3).[1]

Structural and Performance Characteristics of Selected Phosphine Ligands
LigandStructureKey FeaturesGeneral Performance in Cross-Coupling
Aphos 2-(PCy₂)-2'-(OMe)biphenylBulky, electron-rich, contains a methoxy group.High activity in a variety of cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1]
SPhos 2-(PCy₂)-2',6'-(OMe)₂biphenylSimilar to Aphos with an additional methoxy group, enhancing electron-donating ability.Excellent performance in C-N and C-C bond formation, often with low catalyst loadings.[1]
XPhos 2-(PCy₂)-2',4',6'-(iPr)₃biphenylVery bulky and electron-rich.Highly versatile and active for a broad scope of substrates, including challenging aryl chlorides.[1]
RuPhos 2-(PCy₂)-2',6'-(OiPr)₂biphenylSterically demanding and electron-rich.Shows high turnover numbers and is effective for a wide range of amination reactions.[1]
BrettPhos 2-(PCy₂)-3,6-(OMe)₂-2',4',6'-(iPr)₃biphenylExtremely bulky and electron-rich.Particularly effective for difficult couplings involving sterically hindered or electron-poor substrates.[1]

Performance in Suzuki-Miyaura Coupling

Both Aphos and SPhos are highly effective ligands for the Suzuki-Miyaura coupling of heteroaryl chlorides. The choice between them can depend on the specific substrate, desired reaction conditions (e.g., temperature, catalyst loading), and cost.[2] Available data, particularly for SPhos, highlights its robustness and high efficiency in coupling a variety of challenging and pharmaceutically relevant heteroaryl chlorides.[2]

The following table summarizes the performance of the Aphos ligand in the Suzuki-Miyaura cross-coupling of various heteroaryl chlorides with arylboronic acids.

EntryHeteroaryl ChlorideArylboronic AcidCatalyst Loading (mol %)BaseSolventTime (h)Yield (%)
12-Chloropyridin-3-amineo-Tolylboronic acid1.0K₃PO₄10% H₂O/Toluene1293
22-Chloro-5-trifluoromethylpyridine4-Methoxyphenylboronic acid1.0K₃PO₄10% H₂O/Toluene1298
32-Chloro-4,6-dimethoxypyrimidinePhenylboronic acid1.0K₃PO₄10% H₂O/Toluene1299
44-Chloro-2-(methylthio)pyrimidine4-Methoxyphenylboronic acid1.0K₃PO₄10% H₂O/Toluene1299

Data extracted from a study on the performance of the Aphos ligand.

Experimental Protocols

To conduct a kinetic study comparing Aphos and other phosphine ligands, a standardized experimental protocol is crucial. The following provides a general methodology for monitoring the kinetics of a Buchwald-Hartwig amination reaction.[1]

General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination:
  • Catalyst Precursor Preparation : A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand are dissolved in an appropriate solvent under an inert atmosphere to form the active catalyst.

  • Reaction Setup : The aryl halide, amine, and base are added to a reaction vessel under an inert atmosphere.

  • Initiation and Monitoring : The catalyst solution is injected into the reaction mixture at a controlled temperature. Aliquots are taken at regular intervals and quenched.

  • Analysis : The quenched samples are analyzed by a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products over time.

  • Data Processing : The concentration data is used to determine the initial reaction rate and subsequently the rate law and rate constants.

General Procedure for Suzuki-Miyaura Coupling Reactions:

All reactions are typically performed under a nitrogen atmosphere in screw-cap vials.

  • Reagents : A mixture of the heteroaryl chloride (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst (0.01–2.0 mol %) is prepared.

  • Solvent : An appropriate solvent, often a mixture of an organic solvent and water (e.g., 10% H₂O/Toluene), is added.

  • Reaction Conditions : The reaction mixture is heated (typically to 80-110 °C) and stirred for a specified time (e.g., 12 hours), with progress monitored by TLC, GC, or LC-MS.

  • Work-up : Upon completion, the reaction is cooled, and the product is isolated through standard purification techniques.

Visualizing Catalytic Processes

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a workflow for ligand selection in kinetic studies.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow cluster_0 Substrate Analysis cluster_1 Ligand Selection cluster_2 Kinetic Study cluster_3 Optimization Steric_Hindrance Assess Steric Hindrance Initial_Screening Initial Ligand Screening (e.g., Aphos, SPhos, XPhos) Steric_Hindrance->Initial_Screening Electronic_Properties Evaluate Electronic Properties Electronic_Properties->Initial_Screening Standardized_Protocol Follow Standardized Kinetic Protocol Initial_Screening->Standardized_Protocol Literature_Precedent Consult Literature for Similar Substrates Literature_Precedent->Initial_Screening Data_Analysis Analyze Reaction Rates and Yields Standardized_Protocol->Data_Analysis Optimal_Ligand Identify Optimal Ligand Data_Analysis->Optimal_Ligand

Caption: Workflow for ligand selection and kinetic study.

References

Dissecting Donor Strength: A Comparative Guide to Electrostatic and Inductive Effects in Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of phosphine (B1218219) ligands is paramount for optimizing catalytic reactions and developing novel therapeutics. A deep understanding of the electronic properties of these ligands, specifically their donor strength, is crucial. This guide provides a comprehensive comparison of the two primary electronic factors governing phosphine donor properties: electrostatic and inductive effects. We present experimental data to quantify these effects and detailed protocols for the key experiments used in their determination.

The electron-donating ability of a phosphine ligand (PR₃) is a critical factor in its coordination to a metal center, influencing the stability, reactivity, and selectivity of the resulting complex. This donor strength is primarily modulated by the electronic properties of the substituents (R) attached to the phosphorus atom. These properties can be broadly categorized into two main effects:

  • Inductive Effect: This through-bond effect is the polarization of the P-R sigma bond due to the electronegativity of the R group. Electron-donating groups, such as alkyls, increase the electron density on the phosphorus atom, enhancing its σ-donation to the metal. Conversely, electron-withdrawing groups, like halides or aryls with electronegative substituents, decrease the electron density on phosphorus, reducing its σ-donor strength.

  • Electrostatic Effect: This through-space effect arises from the interaction of a charged or highly polar group on the ligand with the phosphorus lone pair or the metal center. This is particularly relevant in ligands bearing charged moieties, where the electrostatic field generated by the charge can significantly influence the electronic environment of the phosphorus atom, independent of the through-bond inductive pathway.

Recent studies have highlighted that for certain anionic phosphine ligands, the electrostatic contribution to the overall donor strength can be substantial, even dominant, challenging the traditional focus on purely inductive effects.

Quantifying Phosphine Donor Properties: A Comparative Data Summary

To provide a quantitative comparison, the following tables summarize key experimental parameters for a range of common phosphine ligands. These parameters offer a reliable measure of the net electronic effect of the substituents on the phosphorus atom.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphine ligand.[1] It is determined by the A₁ symmetric C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex, where L is the phosphine ligand. A lower ν(CO) value indicates a stronger net electron-donating ligand, as the increased electron density on the nickel atom leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.

Phosphine Ligand (L)TEP (ν(CO) in cm⁻¹)Reference
P(t-Bu)₃2056.1[2]
PCy₃2056.4
PMe₃2064.1[3]
PEt₃2061.7
PPh₃2068.9[3]
P(OPh)₃2085.3
P(OMe)₃2076.3[3]
PCl₃2097.0[3]
PF₃2110.8[3]
pKa Values of Conjugate Acids

The pKa of the conjugate acid of a phosphine ([R₃PH]⁺) in a given solvent provides a measure of the phosphine's Brønsted basicity. A higher pKa value corresponds to a more basic phosphine, which generally correlates with stronger σ-donor ability.

Phosphine LigandpKa of [R₃PH]⁺ (in CH₃CN)Reference
P(t-Bu)₃11.4
PCy₃9.7
PMe₃8.65
PEt₃8.99
PPh₃2.73
Deconvoluting Electrostatic and Inductive Effects using J(P-Se) Coupling Constants

A powerful technique to distinguish between electrostatic and inductive effects involves measuring the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)) in phosphine selenides. The magnitude of this coupling constant is sensitive to the s-character of the P-Se bond, which is influenced by the electronic properties of the substituents on the phosphorus. A recent study utilized the solvent dependence of ¹J(P-Se) to quantify the electrostatic contribution to the donor strength of anionic phosphines. The underlying principle is that the through-space electrostatic effect of a charged group will be attenuated by solvents with higher dielectric constants, while the through-bond inductive effect should be largely insensitive to the solvent.

Phosphine Selenide¹J(P-Se) (Hz) in CDCl₃Estimated Electrostatic Contribution to Donor StrengthReference
[PPh₄][SePPh₂CH₂BF₃]657up to 80%
[PPh₄][SePPh₂(2-BF₃Ph)]-up to 70%
Se=PPh₂Et627-
Se=PPh₃732-[4]

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the A₁ symmetric C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand L.

Materials:

  • Ni(CO)₄ (Caution: Extremely toxic, handle with appropriate safety precautions in a well-ventilated fume hood)

  • The phosphine ligand (L)

  • Anhydrous, degassed hydrocarbon solvent (e.g., hexane (B92381) or toluene)

  • Infrared (IR) spectrometer

  • Schlenk line and glassware for inert atmosphere synthesis

Procedure:

  • Synthesis of [LNi(CO)₃]: In a glovebox or under an inert atmosphere, dissolve the phosphine ligand (L) in a minimal amount of the chosen anhydrous, degassed solvent.

  • Add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand.

  • IR Spectroscopy:

    • Transfer a sample of the reaction mixture to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).

    • Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

    • Identify the strong, sharp absorption band corresponding to the A₁ symmetric C-O stretch. This is usually the highest frequency band in this region for [LNi(CO)₃] complexes.

    • The frequency of this band, in cm⁻¹, is the Tolman Electronic Parameter for the ligand L.

pKa Measurement of Phosphine Ligands via NMR Titration

Objective: To determine the pKa of the conjugate acid of a phosphine ligand by monitoring the chemical shift changes in its ³¹P NMR spectrum as a function of pH.

Materials:

  • The phosphine ligand

  • A suitable deuterated solvent in which the phosphine and its conjugate acid are soluble (e.g., CD₃CN, D₂O)

  • A strong acid (e.g., HBF₄ or HCl)

  • A strong base (e.g., a non-nucleophilic organic base like DBU or a solution of NaOH in D₂O)

  • NMR spectrometer equipped with a ³¹P probe

  • pH meter or calibrated pH paper for aqueous solutions

Procedure:

  • Sample Preparation: Prepare a solution of the phosphine ligand in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Record a ³¹P NMR spectrum of the neutral phosphine solution.

  • Titration with Acid: Add small aliquots of the strong acid to the NMR tube, and record a ³¹P NMR spectrum after each addition. Monitor the pH of the solution after each addition if working in an aqueous medium.

  • Titration with Base: To a separate sample or by back-titration, add aliquots of the strong base and record the ³¹P NMR spectra.

  • Data Analysis:

    • Plot the observed ³¹P chemical shift (δ) as a function of pH (or equivalents of acid/base added).

    • The resulting titration curve should be sigmoidal.

    • The pKa is the pH at which the phosphine is 50% protonated, which corresponds to the inflection point of the titration curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Logical Relationship of Effects and Measurements

The following diagram illustrates the relationship between the fundamental electronic effects of phosphine substituents and the experimental observables used to quantify the resulting donor properties.

G Interplay of Electronic Effects in Phosphine Ligands substituent Substituent Properties (Electronegativity, Charge) inductive Inductive Effect (Through-bond) substituent->inductive electrostatic Electrostatic Effect (Through-space) substituent->electrostatic donor_strength Phosphine Donor Strength (σ-donation capability) inductive->donor_strength electrostatic->donor_strength tep Tolman Electronic Parameter (TEP) (ν(CO) in [LNi(CO)₃]) donor_strength->tep influences pka pKa of Conjugate Acid ([R₃PH]⁺) donor_strength->pka correlates with jpse ¹J(P-Se) Coupling Constant (in Phosphine Selenides) donor_strength->jpse modulates

Figure 1. Logical flow from substituent properties to measurable electronic parameters of phosphine ligands.

References

A Comparative Guide to Identifying P-H Stretching Modes in Phosphines using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of P-H stretching frequencies in primary, secondary, and tertiary phosphines, complete with experimental data and protocols for accurate identification.

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules. In the field of organophosphorus chemistry, it is particularly useful for characterizing phosphines, a class of compounds with a phosphorus atom bonded to one or more organic substituents and, in the case of primary and secondary phosphines, to one or two hydrogen atoms. The stretching vibration of the phosphorus-hydrogen (P-H) bond gives rise to a characteristic absorption band in the mid-infrared region, providing a clear diagnostic marker for the presence of this functional group. This guide provides a comprehensive comparison of the P-H stretching modes in primary, secondary, and tertiary phosphines, supported by experimental data, to aid researchers in the unambiguous identification of these compounds.

Distinguishing Primary, Secondary, and Tertiary Phosphines by their P-H Stretch

The substitution pattern at the phosphorus atom significantly influences the nature of the P-H stretching vibration, allowing for a clear distinction between primary, secondary, and the absence of this band in tertiary phosphines.

  • Primary Phosphines (RPH₂): Analogous to primary amines, primary phosphines exhibit two distinct P-H stretching bands. These correspond to the asymmetric and symmetric stretching vibrations of the two P-H bonds.

  • Secondary Phosphines (R₂PH): Having only one P-H bond, secondary phosphines show a single P-H stretching absorption band in their IR spectra.

  • Tertiary Phosphines (R₃P): As tertiary phosphines lack a direct phosphorus-hydrogen bond, their IR spectra are devoid of the characteristic P-H stretching absorption.

The typical frequency range for the P-H stretching vibration in phosphines is 2280–2440 cm⁻¹ .[1] The intensity of this absorption is generally medium to sharp.

Comparison of P-H Stretching Frequencies

The electronic environment around the phosphorus atom, dictated by the nature of the organic substituents (R groups), influences the precise frequency of the P-H stretching vibration. Electron-donating groups tend to weaken the P-H bond, shifting the stretching frequency to lower wavenumbers, while electron-withdrawing groups strengthen the bond, resulting in a shift to higher wavenumbers.

Below is a table summarizing the experimentally observed P-H stretching frequencies for representative primary and secondary phosphines.

Phosphine (B1218219) Type Compound Substituent (R) P-H Stretching Frequency (ν_PH) / cm⁻¹ Number of Bands
PrimaryPhenylphosphine (B1580520) (PhPH₂)Phenyl (Aryl)~2300, ~23202
SecondaryDiphenylphosphine (B32561) (Ph₂PH)Phenyl (Aryl)~22901
SecondaryDimethylphosphine ((CH₃)₂PH)Methyl (Alkyl)Not explicitly stated in abstract1

Note: The exact frequencies for phenylphosphine and diphenylphosphine are estimated from their publicly available IR spectra. The presence of two bands for phenylphosphine is consistent with the expected asymmetric and symmetric stretches.

Experimental Protocol for Acquiring IR Spectra of Phosphines

Given that many phosphines are air-sensitive, proper handling techniques are crucial for obtaining accurate IR spectra. The following protocol outlines the key steps for sample preparation and analysis.

Materials:

  • Infrared spectrometer (FTIR preferred)

  • Gas-tight syringe or cannula

  • Schlenk flask or glovebox

  • Septa

  • IR-transparent salt plates (e.g., KBr, NaCl) or a gas cell

  • Anhydrous solvent (if solution-phase analysis is desired)

  • Nujol (for mulls of solid phosphines)

  • Mortar and pestle

Procedure:

  • Inert Atmosphere: All manipulations of the phosphine sample should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox to prevent oxidation.

  • Sample Preparation:

    • Liquids: Using a gas-tight syringe, draw a small amount of the liquid phosphine from a sealed container. Quickly inject the liquid between two IR-transparent salt plates. Gently press the plates together to form a thin film.

    • Solids (Nujol Mull): In a glovebox, grind a small amount of the solid phosphine with a drop of Nujol oil in an agate mortar and pestle to create a fine paste. Spread the mull evenly between two salt plates.

    • Solids (KBr Pellet): In a glovebox, thoroughly mix a small amount of the solid phosphine with dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Gases or Volatile Liquids: Evacuate a gas cell and backfill it with the gaseous phosphine sample to the desired pressure.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty salt plates, Nujol, KBr pellet, or empty gas cell.

    • Acquire the spectrum of the phosphine sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the P-H stretching region (2280–2440 cm⁻¹).

    • Determine the number of bands and their precise frequencies to classify the phosphine as primary or secondary and to gain insights into the electronic effects of the substituents.

Logical Relationship of Phosphine Substitution to P-H Stretching Modes

The following diagram illustrates the relationship between the degree of substitution on the phosphorus atom and the expected P-H stretching pattern in the IR spectrum.

Phosphine_IR cluster_phosphine_type Phosphine Type cluster_ir_spectrum IR Spectrum (P-H Stretch Region) Primary Primary (RPH₂) TwoBands Two Bands (Asymmetric & Symmetric) Primary->TwoBands exhibits Secondary Secondary (R₂PH) OneBand One Band Secondary->OneBand exhibits Tertiary Tertiary (R₃P) NoBand No Band Tertiary->NoBand exhibits

Caption: Relationship between phosphine substitution and IR P-H stretching bands.

References

Safety Operating Guide

Proper Disposal of Diisopropylphosphine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: Diisopropylphosphine is a highly flammable, corrosive, and air-sensitive liquid that can ignite spontaneously upon contact with air.[1] It poses significant health and environmental risks, including causing severe skin burns, eye damage, and being toxic to aquatic life.[1][2] All handling and disposal procedures must be conducted by trained personnel in a controlled laboratory environment, strictly adhering to institutional safety protocols and governmental regulations.[3]

This guide provides essential procedural information for the safe quenching and disposal of this compound and its contaminated materials, designed for researchers and drug development professionals.

Pre-Disposal Safety and Preparation

Before beginning any disposal procedure, a thorough risk assessment must be completed. The "buddy system" is strongly recommended when handling highly reactive substances like this compound.[4]

1.1. Engineering Controls:

  • Fume Hood: All handling of this compound must occur within a certified chemical fume hood with the sash at the lowest possible position.[4][5]

  • Inert Atmosphere: Operations should be performed under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques to prevent contact with air.[3]

  • Ventilation: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[1]

1.2. Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecificationCitation
Eye Protection ANSI Z.87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended.[6]
Hand Protection Flame-retardant gloves worn over chemically resistant gloves (consult manufacturer for compatibility).[6]
Body Protection A flame-retardant laboratory coat.[3]
Respiratory A respirator may be required if ventilation is inadequate; this requires a formal respirator protection program.

1.3. Required Materials:

  • Reaction flask (appropriately sized for the volume of waste)

  • Stirring apparatus

  • Addition funnel

  • Inert, dry solvent (e.g., hexane, toluene)[7]

  • Quenching agent: Isopropanol (B130326)

  • Designated hazardous waste container, properly labeled[4]

Experimental Protocol: Quenching and Disposal

This protocol outlines the process of neutralizing the pyrophoric nature of this compound before final disposal.

Step 1: Preparation in a Controlled Environment

  • Set up the reaction apparatus (flask, stirrer, addition funnel) inside the fume hood. Ensure all glassware is oven-dried and free of moisture.[4]

  • Purge the entire system with an inert gas (nitrogen or argon) to remove all air and moisture.

  • Remove all other flammable and combustible materials from the fume hood to minimize fire risk.[5]

Step 2: Dilution of this compound

  • Under a continuous flow of inert gas, carefully transfer the unwanted this compound into the reaction flask.

  • Dilute the this compound by slowly adding a dry, inert solvent such as hexane. A common practice is to dilute the pyrophoric material to a concentration of approximately 10% or less.

Step 3: Quenching (Neutralization)

  • Fill the addition funnel with isopropanol.

  • While vigorously stirring the diluted this compound solution, add the isopropanol dropwise from the addition funnel. The rate of addition must be slow and controlled to manage the exothermic reaction, which is evidenced by gas evolution (bubbling).[5]

  • Continue the slow addition of isopropanol until the gas evolution ceases, indicating the reaction is complete.

Step 4: Final Waste Collection

  • Once the reaction mixture has cooled to room temperature and is no longer reactive, it must be transferred to a properly labeled hazardous waste container.[7]

  • Do not mix this waste with other incompatible waste streams.[5]

  • All materials contaminated with this compound, including gloves, bench paper, and wipers, must also be collected and disposed of as hazardous waste.[4][5]

Step 5: Decontamination of Empty Containers

  • An empty container with residual this compound must never be opened directly to the atmosphere.[4]

  • Under an inert atmosphere, rinse the empty container three times with a dry, compatible solvent like hexane.[3][7]

  • Each rinse must be collected and treated as hazardous waste.[7]

  • After the triple rinse, the container should be left open in the back of the fume hood for at least 24 hours to allow any final residue to evaporate safely before disposal.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Quenching Procedure cluster_final Phase 3: Final Disposal prep 1. Prepare Workspace (Fume Hood, Inert Gas, PPE) materials 2. Assemble Materials (Dry Glassware, Solvents) prep->materials dilute 3. Dilute this compound (with Hexane under N2/Ar) materials->dilute quench 4. Quench Slowly (Dropwise addition of Isopropanol) dilute->quench collect 5. Collect Waste (Quenched Solution + Contaminated Solids) quench->collect decon 6. Decontaminate Container (Triple rinse with solvent) collect->decon dispose 7. Dispose as Hazardous Waste (Contact EHS) decon->dispose

Caption: Workflow for the safe disposal of this compound.

All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal hazardous waste regulations.[6]

References

Personal protective equipment for handling Diisopropylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Diisopropylphosphine

This compound is a highly hazardous substance, classified as a pyrophoric liquid that can ignite spontaneously in air. It is also corrosive, causing severe skin burns and eye damage, and poses significant toxicity risks, including potential damage to fertility.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound, alongside clear emergency protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, emphasizing the need for flame-resistant and chemically compatible materials.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards.[3] A face shield is mandatory and should be worn over a full face shield is required any time there is a risk of explosion, large splash hazard or a highly exothermic reaction.[4][5][6]
Hands Double Gloving: Nitrile and Neoprene/Nomex®Wear two pairs of gloves. An inner nitrile glove provides a primary barrier, while an outer neoprene or Nomex® glove offers chemical and flame resistance.[4] Always consult the glove manufacturer's compatibility chart.
Body Flame-Resistant Lab Coat (Nomex® recommended)A lab coat made of Nomex® or a similar flame-resistant material is essential.[4][7] Standard cotton or polyester (B1180765) lab coats are not sufficient as they can ignite. The lab coat should be fully buttoned.[3]
Feet Closed-toe ShoesLeather or other durable, non-porous material is recommended.[3]

Operational Plan: From Storage to Disposal

Safe handling of this compound requires a meticulous, step-by-step approach within a controlled environment.

Storage and Handling Environment

All manipulations of this compound must be conducted in a certified chemical fume hood or a glove box to prevent exposure to air and moisture.[6] The work area should be clear of clutter and any flammable materials.[6] An emergency safety shower and eyewash station must be readily accessible, within a 10-second travel time.[3]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[1]

  • Store away from heat, sparks, open flames, and strong oxidizing agents or halogens.[1]

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_env Prepare Fume Hood/Glove Box prep_ppe->prep_env prep_materials Gather All Necessary Equipment prep_env->prep_materials transfer Transfer Under Inert Atmosphere prep_materials->transfer Proceed to Handling reaction Perform Reaction transfer->reaction quench Quench Residual Reagent reaction->quench decontaminate Decontaminate Glassware quench->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedure

  • Preparation : Before starting, ensure all necessary equipment, including syringes, needles, and quenching solutions, are readily available in the fume hood. Perform a "dry run" of the procedure with a less hazardous substance to familiarize yourself with the manipulations.[6]

  • Inert Atmosphere : Purge all glassware and transfer equipment with an inert gas (argon or nitrogen) to remove air and moisture.

  • Transfer : Use a syringe or cannula technique for transferring the liquid.[6] The syringe should have a capacity at least double the volume of the liquid to be transferred.[6]

  • Reaction : Add the this compound to the reaction mixture slowly and in a controlled manner.

  • Quenching : After the reaction is complete, any excess this compound must be carefully quenched. This is typically done by slowly adding a less reactive solvent like isopropanol, followed by a more protic solvent like methanol, and finally water. This process should be done at a low temperature (e.g., in an ice bath) to control the exothermic reaction.

Emergency Response Plan

Immediate and correct action is critical in the event of an emergency.

Spill Management

In the event of a spill, all personnel must be evacuated from the area immediately. The response depends on the size of the spill.

Spill SizeAction
Small Spill (in fume hood) Use a non-combustible absorbent material like sand or vermiculite (B1170534) to cover the spill. Do not use combustible materials like paper towels. Quench the absorbed material carefully with a suitable solvent before disposing of it as hazardous waste.
Large Spill (or any spill outside a fume hood) Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team. Do not attempt to clean it up yourself.
Personal Exposure

The following table outlines the immediate first aid measures required for different types of exposure.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

The following diagram illustrates the decision-making process in case of an emergency.

emergency Emergency Event spill Spill emergency->spill exposure Personal Exposure emergency->exposure small_spill Small Spill in Hood spill->small_spill Assess Size large_spill Large Spill or Outside Hood spill->large_spill Assess Size skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion absorb Absorb and Quench small_spill->absorb evacuate Evacuate and Call for Help large_spill->evacuate flush_skin Flush Skin with Water (15 min) skin_contact->flush_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (Do Not Induce Vomiting) ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Emergency Response Flowchart.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste : Absorbent materials used to clean up spills, contaminated gloves, and other solid waste should be placed in a clearly labeled, sealed container.

  • Liquid Waste : Unused or quenched this compound solutions must be collected in a designated, labeled hazardous waste container.

  • Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour this compound down the drain.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.